1-tert-Butyl-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-tert-butyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTHGPTVKBEURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172233 | |
| Record name | 1-tert-Butyl-2-nitrobenzene | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1886-57-3 | |
| Record name | 1-(1,1-Dimethylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1886-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-tert-Butyl-2-nitrobenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1886-57-3 | |
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| Record name | 1-tert-Butyl-2-nitrobenzene | |
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| Record name | 1-tert-butyl-2-nitrobenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-tert-Butyl-2-nitrobenzene: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-tert-butyl-2-nitrobenzene, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use in a laboratory and industrial setting.
Introduction and Strategic Importance
This compound (CAS No. 1886-57-3) is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group ortho to a nitro group on a benzene ring.[1] This substitution pattern imparts unique steric and electronic properties to the molecule, making it a valuable precursor in organic synthesis. While direct applications of this compound are limited, its strategic importance lies primarily in its role as a key intermediate for the synthesis of 2-tert-butylaniline.[2][3] 2-tert-Butylaniline is a crucial building block in the pharmaceutical and agrochemical industries, where its incorporation into molecular scaffolds can significantly influence biological activity, metabolic stability, and other pharmacokinetic properties.[2][4]
Synthesis of this compound: Strategies and Methodologies
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution: controlling regioselectivity. The tert-butyl group is an ortho-, para-director; however, its significant steric bulk hinders substitution at the adjacent ortho positions.
Direct Nitration of tert-Butylbenzene: A Mixture of Isomers
The most direct route to nitro-tert-butylbenzenes is the electrophilic nitration of tert-butylbenzene. This reaction typically yields a mixture of isomers, with the para-isomer (1-tert-butyl-4-nitrobenzene) being the major product due to the steric hindrance of the bulky tert-butyl group.[5]
Reaction Principle: The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich benzene ring of tert-butylbenzene then attacks the nitronium ion in an electrophilic aromatic substitution reaction.
Figure 1: General workflow for the direct nitration of tert-butylbenzene.
Experimental Protocol - Direct Nitration of tert-Butylbenzene:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a desired volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.
-
Reaction Setup: In a separate round-bottom flask, place tert-butylbenzene.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the tert-butylbenzene with vigorous stirring, ensuring the reaction temperature does not exceed 20-25 °C.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. Pour the reaction mixture slowly over crushed ice with stirring.
-
Workup: Separate the organic layer. Wash the organic layer successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product is a mixture of isomers. Separation of this compound from this mixture is challenging and often requires fractional distillation or chromatographic techniques.
Ortho-Selective Synthesis via a Sulfonic Acid Blocking Group
To overcome the inherent preference for para-substitution, a more strategic approach involves the use of a reversible blocking group. Sulfonation of the para position, followed by nitration and subsequent desulfonation, directs the nitro group to the ortho position.[6]
Causality Behind Experimental Choices:
-
Sulfonation: The use of fuming sulfuric acid ensures the efficient sulfonation of the sterically accessible para position, effectively "blocking" it from subsequent nitration.
-
Nitration: With the para position occupied, the ortho-directing tert-butyl group now primarily directs the incoming nitronium ion to the available ortho positions.
-
Desulfonation: The sulfonic acid group can be readily removed by treatment with dilute acid and heat, regenerating the aromatic ring and yielding the desired ortho-nitro product.[6]
Figure 2: Workflow for the ortho-selective synthesis of this compound.
Detailed Experimental Protocol - Ortho-Selective Synthesis:
-
Step 1: Sulfonation:
-
To a stirred solution of tert-butylbenzene, slowly add fuming sulfuric acid (oleum) at a controlled temperature (e.g., 0-10 °C).
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto ice to precipitate the 4-tert-butylbenzenesulfonic acid. Filter and wash the solid with cold water.
-
-
Step 2: Nitration:
-
Dissolve the dried 4-tert-butylbenzenesulfonic acid in concentrated sulfuric acid.
-
Cool the mixture in an ice bath and slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at a low temperature for a few hours.
-
-
Step 3: Desulfonation:
-
Carefully dilute the reaction mixture with water.
-
Heat the aqueous solution to reflux for several hours to effect desulfonation.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| CAS Number | 1886-57-3 | [5][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |
| Molecular Weight | 179.22 g/mol | [7] |
| Appearance | - | - |
| Boiling Point | 123-124 °C at 17 mmHg | [7] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Melting Point | -60 °C | [7] |
| Refractive Index (n²⁰/D) | 1.545 | [7] |
Spectroscopic Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a singlet for the nine equivalent protons of the tert-butyl group and a complex multiplet pattern for the four aromatic protons, influenced by the electron-withdrawing nitro group and the ortho-tert-butyl group. Based on the analysis of similar nitroaromatic compounds, the aromatic protons ortho and para to the nitro group are expected to be shifted downfield.[8]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region will show six signals, with the carbon bearing the nitro group (ipso-carbon) being significantly deshielded. The other aromatic carbon signals will be influenced by the electronic effects of both substituents.[8]
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected absorptions include:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (tert-butyl): ~2960-2870 cm⁻¹
-
Asymmetric NO₂ stretching: A strong band around 1525 cm⁻¹
-
Symmetric NO₂ stretching: A strong band around 1350 cm⁻¹
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 179 should be observable. A prominent fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z = 164.[5] Further fragmentation may involve the loss of the nitro group (•NO₂) or other characteristic cleavages.
Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the nitro group, which can undergo reduction, and its influence on the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.
Reduction to 2-tert-Butylaniline
The most significant application of this compound is its reduction to 2-tert-butylaniline.[2][3] This transformation is a cornerstone for introducing the 2-tert-butylanilino scaffold into more complex molecules.
Reaction Principle: The nitro group can be reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common and efficient method.
Experimental Protocol - Catalytic Hydrogenation:
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain crude 2-tert-butylaniline, which can be further purified by vacuum distillation.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the adjacent tert-butyl group can influence reactivity. The nitro group itself can sometimes act as a leaving group in SₙAr reactions.
Applications in Drug Discovery and Agrochemicals
The primary utility of this compound is as a precursor to 2-tert-butylaniline, a valuable building block in medicinal chemistry and agrochemical synthesis.[2][4][9] The sterically hindered aniline derivative can be incorporated into various molecular frameworks to modulate their biological activity. For instance, the 2-tert-butylanilino moiety is found in some kinase inhibitors and other pharmacologically active compounds.[10] In agrochemicals, derivatives of tert-butylamine, and by extension, tert-butylanilines, are used in the synthesis of herbicides.[4]
Safety and Handling
This compound, like many nitroaromatic compounds, should be handled with care. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a key chemical intermediate whose value is intrinsically linked to its role as a precursor to 2-tert-butylaniline. While its direct synthesis is complicated by regioselectivity challenges, strategic use of blocking groups allows for its efficient ortho-selective preparation. A thorough understanding of its synthesis, properties, and reactivity is crucial for its effective utilization in the development of novel pharmaceuticals and agrochemicals.
References
- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (URL: [Link])
- Sulfonation–Nitration of tert-Butylbenzene. CSIR NET LIFE SCIENCE COACHING. (URL: [Link])
- 1-(1,1-Dimethylethyl)-2-nitrobenzene. PubChem. (URL: [Link])
- This compound. PubChem. (URL: [Link])
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- This compound. NIST WebBook. (URL: [Link])
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. (2017-11-04). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR spectrum [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. 1-(1,1-Dimethylethyl)-2-nitrobenzene | C10H13NO2 | CID 74674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. scbt.com [scbt.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-2-nitrobenzene
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 1-tert-butyl-2-nitrobenzene (CAS No: 1886-57-3), a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals.[1] This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and practical, field-proven methodologies for its characterization. We delve into the structural and electronic characteristics, thermal properties, solubility profile, and spectroscopic signature of the molecule. Furthermore, this guide explores the compound's intrinsic reactivity, focusing on the reduction of the nitro moiety—a critical transformation for its application as a synthetic building block. Each section integrates theoretical principles with detailed, self-validating experimental protocols, ensuring scientific integrity and reproducibility.
Introduction: Structural & Electronic Rationale
This compound, with the molecular formula C₁₀H₁₃NO₂, is an aromatic compound distinguished by two sterically and electronically opposing substituents on the benzene ring.[2] The bulky tert-butyl group and the strongly electron-withdrawing nitro group are positioned ortho to each other, creating a unique chemical environment that dictates its physical properties and reactivity.
-
The Tert-Butyl Group (-C(CH₃)₃): This group exerts a significant steric influence, or spatial bulk, which can hinder reactions at the adjacent ortho position.[3] Electronically, it acts as a weak electron-donating group through an inductive effect, which tends to activate the aromatic ring toward electrophilic substitution and direct incoming electrophiles to the ortho and para positions.[4]
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system.[5] This deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director for subsequent electrophilic substitutions.[5]
The interplay between the steric hindrance of the bulky tert-butyl group and the electronic deactivation by the ortho-positioned nitro group is a central theme governing the molecule's behavior.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. It is important to note that while some values are derived from experimental determination, others are estimations from computational models and should be verified experimentally for critical applications.[2][6]
| Property | Value | Source(s) |
| CAS Number | 1886-57-3 | [2][7] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~281.75 °C (estimated at 1 atm) | [2][6] |
| Melting Point | ~1 °C (estimated) | [2] |
| Density | ~1.07 g/cm³ (estimated) | [2] |
| Refractive Index | ~1.530 (estimated) | [2] |
| logP (Octanol/Water) | ~3.6 (computed) | [7] |
Thermal Analysis: Melting and Boiling Point Determination
Thermal transitions are critical parameters for assessing purity and defining handling and purification protocols. Due to its low estimated melting point, this compound exists as a liquid under standard laboratory conditions.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point (Tₘ) of pure substances due to its high precision and the small sample quantity required.[8] It measures the heat flow required to raise a sample's temperature relative to a reference. The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the DSC thermogram. The onset of this peak is taken as the melting point for pure organic compounds.[9]
-
Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization during the analysis.[10] Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., -40 °C).
-
Ramp the temperature at a controlled rate (e.g., 2 °C/min) to a temperature well above the melt (e.g., 30 °C). A slower ramp rate enhances resolution.
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis: Analyze the resulting thermogram. The extrapolated onset temperature of the endothermic melting peak corresponds to the melting point. The area under the peak can be integrated to determine the enthalpy of fusion (ΔHfus).
Boiling Point Determination by Thiele Tube Method
Causality: For determining the boiling point of a liquid on a small scale, the Thiele tube method is a classic and efficient technique. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] This is observed as the point where a continuous stream of bubbles from an inverted capillary ceases and the liquid is drawn back into the capillary upon cooling.
-
Setup: Add approximately 0.5 mL of this compound to a small test tube (fusion tube).
-
Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the fusion tube containing the sample.
-
Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil) so that the heat-transfer fluid is above the level of the sample.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Measurement: Remove the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.[11]
Solubility Profile and Determination
Causality: The "like dissolves like" principle is the guiding tenet for solubility.[2] this compound possesses a large nonpolar region (the tert-butylated benzene ring) and a highly polar nitro group. This dual character predicts its solubility behavior. It is expected to be miscible with common nonpolar and moderately polar organic solvents but have very low solubility in highly polar protic solvents like water.
Expected Solubility Profile
Based on the solubility of structurally similar nitroaromatic compounds, the following profile is anticipated.[4][12][13][14]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Nonpolar | Hexane, Toluene | High / Miscible | Van der Waals interactions dominate between the solvent and the large nonpolar moiety of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF | High / Miscible | Dipole-dipole interactions between the solvent and the polar nitro group facilitate dissolution. |
| Polar Protic | Ethanol, Methanol | Good to Moderate | The alkyl portion of the alcohols interacts favorably with the nonpolar part of the solute, while some hydrogen bonding with the nitro group is possible. |
| Highly Polar | Water | Very Low / Immiscible | The large, nonpolar hydrocarbon portion of the molecule cannot overcome the strong hydrogen bonding network of water. |
Experimental Protocol: Isothermal Solubility Determination
This gravimetric method provides a quantitative measure of solubility (e.g., in g/100 mL) at a specific temperature.
-
Equilibration: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 10.0 mL) of the chosen solvent.
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or stirrer for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solute confirms saturation.
-
Isolation: Allow the mixture to stand at the same constant temperature until the excess solute has settled. Carefully withdraw a known volume of the clear, saturated supernatant using a volumetric pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved.
-
Calculation: Weigh the evaporating dish containing the dried solute. The difference in mass gives the amount of solute dissolved in the known volume of the supernatant. Calculate the solubility in the desired units (e.g., g/100 mL).
Spectroscopic Characterization
Spectroscopic analysis is indispensable for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is sensitive to its local electronic environment. Electron-donating groups shield nuclei (shifting them upfield to lower ppm), while electron-withdrawing groups deshield them (shifting them downfield to higher ppm).
-
¹H NMR: The spectrum is expected to show two main regions: the aromatic region (typically 7.0-8.5 ppm) and the aliphatic region (typically 0.5-2.0 ppm). The bulky tert-butyl group will appear as a sharp singlet integrating to 9 protons. The four protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, and four signals for the aromatic carbons, plus the carbon to which the nitro group is attached (ipso-carbon).
Predicted Spectroscopic Data (¹H and ¹³C NMR) While a publicly available, peer-reviewed spectrum for this compound is not available, the following assignments are predicted based on established principles and data from analogous compounds.[15][16] The electron-withdrawing nitro group will deshield nearby protons and carbons.
| Predicted ¹H NMR Data | | Predicted ¹³C NMR Data | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) | Assignment | Chemical Shift (δ) | Assignment | | ~7.8 ppm (m, 1H) | Aromatic H | ~150 ppm | C-NO₂ | | ~7.5 ppm (m, 2H) | Aromatic H | ~135 ppm | C-C(CH₃)₃ | | ~7.3 ppm (m, 1H) | Aromatic H | ~132 ppm | Aromatic CH | | ~1.4 ppm (s, 9H) | -C(CH₃)₃ | ~128 ppm | Aromatic CH | | | | ~125 ppm | Aromatic CH | | | | ~35 ppm | -C (CH₃)₃ | | | | ~30 ppm | -C(CH₃ )₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy detects the vibrational frequencies of functional groups within a molecule. The nitro group has two characteristic and strong stretching vibrations that are key identifiers.
Key Vibrational Bands:
-
N-O Asymmetric Stretch: A strong band is expected in the 1550-1475 cm⁻¹ region.
-
N-O Symmetric Stretch: A strong band is expected in the 1360-1290 cm⁻¹ region.
-
C-H Stretches (Aromatic): Bands will appear just above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Bands will appear just below 3000 cm⁻¹.
-
Sample Preparation: As this compound is a liquid, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place one drop of the liquid onto the face of one polished salt plate.
-
Assembly: Place a second salt plate on top to create a thin liquid film between the plates.
-
Analysis: Mount the plates in the spectrometer's sample holder.
-
Data Acquisition: Acquire a background spectrum of the empty instrument first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.[17][18]
Chemical Reactivity and Synthetic Utility
The primary synthetic utility of this compound in drug development stems from the chemical reactivity of the nitro group, which can be readily converted into an amino group (-NH₂). This transformation provides a key building block, 2-tert-butylaniline , a versatile precursor for constructing more complex molecular scaffolds.
Reduction of the Nitro Group
Causality: The conversion of a nitroaromatic compound to an aniline is a fundamental reduction reaction in organic synthesis. A common and effective method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent. The metal surface catalyzes the addition of hydrogen across the N-O bonds.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 1-5 mol%).
-
Hydrogenation: Seal the flask and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Workup: Carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-tert-butylaniline, which can be further purified by distillation or chromatography if necessary.
Safety and Handling
This compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents. Store in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
This compound is a compound whose physicochemical properties are dictated by the steric and electronic dichotomy of its ortho substituents. Its profile as a moderately polar, high-boiling liquid makes it amenable to standard organic chemistry techniques for purification and analysis. The reliable and high-yielding reduction of its nitro group to form 2-tert-butylaniline solidifies its role as a valuable intermediate for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. The protocols and data presented in this guide serve as a robust starting point for any researcher or developer working with this versatile chemical.
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An In-depth Technical Guide to 1-tert-Butyl-2-nitrobenzene (CAS: 1886-57-3)
This guide provides a comprehensive technical overview of 1-tert-butyl-2-nitrobenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the pharmaceutical industry.
Introduction: The Strategic Importance of Steric Hindrance
This compound is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group ortho to a nitro group on a benzene ring.[1][2] This specific substitution pattern is not just a matter of molecular architecture; it is a strategic design that imparts unique chemical properties and reactivity, primarily driven by steric hindrance.[3][4] The tert-butyl group, with its large steric footprint, influences the electronic environment of the aromatic ring and dictates the regioselectivity of subsequent chemical transformations.[5][6] This makes this compound a valuable precursor in the synthesis of complex organic molecules, particularly in the development of novel therapeutics where such steric bulk can enhance metabolic stability and receptor selectivity.[5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1886-57-3 | [8] |
| Molecular Formula | C₁₀H₁₃NO₂ | [9] |
| Molecular Weight | 179.22 g/mol | [10] |
| Appearance | - | - |
| Boiling Point | 256.2 ± 19.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 101.6 ± 14.3 °C | ChemSrc |
| Density | 1.1 ± 0.1 g/cm³ | ChemSrc |
Synthesis Strategies: Navigating the Challenge of Ortho-Substitution
The synthesis of this compound presents a classic challenge in organic chemistry: achieving selective ortho-substitution on an aromatic ring. Direct nitration of tert-butylbenzene typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to the steric hindrance of the tert-butyl group.[6][11] Therefore, more strategic approaches are required to favor the formation of the desired ortho-isomer.
Ortho-Directing Strategy via Reversible Sulfonation
A robust method for the synthesis of this compound involves a multi-step sequence that utilizes a sulfonic acid group as a removable blocking agent to direct the nitration to the ortho position.[12]
Experimental Protocol: Ortho-Directed Synthesis
-
Friedel-Crafts Alkylation: Benzene is first alkylated with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.[13] This reaction should be performed under anhydrous conditions and at low temperatures (0-5°C) to control the reaction rate.[14]
-
Sulfonation (Blocking Step): The resulting tert-butylbenzene is then sulfonated using fuming sulfuric acid. The bulky tert-butyl group directs the sulfonation to the less sterically hindered para-position, yielding 4-tert-butylbenzenesulfonic acid.[12]
-
Nitration: The para-sulfonated intermediate is subsequently nitrated with a mixture of nitric acid and sulfuric acid. With the para-position blocked, the nitration is directed to the ortho-position, affording 2-tert-butyl-4-nitrobenzenesulfonic acid.[12]
-
Desulfonation (Unblocking Step): The final step involves the removal of the sulfonic acid group. This is achieved by heating the 2-tert-butyl-4-nitrobenzenesulfonic acid in the presence of dilute acid, which regenerates the aromatic ring and yields the desired product, this compound.[12]
Causality: The success of this method hinges on the reversibility of the sulfonation reaction, which allows for the strategic blocking and subsequent unblocking of the para-position, thereby forcing the nitration to occur at the ortho-position.
Diagram 1: Ortho-Directed Synthesis Workflow
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The Impact of Steric Hindrance on the Molecular Architecture of 1-tert-butyl-2-nitrobenzene: An In-depth Technical Guide
For Immediate Release
Shanghai, China – January 9, 2026 – This technical guide provides a comprehensive analysis of the structure and bonding of 1-tert-butyl-2-nitrobenzene, a molecule of significant interest in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the nuanced interplay of steric and electronic effects that govern its unique chemical properties.
Introduction: The Significance of Steric Crowding in Aromatic Systems
This compound (C₁₀H₁₃NO₂) serves as a quintessential model for understanding the profound impact of steric hindrance on the geometry and electronic structure of ortho-disubstituted aromatic compounds.[1][2] The juxtaposition of a bulky tert-butyl group and an electron-withdrawing nitro group creates a sterically crowded environment that forces significant deviations from the planarity typically observed in simpler benzene derivatives.[3] This guide will explore the structural consequences of this intramolecular strain, supported by spectroscopic data, computational modeling, and detailed experimental protocols.
Molecular Structure and Bonding: A Tale of Torsion and Distortion
The defining structural feature of this compound is the out-of-plane twisting of the nitro group relative to the benzene ring. This rotation is a direct consequence of the steric repulsion between the voluminous tert-butyl group and one of the oxygen atoms of the nitro group.
Conformational Analysis: The Energetics of Rotation
Computational studies on sterically hindered nitroaromatics provide valuable insights into the conformational energetics of this compound.[4][5] The rotational barrier of the C-N bond is a critical parameter that dictates the degree of non-planarity. Theoretical calculations on analogous ortho-substituted nitrobenzenes suggest a significant energy penalty for a planar conformation.[6]
The potential energy surface for the rotation of the nitro group is characterized by a minimum at a non-zero dihedral angle (C-C-N-O). This deviation from planarity disrupts the π-conjugation between the nitro group and the aromatic ring, which has significant electronic consequences.
Diagram: Steric Hindrance in this compound
Caption: Steric repulsion between the tert-butyl and nitro groups.
Bond Parameters: Insights from Analogy and Computation
In the absence of a definitive X-ray crystal structure for this compound, we can infer its geometric parameters from computational data of closely related, sterically hindered nitroaromatics.
| Parameter | Expected Value Range | Rationale |
| C-N Bond Length (Å) | 1.47 - 1.49 | Elongated due to reduced π-character from out-of-plane twisting. |
| N-O Bond Length (Å) | 1.21 - 1.23 | Remains relatively consistent with typical nitro group bond lengths. |
| C-C-N Bond Angle (°) | 121 - 124 | Likely distorted from the ideal 120° to accommodate the bulky tert-butyl group. |
| O-N-O Bond Angle (°) | 123 - 125 | Largely unaffected by the steric hindrance at the C-N bond. |
| C-C-N-O Dihedral Angle (°) | 40 - 70 | Significant deviation from 0° (planar) due to steric repulsion, as suggested by computational models.[4][5] |
Table 1: Estimated Bond Parameters for this compound.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound typically involves the nitration of tert-butylbenzene. However, controlling the regioselectivity to favor the ortho product over the para product requires a strategic approach.[7]
Diagram: Synthetic Workflow
Caption: Synthetic and purification workflow.
Detailed Experimental Protocol: Ortho-Directed Nitration
This protocol employs a blocking group strategy to achieve a higher yield of the ortho-isomer.
Materials:
-
tert-Butylbenzene
-
Fuming sulfuric acid (20% SO₃)
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Dilute sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Sulfonation (Protection of the para-position): To a stirred solution of tert-butylbenzene in an appropriate solvent, slowly add fuming sulfuric acid at a controlled temperature. The reaction mixture is stirred until the formation of para-tert-butylbenzenesulfonic acid is complete.
-
Nitration: The sulfonic acid derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is directed to the ortho position as the para position is blocked.
-
Desulfonation (Removal of the Blocking Group): The resulting 2-nitro-4-tert-butylbenzenesulfonic acid is hydrolyzed by heating with dilute sulfuric acid to remove the sulfonic acid group.
-
Workup and Purification: The reaction mixture is cooled, and the organic product is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[8]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern due to the asymmetry of the molecule. The tert-butyl protons will appear as a sharp singlet around 1.3-1.5 ppm.[9] The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitro group and the steric compression from the tert-butyl group.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for all ten carbon atoms. The quaternary carbon of the tert-butyl group and the carbon attached to it on the benzene ring will have characteristic chemical shifts. The ipso-carbon attached to the nitro group is expected to be significantly downfield.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group at approximately 1520-1560 cm⁻¹ (asymmetric stretching) and 1345-1385 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C-C stretching vibrations within the ring will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 179.[2][10] A prominent peak at m/z = 164, corresponding to the loss of a methyl group ([M-CH₃]⁺), is also expected.
Implications for Drug Development and Materials Science
The unique structural and electronic properties of this compound and related sterically hindered nitroaromatics have important implications in various fields. In drug development, the introduction of a bulky tert-butyl group can be used to modulate the metabolic stability of a drug molecule by sterically shielding a potential site of metabolism. The conformational constraints imposed by the ortho-substitution can also influence the binding affinity and selectivity of a molecule for its biological target. In materials science, the non-planar structure can disrupt crystal packing and influence the photophysical properties of organic materials.
Conclusion
The structure of this compound is a compelling example of how steric hindrance can override electronic preferences in aromatic systems. The forced out-of-plane rotation of the nitro group leads to a unique three-dimensional architecture with significant consequences for its chemical reactivity and physical properties. A thorough understanding of these structure-property relationships is crucial for the rational design of new molecules with tailored functionalities in both medicine and materials science.
References
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A Spectroscopic Guide to 1-tert-butyl-2-nitrobenzene: In-Depth Analysis for Scientific Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-tert-butyl-2-nitrobenzene (CAS No: 1886-57-3), a valuable intermediate in organic synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][3] Its structure features a benzene ring substituted with a bulky tert-butyl group and a nitro group at adjacent positions. This ortho-substitution pattern introduces significant steric hindrance, which influences its chemical reactivity and spectroscopic characteristics.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A solution of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The sample is placed in a 5 mm NMR tube. Spectra are typically acquired on a 300 MHz or higher field spectrometer. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The steric hindrance between the tert-butyl and nitro groups can lead to some rotational restriction, influencing the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H |
| ~7.45 | t | 1H | Ar-H |
| ~7.35 | t | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| 1.35 | s | 9H | -C(CH₃)₃ |
Note: The exact chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical substituent effects and coupling patterns.
The large singlet at approximately 1.35 ppm, integrating to 9 protons, is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The aromatic region displays four distinct signals, each integrating to one proton, consistent with a di-substituted benzene ring where all four aromatic protons are chemically non-equivalent. The electron-withdrawing nature of the nitro group generally deshields the ortho and para protons. However, the bulky tert-butyl group can cause some distortion of the ring and influence the electronic environment.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~149.0 | Ar-C (ipso to NO₂) |
| ~145.0 | Ar-C (ipso to t-Bu) |
| ~132.0 | Ar-CH |
| ~129.0 | Ar-CH |
| ~127.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~35.0 | -C (CH₃)₃ |
| ~31.0 | -C(CH₃ )₃ |
Note: These are approximate chemical shifts based on known substituent effects and data from similar compounds.
The spectrum is expected to show eight distinct signals. Two quaternary carbon signals will appear downfield, corresponding to the ipso-carbons attached to the nitro and tert-butyl groups. Four signals will be present in the aromatic methine (-CH) region. In the aliphatic region, two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: IR Spectroscopy
For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded.
IR Spectrum Analysis
The IR spectrum of this compound is dominated by strong absorptions characteristic of the nitro group and the substituted benzene ring.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970-2870 | Medium-Strong | Aliphatic C-H stretch |
| ~1525 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
| ~750 | Strong | Ortho-disubstitution C-H bend |
The most prominent features in the IR spectrum are the two strong absorption bands for the nitro group. The asymmetric stretch appears at a higher frequency (~1525 cm⁻¹) than the symmetric stretch (~1350 cm⁻¹). The presence of both aromatic and aliphatic C-H stretching vibrations is also evident. The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Mass Spectrometry
The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the high-vacuum source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Mass Spectrum Analysis
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound. The fragmentation pattern is influenced by the stability of the resulting ions.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 179 | [C₁₀H₁₃NO₂]⁺ (Molecular Ion) |
| 164 | [M - CH₃]⁺ |
| 133 | [M - NO₂]⁺ |
| 118 | [M - NO₂ - CH₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation at m/z 164. Another significant fragmentation is the loss of the nitro group (•NO₂) to give a fragment at m/z 133. The highly stable tert-butyl cation itself is often observed as a prominent peak at m/z 57.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectroscopic analysis serves as a reliable reference for scientists working with this compound in various research and development applications.
References
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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- NIST Chemistry WebBook, SRD 69. This compound. National Institute of Standards and Technology. [Link][3][4]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the Electrophilic Aromatic Substitution of tert-Butylbenzene
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, while a simple alkyl substituent, exerts profound and nuanced control over the course of electrophilic aromatic substitution (EAS) reactions. Its significant steric bulk and subtle electronic effects create a unique landscape for reactivity and regioselectivity that distinguishes tert-butylbenzene from less hindered aromatic compounds. This guide provides a comprehensive exploration of the core principles governing these reactions, offering both mechanistic insights and practical considerations for synthetic applications. We will delve into the directing effects of the tert-butyl group, analyze the interplay of kinetic and thermodynamic control, and present detailed protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who seek to leverage the distinct properties of the tert-butyl moiety in the design and execution of electrophilic aromatic substitutions.
The Directing Influence of the tert-Butyl Group: A Tale of Sterics and Electronics
The tert-butyl group is classically defined as an ortho, para-director in electrophilic aromatic substitution.[1] This directive influence stems from its nature as an electron-donating group, which stabilizes the positively charged intermediate, the arenium ion (or σ-complex), formed during the reaction. The electron donation occurs primarily through an inductive effect, where the sp³-hybridized carbon of the tert-butyl group pushes electron density towards the sp²-hybridized carbon of the aromatic ring.[2] This increased electron density is most pronounced at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile.
However, the most defining characteristic of the tert-butyl group is its immense steric hindrance.[1][3][4] This bulkiness dramatically disfavors electrophilic attack at the ortho positions, leading to a strong preference for substitution at the para position.[1][5] This is in stark contrast to the smaller methyl group in toluene, where the ortho to para product ratio is significantly higher.[6][7]
A comparison of the nitration of toluene and tert-butylbenzene clearly illustrates this steric effect. While toluene yields a substantial amount of the ortho-nitro product, the nitration of tert-butylbenzene results in the para-nitro product as the overwhelmingly major isomer.[3][5][8]
Table 1: Product Distribution in the Nitration of Toluene and tert-Butylbenzene
| Substrate | % Ortho | % Meta | % Para | Reference |
| Toluene | 58.5 | 4.5 | 37 | [5] |
| tert-Butylbenzene | 16 | 8 | 75 | [5] |
It is important to note that while hyperconjugation is a significant factor in the activating and directing effects of the methyl group in toluene, its role in tert-butylbenzene is considered to be minimal due to the absence of α-hydrogens.[2][9][10] The primary electronic contribution of the tert-butyl group is its inductive effect.[2]
Key Electrophilic Aromatic Substitution Reactions of tert-Butylbenzene
The principles of steric hindrance and para-directing influence are consistently observed across a range of electrophilic aromatic substitution reactions.
Nitration
The nitration of tert-butylbenzene is a classic example of a reaction governed by steric control. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[11][12]
The mechanism proceeds via the standard electrophilic aromatic substitution pathway:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
-
Nucleophilic Attack: The π-electron system of tert-butylbenzene attacks the nitronium ion, preferentially at the para position, to form a resonance-stabilized arenium ion.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1-tert-butyl-4-nitrobenzene.[11]
Caption: Mechanism of Nitration of tert-Butylbenzene.
-
To a cooled (ice bath) and stirred solution of tert-butylbenzene (1 equivalent) in concentrated sulfuric acid, slowly add a pre-mixed solution of concentrated nitric acid (1.3 equivalents) and concentrated sulfuric acid.
-
Maintain the reaction temperature below 25°C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 1-tert-butyl-4-nitrobenzene.
Halogenation
The halogenation of tert-butylbenzene with bromine or chlorine typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to generate a more potent electrophile.[13] Similar to nitration, the reaction exhibits a strong preference for para-substitution due to steric hindrance at the ortho positions.[14]
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The Tert-Butyl Effect in Nitroarenes: A Technical Guide to Steric Hindrance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract The tert-butyl group is a foundational substituent in organic chemistry, primarily valued for the significant steric bulk it confers. When positioned on a nitro-substituted aromatic ring, this steric hindrance profoundly alters the molecule's reactivity, conformational preferences, and spectroscopic properties. This technical guide provides a comprehensive analysis of the steric effects of the tert-butyl group in nitroarenes. We will explore its impact on electrophilic and nucleophilic aromatic substitution, the reduction of the nitro group, and the resulting spectroscopic signatures. This document synthesizes quantitative data, details key experimental protocols, and presents mechanistic diagrams to offer a thorough resource for researchers in chemical synthesis, materials science, and drug development.
Foundational Principles: The Interplay of Steric and Electronic Effects
The chemical behavior of tert-butyl substituted nitroarenes is governed by a delicate balance between the steric properties of the tert-butyl group and the electronic effects of both substituents.
-
The Tert-Butyl Group: As a quaternary alkyl substituent, -C(CH₃)₃, the tert-butyl group is the archetype of a sterically demanding group.[1] Its three methyl groups create a large, conformationally rigid spatial domain. Electronically, it is a weak electron-donating group through an inductive effect.[2]
-
The Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects.[3] This property deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[4][5]
The primary consequence of placing a bulky tert-butyl group adjacent (in an ortho position) to a nitro group is significant steric repulsion. This forces the nitro group to twist out of the plane of the aromatic ring, a phenomenon with profound implications for the molecule's electronic structure and reactivity.[6][7]
Impact on Chemical Reactivity
The steric presence of the tert-butyl group is a powerful tool for directing reaction outcomes and modifying reaction rates.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the tert-butyl group is an ortho, para-director due to its electron-donating inductive effect.[1] However, its immense size sterically shields the ortho positions, leading to a strong preference for substitution at the para position. This contrasts sharply with less demanding alkyl groups like methyl.
A classic example is the nitration of tert-butylbenzene, which yields a significantly lower percentage of the ortho product compared to the nitration of toluene, despite both being ortho, para-directors.[8]
| Compound | % Ortho Product | % Meta Product | % Para Product | Relative Rate (vs. Benzene) |
| Toluene | 58.5% | 4.5% | 37% | 25 |
| tert-Butylbenzene | 16% | 8% | 75% | 16 |
| Table 1: Product distribution in the nitration of toluene vs. tert-butylbenzene, highlighting the steric hindrance of the tert-butyl group that disfavors ortho substitution.[8] |
The mechanism involves the attack of an electrophile (e.g., the nitronium ion, NO₂⁺) on the aromatic ring.[9] The steric clash between the incoming electrophile and the large tert-butyl group raises the activation energy for the transition state leading to the ortho product.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is favored by strong electron-withdrawing groups like -NO₂ that can stabilize the negative charge of the intermediate Meisenheimer complex.[4][10] The reaction proceeds via an addition-elimination pathway.[11]
While the nitro group activates the ring for attack, a tert-butyl group positioned ortho to the leaving group can sterically hinder the approach of the incoming nucleophile. This can decrease the reaction rate compared to a less hindered analogue. However, if the tert-butyl group is not impeding the reaction site, its electronic effects are minimal. The dominant factor remains the powerful activating effect of the nitro group.[5]
Reduction of the Nitro Group
The chemical reduction of a nitro group to an amine is a fundamental transformation. Steric hindrance from an adjacent tert-butyl group can significantly impact this reaction. The bulky group can impede the access of the reducing agent (e.g., metal hydrides or catalytic hydrogenation systems) to the nitro group's oxygen atoms.[12]
Furthermore, this steric clash forces the nitro group out of the plane of the benzene ring.[13] This disruption of conjugation can alter the electronic properties of the nitro group, potentially making it more or less susceptible to reduction depending on the specific mechanism and reagents involved. Studies on substituted nitrobenzene anion radicals have shown that twisting the nitro group out of the ring plane affects its electrochemical properties, displacing the half-wave potential to more negative values.[13]
Impact on Spectroscopic Properties
The steric strain induced by the tert-butyl group, particularly in an ortho arrangement with a nitro group, leads to distinct and predictable changes in spectroscopic data.
UV-Vis Spectroscopy
The primary electronic transition of interest in nitroarenes is the π → π* charge transfer band. For this transition to occur with high probability (and thus high intensity), the nitro group must be coplanar with the aromatic ring to allow for maximum orbital overlap.
An ortho tert-butyl group forces the nitro group to rotate out of the plane of the ring, disrupting this conjugation.[6] This decrease in conjugation increases the energy gap between the π and π* orbitals, resulting in a hypsochromic shift (blue shift) —a shift of the absorption maximum to a shorter wavelength. A decrease in the absorption intensity is also observed.[7]
NMR Spectroscopy
In ¹H NMR, the tert-butyl group provides a highly characteristic signal: a sharp singlet integrating to nine protons, typically found in the upfield region (around 1.3 ppm). In ¹³C NMR, it shows a quaternary carbon and a single signal for the three equivalent methyl carbons.
The primary steric effect observed in the NMR of ortho-substituted tert-butyl nitroarenes is related to the restricted rotation around the Ar-C(CH₃)₃ bond. This can lead to diastereotopic protons within the molecule if other chiral centers are present. Furthermore, the anisotropic effect of the twisted nitro group and the proximity of the tert-butyl group can cause subtle shifts in the signals of nearby aromatic protons.[14][15]
Infrared (IR) Spectroscopy
The nitro group has two characteristic stretching frequencies: an asymmetric stretch (ν_as) typically around 1500-1570 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1370 cm⁻¹. Steric hindrance from an ortho tert-butyl group can influence these frequencies. The twisting of the nitro group out of the aromatic plane can decrease its resonance with the ring, which may lead to a slight increase in the asymmetric stretching frequency, making it more "aliphatic-like".[13]
Experimental Protocols & Synthesis
Controlling the position of substitution in the presence of a bulky tert-butyl group often requires specific synthetic strategies.
Protocol: Synthesis of o-tert-Butylnitrobenzene
The direct nitration of tert-butylbenzene heavily favors the para product.[8] To synthesize the ortho isomer, a strategy involving a reversible blocking group is employed. Sulfonation is a reversible reaction, making the sulfonic acid group an ideal protecting group for the sterically accessible para position.
Workflow:
-
Friedel-Crafts Alkylation: Benzene is reacted with tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to form tert-butylbenzene.
-
Sulfonation (Para-Blocking): The tert-butylbenzene is treated with fuming sulfuric acid (H₂SO₄/SO₃). The bulky tert-butyl group directs the sulfonation to the para position.
-
Nitration: The resulting p-tert-butylbenzenesulfonic acid is nitrated with a mixture of nitric acid and sulfuric acid. With the para position blocked, nitration is forced to occur at one of the available ortho positions.[16]
-
Desulfonation (Deprotection): The sulfonic acid group is removed by heating the product in the presence of dilute acid and steam, yielding the final o-tert-butylnitrobenzene.[16]
Protocol: UV-Vis Analysis of Steric Hindrance
This protocol describes how to quantify the hypsochromic shift caused by steric hindrance.
Objective: To compare the UV-Vis absorption maximum (λ_max) of p-tert-butylnitrobenzene (minimal steric hindrance on the nitro group) with o-tert-butylnitrobenzene (maximal steric hindrance).
Materials:
-
p-tert-butylnitrobenzene
-
o-tert-butylnitrobenzene
-
Spectroscopic grade solvent (e.g., hexane or ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately prepare 1 mM stock solutions of both p-tert-butylnitrobenzene and o-tert-butylnitrobenzene in the chosen solvent.
-
Sample Preparation: Prepare dilute solutions (e.g., 0.05 mM) of each isomer by diluting the stock solutions. Ensure the final concentration is identical for both samples.
-
Spectrometer Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline) across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement:
-
Rinse a cuvette with the p-tert-butylnitrobenzene solution, then fill it and place it in the spectrophotometer.
-
Scan the absorbance from 200-400 nm and record the spectrum. Identify and record the λ_max.
-
Repeat the process for the o-tert-butylnitrobenzene solution.
-
-
Data Analysis: Compare the λ_max values for the two isomers. The o-tert-butylnitrobenzene is expected to show a λ_max at a shorter wavelength than the para isomer, demonstrating the hypsochromic shift due to steric inhibition of resonance.
Conclusion and Outlook
The steric hindrance imparted by the tert-butyl group is a powerful and predictable tool in the study and application of nitroarenes. It allows for the fine-tuning of reactivity in electrophilic substitution, modulates the accessibility of the nitro group for reduction, and provides a clear spectroscopic signature of its conformational impact. For researchers in drug development, understanding these principles is crucial for designing molecules with specific metabolic profiles, as a bulky group can shield a nearby functional group from enzymatic degradation.[1] In materials science, controlling the planarity and electronic properties of nitroarenes through steric effects can influence their optical and electronic behavior. The continued exploration of these fundamental steric and electronic interactions will undoubtedly lead to further innovations in synthesis and molecular design.
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electronic effects of the nitro group on the benzene ring
An In-Depth Technical Guide to the Electronic Effects of the Nitro Group on the Benzene Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The nitro group (–NO₂) is one of the most powerful and versatile functional groups in organic chemistry, particularly in its application to aromatic systems. Its profound electronic influence on the benzene ring serves as a cornerstone for synthetic strategy, impacting both the reactivity and regioselectivity of aromatic substitution reactions. This guide provides an in-depth analysis of the inductive and resonance effects exerted by the nitro group, explains the causality behind its deactivating and meta-directing nature in electrophilic aromatic substitution, and explores its activating role in nucleophilic aromatic substitution. This text is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to leverage the unique properties of nitro-aromatic compounds in modern synthesis and medicinal chemistry.
The Fundamental Electronic Architecture of the Nitro Group
To comprehend the influence of the nitro group on an aromatic system, one must first analyze its intrinsic electronic structure. The group consists of a central nitrogen atom double-bonded to one oxygen atom and single-bonded to another, which bears a formal negative charge. The nitrogen atom, in turn, carries a formal positive charge. This charge separation is fundamental to its behavior.
The nitro group exerts its influence on the benzene ring through two primary electronic mechanisms: the inductive effect and the resonance effect.
The Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds. Due to the high electronegativity of the oxygen atoms and the formal positive charge on the nitrogen atom, the nitro group is strongly electron-withdrawing.[1] It pulls electron density away from the carbon atom of the benzene ring to which it is attached through the C-N σ-bond.[2] This withdrawal of electron density, or -I effect, is felt throughout the ring but is strongest at the positions closest to the substituent.
The Resonance (Mesomeric) Effect (-M)
The resonance effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro group can participate in the π-system of the benzene ring, withdrawing electron density via resonance.[1][2] This is possible because the p-orbital on the nitrogen atom can overlap with the p-orbitals of the ring system. The π electrons from the ring are drawn into the nitro group, creating resonance structures where a positive charge develops on the ortho and para positions of the ring.[3][4] This powerful electron withdrawal is termed a negative mesomeric, or -M, effect.
Caption: Resonance delocalization in nitrobenzene showing positive charge development at ortho and para positions.
It is the potent combination of both the -I and -M effects that makes the nitro group one of the strongest electron-withdrawing groups.[5] This fundamentally alters the chemical personality of the benzene ring.
Impact on Electrophilic Aromatic Substitution (EAS)
In an electrophilic aromatic substitution reaction, the electron-rich benzene ring acts as a nucleophile, attacking an electrophile.[6] The presence of a nitro group has two critical consequences for this reaction: it dramatically decreases the reaction rate (deactivation) and it directs the incoming electrophile to the meta position (meta-direction).
Ring Deactivation
By withdrawing electron density through both inductive and resonance effects, the nitro group makes the benzene ring significantly less electron-rich and therefore less nucleophilic.[7][8] This reduction in electron density "deactivates" the ring, making it much less reactive towards electrophiles compared to unsubstituted benzene.[9] For instance, the nitration of benzene is over 10 million times faster than the nitration of nitrobenzene, a clear testament to the powerful deactivating nature of the nitro group.[1][9] Consequently, reactions on nitrobenzene often require more forcing conditions, such as higher temperatures and stronger acids.[5][10]
| Compound | Relative Rate of Nitration | Classification |
| Benzene | 1 | - |
| Toluene | 25 | Activating |
| Nitrobenzene | 6 x 10⁻⁸ | Strongly Deactivating |
| Table 1: Comparative reaction rates for electrophilic nitration, highlighting the strong deactivating effect of the nitro group. |
Meta-Direction
The directing effect of the nitro group can be understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile (E⁺) at the ortho, para, and meta positions.
Caption: Analysis of arenium ion stability for electrophilic attack on nitrobenzene.
-
Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge directly on the carbon atom bearing the electron-withdrawing nitro group. This is an extremely unstable arrangement, as two adjacent atoms bear positive charges (the ring carbon and the nitro-group nitrogen). This high-energy intermediate disfavors the ortho and para pathways.[11][12]
-
Meta Attack: When the electrophile attacks at the meta position, the positive charge is delocalized to three other carbons, but crucially, never on the carbon directly attached to the nitro group.[11] While all positions are deactivated, the intermediates for meta attack are less destabilized than those for ortho and para attack.[12] Therefore, electrophilic substitution occurs preferentially at the meta position.[3][13]
Impact on Nucleophilic Aromatic Substitution (SNAr)
The electronic effects of the nitro group are completely inverted in the context of nucleophilic aromatic substitution (SNAr). Here, the aromatic ring is attacked by a nucleophile, and a leaving group (typically a halide) is displaced.
For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group.[14] The nitro group excels at the first requirement. Its powerful electron-withdrawing nature makes the ring electrophilic and susceptible to attack by nucleophiles.[15]
Crucially, the nitro group is an activator for SNAr reactions, particularly when it is positioned ortho or para to the leaving group.[16] This is because it can directly stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[15][17]
Caption: The addition-elimination mechanism of SNAr, highlighting the stabilizing role of the nitro group.
If the nitro group is meta to the leaving group, it cannot directly delocalize the negative charge of the intermediate via resonance.[14] Consequently, meta-nitro aryl halides are largely unreactive in SNAr reactions. This regiochemical requirement is a powerful tool in synthetic design.
Experimental Protocols & Validation
The following protocols provide self-validating systems for observing the electronic effects of the nitro group.
Protocol: Synthesis of Nitrobenzene via Electrophilic Aromatic Substitution
This experiment demonstrates the introduction of a nitro group onto an unsubstituted benzene ring.
Methodology:
-
Preparation of Nitrating Mixture: In a 250 mL flask placed in an ice bath, slowly and cautiously add 40 mL of concentrated sulfuric acid (H₂SO₄) to 35 mL of concentrated nitric acid (HNO₃) with continuous stirring or swirling.[18][19] The generation of the nitronium ion (NO₂⁺) is exothermic and must be controlled.
-
Addition of Benzene: While maintaining the temperature below 50-60°C, add 30 mL of benzene dropwise to the nitrating mixture over a period of 30 minutes with constant agitation.[18][20] This slow addition is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts.[21]
-
Reaction: After the addition is complete, attach a reflux condenser and heat the mixture in a water bath at 60°C for approximately one hour, or until a yellow, oily layer of nitrobenzene becomes distinct.[19][22]
-
Workup & Purification:
-
Cool the flask and carefully pour the contents into 250 mL of cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel. The denser nitrobenzene layer will be at the bottom. Separate and discard the upper aqueous acid layer.[20]
-
Wash the nitrobenzene layer sequentially with water, then with a dilute sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid, and finally with water again.[19][22]
-
Dry the crude nitrobenzene over anhydrous calcium chloride.
-
Purify the final product by distillation, collecting the fraction that boils at approximately 211°C.[22]
-
Protocol: Nitration of Nitrobenzene to m-Dinitrobenzene
This experiment demonstrates the deactivating and meta-directing effect of the nitro group. Harsher conditions are required.
Methodology:
-
Acid Mixture: In a round-bottom flask, combine 15 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid.[23]
-
Addition of Nitrobenzene: Slowly add 10 mL of nitrobenzene to the acid mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to 90-100°C for one hour.[10][23] The higher temperature and stronger nitrating agent are necessary to overcome the deactivation of the ring.
-
Workup: Cool the reaction mixture and pour it over crushed ice. The solid m-dinitrobenzene will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and purify by recrystallization from ethanol. The major product will be the 1,3- (meta) isomer.[24]
Applications in Drug Development and Industry
The electronic properties of the nitro group are not merely of academic interest; they are foundational to numerous industrial and pharmaceutical applications.
-
Synthetic Intermediate: Approximately 95% of commercially produced nitrobenzene is used as a precursor for the synthesis of aniline (C₆H₅NH₂), a vital building block for dyes, rubber chemicals, and pharmaceuticals.[25][26]
-
Pharmaceuticals: The nitro group is a key functional group in many drug molecules. It can act as a bioisostere, modulate the electronic properties of a molecule to improve receptor binding, or serve as a prodrug that is metabolically reduced in vivo to a cytotoxic agent, a strategy used in developing treatments for hypoxic tumors.[27][28] A significant market for nitrobenzene is in the production of the analgesic paracetamol (acetaminophen).[25][29]
-
Material Science: Nitroaromatic compounds are precursors to a wide range of materials, including polyurethanes and explosives like 1,3,5-trinitrobenzene (TNB).[24][25]
Conclusion
The are a powerful illustration of how a single functional group can fundamentally dictate the course of chemical reactions. Through a synergistic combination of strong inductive and resonance electron withdrawal, the nitro group profoundly deactivates the aromatic ring towards electrophilic attack while directing incoming substituents to the meta position. Conversely, these same electron-withdrawing properties activate the ring for nucleophilic substitution at the ortho and para positions. A thorough understanding of these principles is indispensable for professionals in organic synthesis and medicinal chemistry, enabling the logical design of reaction pathways and the rational development of novel molecules with tailored properties.
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stability and storage conditions for 1-tert-butyl-2-nitrobenzene
An In-Depth Technical Guide to the Stability and Storage of 1-tert-butyl-2-nitrobenzene
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: Understanding this compound
This compound (CAS No. 1886-57-3) is an aromatic nitro compound with significant utility in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a sterically hindering tert-butyl group adjacent to a nitro group on a benzene ring, imparts unique reactivity and stability characteristics. The electron-withdrawing nature of the nitro group makes the compound a valuable precursor for reactions such as reduction to anilines or nucleophilic aromatic substitution.[1] However, this same functionality introduces inherent stability risks that necessitate a thorough understanding for safe and effective handling.
This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights and detailed protocols for its storage and handling to ensure experimental integrity and laboratory safety.
Diagram 1: Physicochemical Profile of this compound
Caption: Major external factors that can compromise the stability of the compound.
Part 2: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Storage Conditions
The optimal storage conditions are designed to mitigate the risks identified in the stability profile.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Controlled room temperature (15-25°C) is generally acceptable. [2]Some suppliers may recommend 2-8°C for long-term storage. [3] | Prevents thermal degradation and reduces volatility. Always consult the supplier-specific Safety Data Sheet (SDS). [2] |
| Atmosphere | For long-term storage or high-purity applications, store under an inert atmosphere (e.g., nitrogen or argon). [2] | Prevents potential oxidation and degradation from atmospheric moisture. |
| Light | Protect from light. Store in amber glass bottles or opaque containers. [2] | Prevents photolytic degradation, which can create impurities. |
| Container | Keep container tightly closed and properly sealed. | Prevents contamination and evaporation. |
| Location | Store in a dedicated, well-ventilated chemical storage cabinet away from incompatible materials. [2][4] | Ensures segregation from reactive chemicals and provides proper ventilation to prevent vapor buildup. [2] |
Safe Handling Protocol
Due to its hazard profile, personal protective equipment (PPE) and careful handling techniques are mandatory. The compound is toxic if swallowed, inhaled, or in contact with skin.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are readily accessible. [5]2. Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield. [5] * Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
-
Dispensing: When transferring the liquid, use caution to avoid splashes and spills. Grounding of containers may be necessary to prevent static discharge, which can be an ignition source. [6]4. Spill Cleanup: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for hazardous waste disposal. Do not let the product enter drains. 5. Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. [4]
Part 3: Methodology for Stability Assessment
To empirically determine the stability of a specific batch of this compound under defined conditions, a formal stability study is recommended. The following protocol outlines a robust approach for photostability testing based on ICH Q1B guidelines. [7]
Protocol: Forced Photostability Study
Objective: To evaluate the impact of light exposure on the purity of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Volumetric flasks
-
Chemically inert, transparent glass vials (e.g., Type I borosilicate)
-
Aluminum foil
-
Validated photostability chamber compliant with ICH Q1B light source specifications. [7]* High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Diagram 3: Experimental Workflow for Photostability Testing
Caption: A step-by-step workflow for conducting a forced photostability study.
Procedure:
-
Preparation (Time-Zero): a. Accurately prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). b. Aliquot this solution into several transparent vials. c. Tightly wrap a subset of these vials completely in aluminum foil. These will serve as the "dark controls" to distinguish between thermal and photolytic degradation. d. Immediately analyze one of the initial aliquots via HPLC. This is the time-zero (T₀) sample and establishes the initial purity.
-
Exposure: a. Place the unwrapped (sample) and foil-wrapped (dark control) vials into the photostability chamber. b. Expose the samples to a light source conforming to ICH Q1B guidelines until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter. [8]
-
Analysis: a. After the exposure period, remove all samples from the chamber. b. Analyze the contents of both the exposed samples and the dark controls using the same validated HPLC method as the T₀ sample.
-
Evaluation: a. Compare the dark control to the T₀ sample: Any degradation observed indicates thermal instability under the chamber's temperature conditions. b. Compare the exposed sample to the dark control: Any degradation observed beyond that in the dark control is attributable to photolysis. c. Data Analysis: Calculate the percentage loss of the parent compound. Analyze the chromatograms for the appearance of new peaks, which represent photodegradation products. If necessary, proceed with characterization of major degradants.
This self-validating protocol, through the use of a dark control, allows for the precise determination of light-induced degradation, providing the trustworthy data needed for risk assessment in drug development and other high-purity applications.
References
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
- Advanced ChemBlocks Inc. (2026). 1-(Tert-butyl)-2-nitrobenzene.
- EvitaChem. (n.d.). This compound (EVT-320871).
- Sigma-Aldrich. (2024). Safety Data Sheet: Nitrobenzene.
- ChemicalBook. (n.d.). This compound CAS#: 1886-57-3.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-tert-Butyl-4-nitrobenzene.
- Fisher Scientific. (2024). Safety Data Sheet: 1-Fluoro-2-nitrobenzene.
- PubChem. (n.d.). 1-(1,1-Dimethylethyl)-2-nitrobenzene. National Center for Biotechnology Information.
- Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose.
- Chemistry For Everyone. (2023, July 11). How To Store Nitrocellulose?. YouTube.
- European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Q1 Scientific. (2021). Photostability testing theory and practice.
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mechanism of nitration of tert-butylbenzene
An In-Depth Technical Guide to the Nitration of tert-Butylbenzene: Mechanism, Regioselectivity, and Synthetic Protocol
Abstract
The nitration of tert-butylbenzene is a classic example of electrophilic aromatic substitution (EAS) that serves as a critical case study for understanding the interplay between electronic and steric effects in directing reaction outcomes. The tert-butyl group, while electronically activating and an ortho, para-director, imposes significant steric hindrance that dramatically influences the regioselectivity of the reaction. This guide provides a comprehensive analysis of the reaction mechanism, explores the kinetic and thermodynamic factors governing product distribution, and presents a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of electrophilic aromatic substitution on sterically hindered substrates.
Introduction: The Landscape of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich π-system of the benzene ring, followed by deprotonation to restore aromaticity.
The substituent already present on the benzene ring plays a dual role: it modulates the overall reaction rate and directs the incoming electrophile to specific positions (ortho, meta, or para). Alkyl groups, such as the tert-butyl group, are classified as activating substituents. They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. This electron donation preferentially stabilizes the carbocation intermediates (arenium ions or σ-complexes) formed during ortho and para attack, making alkyl groups ortho, para-directors.
However, the tert-butyl group is unique due to its exceptional steric bulk. This guide will dissect how this steric demand overrides the electronic preference for the ortho position, leading to a highly selective reaction.
The Core Mechanism of Nitration
The nitration of tert-butylbenzene follows the canonical three-stage EAS pathway.
Stage 1: Generation of the Electrophile (Nitronium Ion)
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion electrophile.
Stage 2: Nucleophilic Attack and Formation of the Sigma (σ) Complex
The π-electrons of the tert-butylbenzene ring attack the nitronium ion. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as the arenium ion or σ-complex. The attack can occur at the ortho, meta, or para positions relative to the tert-butyl group.
-
Ortho and Para Attack: The positive charge of the σ-complex can be delocalized over three carbon atoms through resonance. Crucially, one of the resonance contributors places the positive charge directly on the carbon atom bearing the tert-butyl group. The electron-donating inductive effect of the alkyl group stabilizes this adjacent positive charge, thereby lowering the activation energy for ortho and para substitution compared to meta.
-
Meta Attack: In meta attack, the positive charge is delocalized over three carbons, but none of these places the charge adjacent to the tert-butyl group. Consequently, the intermediate is less stabilized, and the activation energy for meta substitution is higher.
Stage 3: Deprotonation and Restoration of Aromaticity
In the final, rapid step, a weak base (such as H₂O or the HSO₄⁻ conjugate base) abstracts a proton from the carbon atom that now bears the nitro group. The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic system and yielding the final nitrated product.
Regioselectivity: The Dominance of Steric Hindrance
While the electronic effects of the tert-butyl group favor both ortho and para substitution, the product distribution is overwhelmingly skewed towards the para isomer.
-
Electronic Effect: The tert-butyl group is an activating, ortho, para-director due to its electron-donating inductive effect.
-
Steric Effect: The tert-butyl group is exceptionally large. This steric bulk creates significant non-bonded strain (steric hindrance) with the incoming nitronium ion when it attempts to attack the adjacent ortho positions. This steric clash raises the activation energy for the transition state leading to the ortho product.
The para position is electronically activated yet sterically unhindered, as it is located on the opposite side of the ring from the bulky tert-butyl group. Consequently, electrophilic attack occurs preferentially at the para position.
The interplay of these effects results in a distinct product ratio. For the nitration of tert-butylbenzene with mixed acid, a typical isomer distribution is:
-
Para: ~75-80%
-
Ortho: ~12-16%
-
Meta: ~8-9%
This demonstrates that while ortho attack is electronically favored over meta, the steric penalty is so significant that the formation of the para product is the dominant pathway.
Quantitative Data: Kinetics and Isomer Distribution
To fully appreciate the influence of the tert-butyl group, it is instructive to compare its effect on nitration rate and regioselectivity with that of other alkylbenzenes.
Table 1: Relative Rates of Nitration for Various Alkylbenzenes
| Compound | Substituent | Relative Rate (Benzene = 1) |
|---|---|---|
| Benzene | -H | 1 |
| Toluene | -CH₃ | 24 |
| tert-Butylbenzene | -C(CH₃)₃ | 15.7 |
Data sourced from authoritative texts on physical organic chemistry.
The data in Table 1 shows that tert-butylbenzene is nitrated approximately 16 times faster than benzene, confirming the activating nature of the tert-butyl group. However, it is slightly less reactive than toluene, an effect attributed to the complex interplay of inductive effects and hyperconjugation.
Table 2: Product Isomer Distribution in the Nitration of Alkylbenzenes (%)
| Compound | % Ortho | % Meta | % Para | Para:Ortho Ratio |
|---|---|---|---|---|
| Toluene | 58 | 5 | 37 | 0.64 : 1 |
| tert-Butylbenzene | 16 | 8 | 75 | 4.7 : 1 |
Data compiled from nitration reactions using mixed acid (HNO₃/H₂SO₄).
Table 2 starkly illustrates the steric effect. With the small methyl group in toluene, the ortho positions are readily accessible. With the bulky tert-butyl group, the ortho product is suppressed, and the para:ortho ratio increases dramatically from 0.64:1 to 4.7:1.
Caption: Reaction pathways for the nitration of tert-butylbenzene.
Experimental Protocol: Synthesis of 4-Nitro-tert-butylbenzene
This protocol describes a standard laboratory procedure for the nitration of tert-butylbenzene, optimized for high yield of the para isomer. This procedure is a self-validating system; successful execution relies on careful temperature control to prevent side reactions and dinitration.
5.1 Materials and Reagents
-
tert-Butylbenzene (≥99%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
5.2 Step-by-Step Methodology
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask immersed in an ice-water bath, carefully add 6.0 mL of concentrated H₂SO₄. While stirring, slowly add 2.0 mL of concentrated HNO₃ from a dropping funnel. Causality: The sulfuric acid must be added first and cooled, as the subsequent addition of nitric acid is exothermic. This pre-mixed, cold nitrating agent ensures the controlled generation of the nitronium ion.
-
Reaction Setup: Equip a separate 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath. Add 3.23 g (24.0 mmol) of tert-butylbenzene to this flask.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene over a period of 15-20 minutes. Maintain the internal reaction temperature below 10°C. Causality: Slow, dropwise addition and rigorous temperature control are critical to prevent a runaway exothermic reaction and to minimize the formation of dinitrated byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction mixture will typically turn yellow.
-
Workup - Quenching: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a beaker. This quenches the reaction and dilutes the strong acids.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Workup - Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 40 mL) until the aqueous layer is no longer acidic (test with litmus paper). This removes residual acids.
-
Workup - Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, which is a mixture of isomers, predominantly 1-tert-butyl-4-nitrobenzene.
Conclusion
The nitration of tert-butylbenzene is a powerful illustration of how steric factors can dictate the outcome of an electrophilic aromatic substitution reaction. While the tert-butyl group electronically activates the ortho and para positions, its sheer size effectively shields the ortho positions from electrophilic attack. This results in a highly regioselective synthesis of the para-substituted product, an outcome that is both predictable and synthetically useful. For scientists in drug development and materials research, understanding and leveraging such steric control is fundamental to the rational design of complex molecular architectures.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley. [Link]
- Pearson, D. E., & Buehler, C. A. (1974). Steric hindrance in the ortho-alkylation of aniline. Chemical Reviews, 74(1), 45-89. [Link]
- University of Calgary. (n.d.). Chapter 12: Electrophilic Aromatic Substitution Questions. Retrieved from official university chemistry resources. [Link]
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- Chemistry Steps. (n.d.). Nitration of Benzene.
Synthesis of 1-tert-butyl-2-nitrobenzene via Electrophilic Nitration of tert-Butylbenzene
An In-depth Technical Guide:
Executive Summary
The nitration of alkylbenzenes is a foundational electrophilic aromatic substitution (EAS) reaction, critical for synthesizing nitroaromatic compounds that serve as precursors in the pharmaceutical, dye, and materials science industries.[1] This guide provides a comprehensive technical overview of the synthesis of 1-tert-butyl-2-nitrobenzene from tert-butylbenzene. While the tert-butyl group is an ortho-para director, this synthesis is characterized by a significant challenge: the steric bulk of the tert-butyl group heavily disfavors substitution at the adjacent ortho position, making the para isomer the major product.[2][3]
This document delves into the mechanistic principles governing the reaction, explores the critical factors controlling regioselectivity, and provides a detailed, field-proven experimental protocol for the synthesis, isolation, and purification of the target ortho isomer. It is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical execution of this classic, yet nuanced, chemical transformation.
Mechanistic Framework
The synthesis proceeds via the electrophilic aromatic substitution (EAS) pathway, which can be dissected into three primary stages: generation of the electrophile, attack by the aromatic ring, and re-aromatization.[4]
Generation of the Potent Electrophile: The Nitronium Ion (NO₂⁺)
Standard nitrating conditions employ a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] By itself, nitric acid is a relatively weak electrophile for reaction with a stable aromatic ring like tert-butylbenzene.[6] Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the key reacting species in this transformation.[6][7]
Step 1: Protonation of Nitric Acid HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻
Step 2: Formation of the Nitronium Ion H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
The Electrophilic Aromatic Substitution Pathway
The core mechanism involves the attack of the electron-rich π-system of the tert-butylbenzene ring on the nitronium ion. This is the slow, rate-determining step of the reaction, resulting in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] The final step is a rapid deprotonation of the arenium ion by a weak base (like H₂O or HSO₄⁻) to restore the aromaticity of the ring, yielding the nitro-substituted product.[4][8]
Diagram 1: General workflow of electrophilic nitration.
Regioselectivity: The Decisive Role of the tert-Butyl Group
In the nitration of substituted benzenes, the existing substituent dictates the position of the incoming electrophile. The tert-butyl group, like other alkyl groups, is classified as an activating, ortho, para-director.[9] This directive influence stems from two primary electronic effects:
-
Inductive Effect: The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density through the sigma bond, which enriches the ring.[2]
-
Hyperconjugation: Electron density from the C-C sigma bonds of the tert-butyl group can overlap with the π-system of the ring, further stabilizing the arenium ion intermediates for ortho and para attack.[2]
Steric Hindrance: The Dominant Factor
Despite the electronic preference for both ortho and para positions, the outcome of the nitration of tert-butylbenzene is overwhelmingly governed by sterics. The tert-butyl group is exceptionally bulky, creating significant steric hindrance that physically impedes the approach of the nitronium ion to the adjacent ortho positions.[1][3] The para position, being remote from the bulky substituent, is much more accessible.[10]
This steric clash makes the transition state energy for ortho attack significantly higher than that for para attack, leading to a much slower rate of reaction at the ortho sites.
Diagram 2: Logical relationship governing product distribution.
Isomeric Product Distribution
Experimental data confirms the dominance of the para product. The nitration of tert-butylbenzene typically yields a mixture of isomers in the approximate ratio shown below. Therefore, the successful synthesis of the target ortho isomer is critically dependent on an effective purification strategy to separate it from the much more abundant para isomer.
| Isomer | Typical Yield (%) |
| ortho (this compound) | ~16%[11] |
| meta (1-tert-butyl-3-nitrobenzene) | ~8%[11] |
| para (1-tert-butyl-4-nitrobenzene) | ~75%[11] |
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the nitration of tert-butylbenzene.[1][12] All operations involving concentrated acids must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| tert-Butylbenzene | 134.22 | 10.0 g (11.6 mL) | 0.0745 |
| Conc. Nitric Acid (~68%) | 63.01 | 6.0 mL | 0.095 |
| Conc. Sulfuric Acid (~98%) | 98.08 | 10.0 mL | 0.184 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
| Ice (from deionized water) | - | ~200 g | - |
Step-by-Step Synthesis Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to 0-5 °C.
-
Slowly add 6.0 mL of concentrated nitric acid dropwise to the cold, stirring sulfuric acid using a dropping funnel. The rate of addition should be controlled to maintain the temperature of the mixture below 10 °C. This mixture should be kept cold.[1]
-
Addition of Substrate: In a separate flask, measure 10.0 g of tert-butylbenzene. Using the same dropping funnel, add the tert-butylbenzene dropwise to the cold, stirring nitrating mixture over a period of 15-20 minutes. The internal temperature must be carefully maintained between 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The reaction mixture will typically appear yellow or orange.[12]
Work-up and Isolation
-
Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with gentle stirring. This will quench the reaction and precipitate the crude product as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers.
-
Neutralization: Wash the combined organic layers sequentially with 30 mL of cold water, followed by 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution may occur), and finally with 30 mL of brine.[13]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product, which is a mixture of nitro-isomers.
Purification of this compound
The separation of this compound from its dominant para isomer is the most challenging step.
-
Fractional Vacuum Distillation: This is the most common method for separating isomers with different boiling points. The ortho isomer has a slightly different boiling point from the para isomer, which may allow for separation under reduced pressure.
-
Column Chromatography: For smaller scale preparations or higher purity requirements, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) can effectively separate the isomers.
Product Characterization
The identity and purity of the isolated this compound (CAS: 1886-57-3) should be confirmed using standard analytical techniques.[14][15]
-
Molecular Formula: C₁₀H₁₃NO₂[16]
-
Molecular Weight: 179.22 g/mol [16]
-
¹H NMR: The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group and distinct multiplets for the four aromatic protons.
-
IR Spectroscopy: Will show strong characteristic peaks for the nitro group (N-O stretching) at approximately 1525 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 179.
Safety and Hazard Management
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. They can cause severe chemical burns upon contact. Always handle them in a fume hood wearing safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The mixing of the acids and the nitration reaction itself are highly exothermic. Failure to control the temperature with an ice bath can lead to a runaway reaction and the formation of dinitrated byproducts.[4]
-
Organic Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Waste Disposal: Acidic aqueous waste must be carefully neutralized before disposal according to institutional guidelines. Organic waste containing chlorinated solvents should be collected in a designated hazardous waste container.
Conclusion
The synthesis of this compound is an instructive example of electrophilic aromatic substitution where steric effects dominate over electronic effects in determining product regioselectivity. While the reaction itself is straightforward, the primary challenge lies in the purification of the desired ortho product from the major para isomer. Careful control of reaction temperature is paramount to ensure high conversion and minimize byproduct formation. The principles and protocol detailed in this guide provide a solid foundation for researchers to successfully and safely perform this important synthesis.
References
- Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Benchchem.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange.
- The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Rugg, S. (n.d.). SYNTHESIS LAB # 10: NITRATION OF PHENOL.
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Unknown. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.
- National Center for Biotechnology Information. (n.d.). 1-(1,1-Dimethylethyl)-2-nitrobenzene. PubChem.
- LookChem. (n.d.). Cas 1886-57-3, this compound.
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A Technical Guide to the Synthetic Applications of 1-tert-butyl-2-nitrobenzene
Abstract
1-tert-butyl-2-nitrobenzene (CAS No. 1886-57-3) is a sterically hindered and electronically polarized aromatic compound that serves as a versatile intermediate in modern organic synthesis.[1][2] The strategic placement of a bulky tert-butyl group adjacent to a strongly electron-withdrawing nitro moiety imparts unique reactivity, steering reaction pathways and enabling the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, core reactivity, and key applications, with a focus on its pivotal role as a precursor to 2-tert-butylaniline and its emerging utility in transition metal-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented for researchers, chemists, and professionals in the pharmaceutical and materials science industries.
Physicochemical & Spectroscopic Profile
This compound is characterized by the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[2][3] The interplay between the electron-donating, sterically demanding tert-butyl group and the electron-withdrawing nitro group defines its chemical behavior.
| Property | Value | Reference |
| CAS Number | 1886-57-3 | [2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [3] |
| IUPAC Name | 1-(tert-butyl)-2-nitrobenzene | [1] |
| Flash Point | ~101.6 °C | [4] |
| Refractive Index | ~1.521 | [4] |
| Boiling Point | 387.7 K at 0.013 bar | [5] |
Spectroscopic data for this compound can be found in public databases such as the NIST Chemistry WebBook, which includes IR and mass spectrometry data.[2][5]
Synthesis of this compound: A Strategic Approach
Direct nitration of tert-butylbenzene predominantly yields the para-substituted isomer, with only a small amount of the ortho product, due to the significant steric hindrance imposed by the tert-butyl group.[6][7] To achieve a high yield of the ortho isomer, a strategy involving a reversible blocking group is employed. Sulfonation is an ideal choice for this purpose.
The workflow involves three key stages: para-sulfonation to block the most reactive site, ortho-nitration, and subsequent desulfonation to yield the desired product.[8]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Ortho-Nitration via Reversible Sulfonation[8]
-
Sulfonation: tert-Butylbenzene is treated with fuming sulfuric acid (H₂SO₄·SO₃) at a controlled temperature. The bulky tert-butyl group directs the sulfonyl group (–SO₃H) primarily to the para position, yielding 4-tert-butylbenzenesulfonic acid.
-
Nitration: The resulting sulfonic acid is subjected to nitration using a standard mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). With the para position blocked, the nitronium ion (NO₂⁺) electrophile is directed to the available ortho positions.
-
Desulfonation: The nitro-substituted sulfonic acid is heated in the presence of dilute aqueous sulfuric acid. This step reverses the sulfonation, removing the –SO₃H group and yielding the final product, this compound. The product is then isolated and purified using standard techniques like distillation or chromatography.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of the nitro group and its influence on the aromatic ring.
Pillar Application: Reduction to 2-tert-Butylaniline
The most significant application of this compound is its reduction to 2-tert-butylaniline.[9] This transformation is critical as 2-tert-butylaniline is a valuable building block for synthesizing pharmaceuticals, agrochemicals, and specialized polymers where steric bulk near a reactive amine is required.[10][11]
Caption: Reduction of the nitro group to form a primary amine.
Experimental Protocol: Catalytic Hydrogenation
-
Setup: A solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd-C, 5-10 mol%) is added.
-
Reaction: The vessel is purged with nitrogen and then filled with hydrogen gas (H₂) to the desired pressure (typically 1-4 atm). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Workup: Upon completion, the catalyst is carefully filtered off through a pad of Celite. The solvent is removed under reduced pressure to yield crude 2-tert-butylaniline, which can be purified by distillation.
This reduction is a cornerstone transformation, providing access to a sterically hindered aniline that is a precursor for ligands, catalysts, and biologically active molecules.[11]
Modern Frontiers: The Nitro Group as a Leaving Group in Cross-Coupling
Historically, the nitro group was not considered a typical leaving group for cross-coupling reactions. However, recent advancements in catalysis have enabled the use of nitroarenes as effective coupling partners, particularly in Suzuki-Miyaura reactions.[12] This development significantly expands the synthetic utility of nitroaromatics, including this compound.
The mechanism generally involves the oxidative addition of a low-valent palladium(0) complex into the C–NO₂ bond, a step facilitated by bulky, electron-rich phosphine ligands like BrettPhos.[12] This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C–C bond.
Caption: Suzuki-Miyaura coupling using a nitroarene substrate.
This methodology allows for the construction of sterically congested biaryl structures that are challenging to synthesize using traditional methods. The tert-butyl group can serve as a "conformational lock," influencing the dihedral angle of the resulting biaryl system, a feature often exploited in materials science and ligand design.[6][13]
Electrophilic Aromatic Substitution: A Steric and Electronic Tug-of-War
Further electrophilic substitution on the this compound ring is challenging but mechanistically insightful. The ring is strongly deactivated by the electron-withdrawing nitro group.[4][14] The directing effects are competitive:
-
tert-Butyl Group: An ortho, para-director due to its inductive electron-donating nature.[6][15]
-
Nitro Group: A meta-director due to its strong resonance and inductive electron withdrawal.[14]
Considering the existing substitution pattern, the positions available for attack are C4, C5, and C6.
-
C4 (para to t-Bu, meta to NO₂): This position is activated by the t-Bu group and less deactivated by the NO₂ group.
-
C6 (ortho to t-Bu, ortho to NO₂): This position is sterically hindered by the t-Bu group and strongly deactivated by the NO₂ group.
-
C5 (meta to t-Bu, para to NO₂): This position is strongly deactivated by the NO₂ group.
Therefore, electrophilic attack, while generally disfavored, is most likely to occur at the C4 position .
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strong electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, particularly at the ortho and para positions relative to itself.[16] In this compound, this means the C1 and C3 positions are activated. However, the C1 position is blocked by the non-leaving tert-butyl group. If a suitable leaving group (e.g., a halogen) were present at the C6 position, SₙAr reactions would be highly favorable, stabilized by resonance involving the nitro group. While not a direct application of this compound itself, its derivatives could be designed to exploit this reactivity.
Conclusion
This compound is more than a simple substituted aromatic; it is a strategically designed building block whose value lies in the predictable and useful reactivity conferred by its ortho-substituted pattern. Its primary and most robust application remains the synthesis of 2-tert-butylaniline, a key intermediate for accessing sterically demanding structures in medicinal and materials chemistry. Furthermore, the evolution of cross-coupling catalysis has unlocked new potential, transforming the nitro group from a mere precursor to an active participant in C–C bond formation. Understanding the nuanced interplay of steric and electronic effects is paramount for any scientist seeking to leverage this versatile compound in advanced organic synthesis.
References
- EvitaChem. Buy this compound (EVT-320871) | 1886-57-3.
- Smolecule. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95%. (2024-02-18).
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- ChemicalBook. This compound synthesis.
- Google Patents. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- ChemicalBook. 2-tert-Butylaniline | 6310-21-0. (2025-11-12).
- Benchchem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- ResearchGate. Mechanism of the Apparent Electron-Transfer Reaction Between Tert-Butoxide Ion and Nitrobenzene. (2025-08-05).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis.
- Wikipedia. Steric effects.
- Chemistry LibreTexts. 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. (2019-06-05).
- YouTube. Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. (2024-08-04).
- Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017-04-27).
- ScienceDirect. Recent progress in transition metal catalyzed cross coupling of nitroarenes.
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Methodological & Application
Synthesis of 2-tert-Butylaniline from 1-tert-Butyl-2-Nitrobenzene: An Application Guide for Researchers
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 2-tert-butylaniline, a sterically hindered aniline derivative of significant interest in pharmaceutical and materials science research. The primary focus of this document is the efficient reduction of 1-tert-butyl-2-nitrobenzene via catalytic hydrogenation, a robust and widely adopted method in organic synthesis. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this valuable chemical intermediate.
Introduction: The Synthetic Value of 2-tert-Butylaniline
2-tert-Butylaniline (CAS 6310-21-0) is a crucial building block in the development of novel organic molecules.[1] Its unique structural feature—a bulky tert-butyl group positioned ortho to the amino group—imparts specific steric and electronic properties that are leveraged in the synthesis of complex targets. This steric hindrance can direct the regioselectivity of subsequent reactions and enhance the stability of the final products. Consequently, 2-tert-butylaniline is a sought-after intermediate in the synthesis of specialized ligands, catalysts, and active pharmaceutical ingredients (APIs).
The most common and industrially scalable route to 2-tert-butylaniline is the reduction of its nitro precursor, this compound. Among the various methods available for the reduction of aromatic nitro compounds, catalytic hydrogenation stands out for its high efficiency, clean reaction profile, and the ease of product isolation.
Mechanistic Rationale: Catalytic Hydrogenation of Aromatic Nitro Compounds
The conversion of a nitro group to an amine via catalytic hydrogenation is a well-established transformation in organic chemistry. The reaction proceeds on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The generally accepted mechanism involves a stepwise reduction of the nitro group, passing through nitroso and hydroxylamine intermediates before the final amine product is formed.
The process begins with the adsorption of molecular hydrogen onto the palladium surface, where it dissociates into highly reactive atomic hydrogen. The aromatic nitro compound also adsorbs onto the catalyst surface, bringing the nitro group into proximity with the activated hydrogen atoms. A series of hydrogen transfer steps then leads to the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the desired aniline. The presence of the catalyst provides a lower energy pathway for this transformation, allowing the reaction to proceed under relatively mild conditions.
Experimental Protocol: Synthesis of 2-tert-Butylaniline
This protocol details the catalytic hydrogenation of this compound using 10% palladium on carbon as the catalyst and a hydrogen balloon for atmospheric pressure hydrogenation. This method is suitable for laboratory-scale synthesis and avoids the need for specialized high-pressure hydrogenation equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 10% Palladium on Carbon (Pd/C) | - | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Celite® 545 | - | Commercially Available |
| Hydrogen Gas | High Purity | - |
| Nitrogen Gas | High Purity | - |
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry, and can ignite flammable solvents in the presence of air. Handle the catalyst under an inert atmosphere (nitrogen or argon) and never allow it to become dry during filtration.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Reaction Setup and Procedure
A schematic of the experimental workflow is provided below:
Caption: Experimental workflow for the synthesis of 2-tert-butylaniline.
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.9 mmol) and anhydrous ethanol (100 mL).
-
Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.
-
Carefully, and under a positive flow of nitrogen, add 10% Pd/C (e.g., 0.25 g, 5 mol% catalyst loading).
-
Connect the flask to a vacuum/hydrogen manifold. Carefully evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle two more times to ensure the atmosphere is replaced with hydrogen.
-
Inflate a balloon with hydrogen gas and attach it to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the catalyst, substrate, and hydrogen.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (disappearance of the starting material spot on TLC), carefully remove the hydrogen balloon and purge the flask with nitrogen gas.
-
Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol.
-
Under a nitrogen atmosphere, filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst. Crucially, do not allow the catalyst on the filter paper to dry out. Wash the filter cake with additional ethanol (2 x 20 mL).
-
Transfer the combined filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 2-tert-butylaniline as a pale yellow to reddish-brown liquid.
Characterization of 2-tert-Butylaniline
The identity and purity of the synthesized 2-tert-butylaniline should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Appearance | Clear pale yellow to red-brown liquid |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Boiling Point | 123-124 °C at 17 mmHg |
| Density | 0.957 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.545 |
(Data sourced from commercial suppliers)[2]
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.25-7.15 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 3.90 (br s, 2H, -NH₂), 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 144.5, 137.0, 126.8, 126.5, 118.5, 116.0, 34.0, 29.5.
(Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.)
Conclusion
The catalytic hydrogenation of this compound using palladium on carbon is a highly effective and reliable method for the synthesis of 2-tert-butylaniline. This protocol, when followed with the appropriate safety precautions, provides a straightforward procedure for obtaining high-purity product on a laboratory scale. The resulting 2-tert-butylaniline is a versatile intermediate, well-suited for a variety of applications in pharmaceutical and chemical research.
References
- Organic Syntheses. 2-aminofluorene.
- PubChem. 2-tert-Butylaniline. [Online] National Center for Biotechnology Information.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Google Patents. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- Google Patents. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Online] Drug Discovery Unit Dundee.
- YouTube. Hydrogenation Reaction Set up - Reduction of a Nitro group. [Online] Organic Chemistry with Lluís Llorens Palomo.
Sources
Application Note: Protocols for the Selective Reduction of 1-tert-butyl-2-nitrobenzene
Abstract
The synthesis of 2-tert-butylaniline, a sterically hindered aromatic amine, is a critical step in the development of various fine chemicals, pharmaceuticals, and materials.[1][2] Its preparation is most commonly achieved through the reduction of the corresponding nitroaromatic precursor, 1-tert-butyl-2-nitrobenzene. However, the presence of the bulky tert-butyl group ortho to the nitro moiety introduces significant steric hindrance, which can influence reaction kinetics, yield, and selectivity. This application note provides a comprehensive guide for researchers, detailing three robust and validated protocols for this transformation: Catalytic Transfer Hydrogenation (CTH), classic reduction with activated iron metal, and reduction using stannous chloride. The document offers a comparative analysis of these methods, discussing the mechanistic rationale, safety considerations, and practical insights for selecting the optimal procedure based on laboratory scale, available equipment, and chemoselectivity requirements.
Introduction and Method Selection Rationale
2-tert-Butylaniline is a valuable building block in organic synthesis, often utilized in the preparation of specialized ligands, catalysts, and biologically active molecules where its bulky nature is leveraged to control molecular conformation or reactivity.[3] The primary synthetic route to this amine is the reduction of this compound.[2]
The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry, yet it is not without challenges. These reactions are typically highly exothermic and require careful thermal management to prevent dangerous runaways.[4] Furthermore, the choice of reducing agent must be compatible with other functional groups within the molecule. For the specific case of this compound, the steric shield provided by the tert-butyl group can impede access of the reducing agent to the nitro group, potentially requiring more forcing conditions or specialized catalytic systems.
This guide details three field-proven methods, selected for their reliability, scalability, and differing operational requirements:
-
Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate: This modern technique is highly favored for its operational simplicity and enhanced safety profile. It avoids the use of high-pressure gaseous hydrogen and specialized hydrogenation equipment.[4] Ammonium formate serves as a convenient in situ source of hydrogen, decomposing on the catalyst surface (typically Palladium on Carbon, Pd/C) to provide the active reducing species.[5][6][7] This method often exhibits excellent chemoselectivity and high yields.[8][9]
-
Iron Metal in Acidic Media (Béchamp Reduction): As one of the oldest and most cost-effective methods, reduction with iron powder in the presence of an acid (like HCl or acetic acid) remains a staple in both academic and industrial labs.[10] Iron is an environmentally benign metal, and the reaction is robust and high-yielding.[11][12] The primary challenge lies in the workup, which involves managing the large volume of iron oxide sludge produced.
-
Stannous Chloride (SnCl₂) Reduction: This method is particularly valuable when high chemoselectivity is paramount. It is known to reduce nitro groups while leaving other sensitive functionalities like aldehydes, ketones, and esters intact.[13][14] However, it has poorer atom economy compared to catalytic methods and the workup can be complicated by the formation of tin salts, which may precipitate as intractable solids.[14][15]
Critical Safety Considerations
The reduction of nitroaromatic compounds presents significant safety hazards that must be rigorously managed.
-
Exothermic Reaction: All described methods are highly exothermic. The reaction must be initiated with caution, often with external cooling (e.g., an ice-water bath) readily available. Reagents should be added portion-wise or via a dropping funnel to control the rate of heat evolution.[4] For larger-scale reactions, a reaction calorimetric study is recommended to ensure safe operation.[4]
-
Handling of Nitro Compounds: Nitroaromatic compounds can be toxic and are often explosive, particularly polynitrated compounds. While this compound is not a primary explosive, it should be handled with care. Avoid heat, shock, and friction.[10]
-
Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry and saturated with hydrogen. It can ignite flammable solvents upon exposure to air. Always handle the catalyst in a wet state and under an inert atmosphere (e.g., Nitrogen or Argon) where possible.
-
General Laboratory Safety: All procedures must be conducted in a well-ventilated fume hood.[16][17] Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a flame-resistant lab coat, is mandatory.[17] Ensure emergency eyewash and shower stations are accessible.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This protocol is prized for its mild conditions, high efficiency, and operational simplicity, making it an excellent first choice for many laboratory settings.
Caption: Workflow for Catalytic Transfer Hydrogenation.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 27.9 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~50% wet, 0.30 g, ~5 mol% Pd) to the solution. Safety Note: Handle wet Pd/C with care as it can be pyrophoric.
-
Reagent Addition: In a separate beaker, dissolve ammonium formate (8.8 g, 139.5 mmol, 5 eq.) in a minimal amount of water (~10 mL) with gentle warming.
-
Initiation: Begin stirring the methanol mixture. Using a dropping funnel, add the ammonium formate solution dropwise to the reaction flask over 15-20 minutes. An exothermic reaction accompanied by gas evolution (H₂, CO₂, NH₃) will be observed. Control the addition rate to maintain a gentle effervescence.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup - Catalyst Removal: Allow the reaction to cool to room temperature. Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with additional methanol (2 x 20 mL). Safety Note: Do not allow the filter cake containing Pd/C to dry completely in the air.
-
Workup - Extraction: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake.
-
Separate the layers. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-tert-butylaniline.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-tert-butylaniline as a clear liquid.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classic protocol is highly reliable and uses inexpensive, readily available reagents. It is an excellent choice for larger-scale preparations where cost is a factor.
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, prepare a mixture of glacial acetic acid (100 mL) and water (25 mL).
-
Reagent Addition: Add iron powder (<100 mesh, 9.3 g, 167 mmol, 6 eq.) to the stirred acid solution.
-
Substrate Addition: Add this compound (5.0 g, 27.9 mmol) to the slurry.
-
Reaction: Heat the reaction mixture to 80-90 °C. A significant exotherm will likely be observed; be prepared to apply external cooling with a water bath to maintain the temperature below 110 °C.
-
Monitoring: Stir vigorously at this temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a large beaker containing 200 mL of ice-water.
-
Workup - Basification & Filtration: While stirring, slowly add concentrated aqueous sodium hydroxide (50% w/w) until the pH of the slurry is >9. This will precipitate iron hydroxides. Filter the entire slurry through a large pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Workup - Extraction: Transfer the combined filtrate to a large separatory funnel. The layers may be difficult to separate due to residual iron salts. Allow them to stand. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Purification: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure 2-tert-butylaniline.[12]
Protocol 3: Reduction with Stannous Chloride Dihydrate (SnCl₂·2H₂O)
This method offers good chemoselectivity but requires careful workup to handle the resulting tin salts.
-
Reaction Setup: To a 250 mL round-bottom flask with a magnetic stir bar, add this compound (5.0 g, 27.9 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: In a single portion, add stannous chloride dihydrate (SnCl₂·2H₂O, 18.9 g, 83.7 mmol, 3 eq.).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The mixture will become a thick slurry.
-
Monitoring: Continue heating at reflux for 1-2 hours. Monitor the reaction by TLC.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 10% aqueous sodium hydroxide solution. A large amount of white tin(IV) hydroxide precipitate will form. Continue adding NaOH until the pH is strongly basic (pH > 12). At this high pH, some of the tin salts may redissolve to form sodium stannate, aiding the workup.[15]
-
Workup - Extraction: Add ethyl acetate (100 mL) and stir the mixture vigorously for 15 minutes.
-
Workup - Filtration: Filter the slurry through a pad of Celite® to remove the insoluble tin salts. Wash the pad extensively with ethyl acetate (3 x 30 mL).
-
Purification: Transfer the filtrate to a separatory funnel, separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the product by vacuum distillation.[13][18]
Comparative Data Summary
The choice of protocol depends on several factors, including scale, cost, safety infrastructure, and required purity.
| Parameter | Protocol 1: CTH (Pd/C) | Protocol 2: Iron/Acid | Protocol 3: SnCl₂ |
| Typical Yield | >90% | 85-95% | 80-90% |
| Reaction Time | 1-3 hours | 2-4 hours | 1-2 hours |
| Temperature | ~65 °C (Reflux) | 80-110 °C | ~78 °C (Reflux) |
| Key Reagents | Pd/C, Ammonium Formate | Iron Powder, Acid (HCl/AcOH) | SnCl₂·2H₂O |
| Safety Profile | High (avoids H₂ gas). Pyrophoric catalyst. | High (exotherm management is key). | Moderate (exotherm, corrosive reagents). |
| Workup Complexity | Low (simple filtration) | High (filtration of iron sludge) | High (filtration of tin salts) |
| Cost | High (catalyst cost) | Low | Moderate |
| Green Aspects | Good (catalytic, avoids heavy metal waste) | Good (uses benign iron metal) | Poor (stoichiometric heavy metal waste) |
General Reaction Scheme
Caption: General scheme for the reduction of this compound.
Conclusion
The reduction of this compound to 2-tert-butylaniline can be accomplished effectively through several methods. For general-purpose laboratory synthesis requiring high yield and a simple, safe procedure, Catalytic Transfer Hydrogenation (Protocol 1) is the recommended method. For large-scale, cost-sensitive applications where robust conditions are acceptable, the classic Iron/Acid reduction (Protocol 2) remains a viable and economical choice, provided the more intensive workup is manageable. The Stannous Chloride method (Protocol 3) serves as a valuable alternative when specific chemoselectivity is required that other methods cannot provide. Successful execution of any of these protocols hinges on careful attention to reaction monitoring and, most importantly, rigorous adherence to safety procedures for managing the reaction exotherm.
References
- Taylor & Francis Online. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
- Stolar, T., & Užarević, K. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(23), 5611.
- ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon | Request PDF.
- Dalchem. (n.d.). Custom Synthesis of 2-tert-Butylaniline Derivatives by Expert Manufacturers.
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- ResearchGate. (n.d.). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
- Chemius. (n.d.). nitro razredčilo.
- Rhodium Archive. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate.
- ACS Green Chemistry Institute. (n.d.). Nitro Reduction Reagent Guide.
- ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron | Request PDF.
- YouTube. (2024). Nitration reaction safety.
- Science.gov. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- ACS Green Chemistry Institute. (n.d.). Sn2+ Reduction Reagent Guide.
- ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Iron (Fe).
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
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Application Notes and Protocols for the Catalytic Hydrogenation of 1-tert-butyl-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-tert-Butylaniline
The catalytic hydrogenation of 1-tert-butyl-2-nitrobenzene is a pivotal chemical transformation that yields 2-tert-butylaniline, a sterically hindered primary aromatic amine. This product is a highly valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The bulky tert-butyl group ortho to the amine functionality imparts unique steric and electronic properties, which can be leveraged to fine-tune the biological activity, metabolic stability, and selectivity of active pharmaceutical ingredients (APIs).[1] Consequently, robust and optimized protocols for the synthesis of 2-tert-butylaniline are of significant interest to the drug development community.
This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of this compound, focusing on the mechanistic rationale, a comparative analysis of common catalytic systems, detailed experimental protocols, and critical safety considerations.
Mechanistic Overview: The Pathway from Nitroarene to Amine
The catalytic hydrogenation of a nitroarene to an aniline is a multi-step reduction process that occurs on the surface of a heterogeneous catalyst. The generally accepted reaction pathway involves the sequential reduction of the nitro group.[2]
The reaction proceeds through the following key intermediates:
-
Nitrosobenzene: The initial reduction of the nitro group forms a nitroso intermediate.
-
Phenylhydroxylamine: Further hydrogenation of the nitroso group yields a hydroxylamine intermediate.
-
Aniline: The final step is the reduction of the hydroxylamine to the corresponding aniline.
It is important to note that side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds.[3] The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing these side products and maximizing the yield of the desired aniline.
Caption: Generalized reaction pathway for the hydrogenation of a nitroarene.
Catalyst Selection: A Comparative Analysis for a Sterically Hindered Substrate
The choice of catalyst is paramount for the efficient hydrogenation of this compound. The steric hindrance imposed by the tert-butyl group can influence the rate and selectivity of the reaction. The two most common heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.
Palladium on Carbon (Pd/C)
Palladium on carbon is a highly active and versatile catalyst for nitroarene hydrogenation.[3] It typically offers excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups. For sterically hindered substrates, Pd/C is often the catalyst of choice due to its high activity, which can help overcome the steric barrier.
Raney® Nickel
Raney Nickel is a cost-effective and highly active catalyst widely used in industrial applications.[4] It is particularly effective for the hydrogenation of a variety of functional groups, including nitroarenes. However, its pyrophoric nature requires careful handling procedures.[5] For some sterically hindered nitroarenes, Raney Nickel may require more forcing conditions (higher temperature or pressure) compared to Pd/C to achieve complete conversion.
Quantitative Data Summary: Catalyst Performance
Table 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation of Nitroarenes
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | 1 | Water | Room Temp. | 1 (balloon) | 1 | >99 | [6] |
| p-Nitrobenzoic Acid | 8 wt% | Water | 80 | 10 | 0.5 | >95 | [7] |
| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 10% | Methanol | Reflux | N/A (Hydrazine) | 1 | >95 | [8] |
Table 2: Raney® Nickel Catalyzed Hydrogenation of Nitroarenes
| Substrate | Catalyst Loading | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| Nitrobenzene | ~5 wt% | Ethanol | 25-100 | 1-4 | 1-2 | High | [9] |
| p-Nitrophenol | Varies | Methanol | 80 | 10 | 2 | >95 | [10] |
| 9-Ethylcarbazole | Varies | Dodecane | 170 | 8 | 4 | High |
Experimental Protocols
The following are detailed, step-by-step methodologies for the catalytic hydrogenation of this compound using both Pd/C and Raney Nickel.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is designed for a standard laboratory-scale reaction using a hydrogen balloon or a Parr shaker apparatus.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol (ACS grade)
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stir bar or mechanical stirrer
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Reactor Setup: To a clean and dry round-bottom flask or hydrogenation vessel containing a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 1-5 mol%).
-
Solvent Addition: Add the desired solvent (e.g., ethanol or methanol, approximately 0.1-0.2 M concentration of the substrate).
-
Inerting the System: Seal the flask/vessel and purge the system with nitrogen three times to remove all oxygen.
-
Introducing Hydrogen: Evacuate the nitrogen and backfill with hydrogen. Repeat this cycle three times to ensure a hydrogen atmosphere. If using a balloon, inflate it with hydrogen and attach it to the reaction vessel. If using a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).
-
Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when the starting material is no longer observed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: The used catalyst can be pyrophoric; do not allow it to dry completely in the air.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-tert-butylaniline. The product can be further purified by distillation or column chromatography if necessary.
Caption: Workflow for Pd/C catalyzed hydrogenation.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol requires strict adherence to safety precautions due to the pyrophoric nature of Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (ACS grade)
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Mechanical stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Preparation: If using Raney® Nickel slurry in water, carefully decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times under an inert atmosphere.
-
Reactor Setup: To the hydrogenation vessel, add the washed Raney® Nickel catalyst (typically 5-10 wt% relative to the substrate).
-
Substrate and Solvent Addition: Add the solvent, followed by the this compound.
-
Inerting and Hydrogenation: Seal the vessel and follow the same procedure for purging with nitrogen and introducing hydrogen as described in the Pd/C protocol. Due to the potentially lower reactivity with a hindered substrate, higher pressures (e.g., 10-50 bar) and temperatures (e.g., 50-100 °C) may be required.
-
Reaction and Monitoring: Stir the reaction mixture vigorously and monitor its progress.
-
Work-up and Catalyst Handling: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a pad of Celite®. Crucially, the Raney® Nickel filter cake must be kept wet with water or solvent at all times to prevent ignition. [5] Transfer the wet catalyst to a designated waste container.
-
Product Isolation: Concentrate the filtrate to obtain the crude product, which can be purified as needed.
Safety and Handling: A Self-Validating System
Catalytic hydrogenation is a potentially hazardous procedure that demands rigorous safety protocols. The primary risks are associated with the use of flammable hydrogen gas and pyrophoric catalysts.
Core Safety Directives:
-
Inert Atmosphere: Always handle pyrophoric catalysts like Raney® Nickel and dry Pd/C under an inert atmosphere (nitrogen or argon) to prevent spontaneous ignition.
-
Oxygen Exclusion: Thoroughly purge the reaction system to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.
-
Pressure and Temperature Limits: Never exceed the pressure and temperature ratings of the hydrogenation apparatus.
-
Proper Ventilation: Conduct all hydrogenation reactions in a well-ventilated fume hood.
-
Catalyst Quenching: After the reaction, quench the pyrophoric catalyst by keeping it wet and transferring it to a designated, properly labeled waste container. Never mix catalyst waste with other organic waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Caption: A self-validating safety workflow for catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of this compound to 2-tert-butylaniline is a critical transformation for the synthesis of advanced chemical intermediates. Both Pd/C and Raney® Nickel are effective catalysts for this reaction, with the choice often depending on factors such as cost, desired reaction conditions, and available equipment. Due to the steric hindrance of the substrate, optimization of catalyst loading, temperature, and hydrogen pressure may be necessary to achieve high yields in a reasonable timeframe. Strict adherence to safety protocols is essential for the successful and safe execution of this valuable synthetic procedure.
References
- Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2024).
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing). [Link]
- hydrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Hydrogenation of Nitroarenes Using Defined Iron-Phosphine C
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2012).
- Hydrogenation of nitroarenes using defined iron-phosphine catalysts | Request PDF.
- Influence of temperature on the hydrogenation reaction.
- Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. [Link]
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
- Hydrogenation Reaction Set up - Reduction of a Nitro group. (2023). YouTube. [Link]
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- 2-Tert-butylaniline. Synocule Research Labs. [Link]
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- Catalytic hydrogenation of nitroarenes into different products via different routes.
- Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
- Catalytic nitrobenzene hydrogenation as a function of time over (a) PdNPs–PAAS and (b) PdNPs–PAAS catalysts.
- FAST Hydrogenations as a Continuous Platform for Green Arom
- Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]
- The hydrogenation of nitrobenzene over metal catalysts. (2005). University of Glasgow Theses. [Link]
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023). YouTube. [Link]
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF.
- First-principles calculations of hydrogenation of nitrobenzene on Pt 2 /g-C 3 N4.
- CH13 Hydrocarbons Shobhit Nirwan. Scribd. [Link]
- Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
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- 10. aidic.it [aidic.it]
analytical techniques for characterizing 1-tert-butyl-2-nitrobenzene
An Application Guide to the Analytical Characterization of 1-tert-butyl-2-nitrobenzene
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of this compound (CAS No: 1886-57-3). Designed for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Chromatographic separations (GC and HPLC). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Introduction: Understanding the Analyte
This compound is an aromatic organic compound featuring a benzene ring substituted with a bulky tert-butyl group and a strongly electron-withdrawing nitro group at adjacent (ortho) positions. This specific substitution pattern influences its physicochemical properties and, consequently, the analytical strategies required for its unambiguous identification and quantification. The steric hindrance from the tert-butyl group can affect the planarity of the nitro group relative to the benzene ring, which in turn impacts its spectroscopic and chromatographic behavior.
A thorough characterization is essential for confirming its identity, assessing its purity, and understanding its stability, particularly when it serves as a synthetic intermediate or a reference standard. This guide presents a multi-technique approach, as no single method can provide a complete structural and purity profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for selecting appropriate solvents, setting temperature parameters for chromatographic analysis, and interpreting spectral data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 179.22 g/mol | [1][2][3] |
| CAS Number | 1886-57-3 | [1][2][3] |
| Boiling Point | ~281.75°C (estimated) | [1] |
| Melting Point | ~1°C (estimated) | [1] |
| Density | ~1.07 g/cm³ (estimated) | [1] |
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the synergy between multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and separating the target analyte from impurities.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The chemical shift (δ) indicates the degree of shielding, the integration value corresponds to the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Expected Spectrum: The structure suggests two main sets of proton signals: those from the aromatic ring and those from the tert-butyl group.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons. Therefore, they will appear as a sharp, intense singlet.[4] Its chemical shift will be in the upfield aliphatic region.
-
Aromatic Protons: The four protons on the benzene ring are in different chemical environments due to the two different substituents. They will appear as a complex multiplet in the downfield aromatic region. The electron-withdrawing nitro group will deshield the ortho and para protons, shifting their signals further downfield compared to unsubstituted benzene.[5]
| Predicted ¹H NMR Signals | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | 9H | Nine equivalent aliphatic protons with no adjacent proton neighbors.[4] |
| Ar-H | ~7.4 - 7.8 | Multiplet (m) | 4H | Four inequivalent aromatic protons deshielded by the benzene ring current and the electron-withdrawing nitro group.[5] |
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition:
-
Acquire the spectrum at 25°C.
-
Use a standard 90° pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals and assign the chemical shifts.
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line. The chemical shift depends on the carbon's hybridization and electronic environment.
Expected Spectrum: The molecule has 10 carbon atoms, but due to symmetry in the tert-butyl group, fewer than 10 signals are expected.
-
tert-Butyl Carbons: The three methyl carbons are equivalent, giving one signal. The quaternary carbon will appear as a separate signal. These will be in the upfield aliphatic region.
-
Aromatic Carbons: Six signals are expected for the six aromatic carbons, as they are all in unique chemical environments. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded.[5][6] The carbon attached to the tert-butyl group will also show a distinct chemical shift.
| Predicted ¹³C NMR Signals | Chemical Shift (δ, ppm) | Rationale |
| -C(CH₃)₃ | ~30 - 32 | Three equivalent methyl carbons.[7] |
| -C(CH₃)₃ | ~35 - 38 | Quaternary carbon of the tert-butyl group.[7] |
| Ar-C | ~123 - 150 | Six distinct signals for the aromatic carbons. The ipso-carbon attached to the NO₂ group will be the most deshielded (~148 ppm).[5][6] |
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Use the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and the presence of quaternary carbons.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.
Expected Spectrum: The IR spectrum of this compound will be dominated by absorptions from the nitro group, the aromatic ring, and the C-H bonds of the alkyl and aromatic moieties.
-
Nitro Group (NO₂): Aromatic nitro compounds characteristically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations.[8][9][10]
-
Aromatic Ring: Look for C=C stretching vibrations within the ring and C-H stretching for hydrogens attached to the ring. Out-of-plane C-H bending bands can sometimes suggest the substitution pattern, although the nitro group can complicate this interpretation.[11]
-
Alkyl Group (tert-Butyl): Expect C-H stretching and bending vibrations for the methyl groups.
| Key IR Absorptions | Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Stretch | C-H bonds on the sp² hybridized carbons of the benzene ring.[10] |
| Aliphatic C-H Stretch | 3000 - 2850 | Stretch | C-H bonds on the sp³ hybridized carbons of the tert-butyl group.[10] |
| Aromatic C=C Stretch | 1600 - 1475 | In-ring Stretch | Benzene ring vibrations.[10] |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Stretch | Strong absorption characteristic of aromatic nitro compounds.[9] |
| Symmetric NO₂ Stretch | 1360 - 1290 | Stretch | Strong absorption, typically of equal intensity to the asymmetric stretch in aromatic nitro compounds.[8][9] |
Protocol:
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample. Place one drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment first.
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion (M⁺˙) and various fragment ions.
Expected Spectrum:
-
Molecular Ion (M⁺˙): The molecular weight is 179.22. The mass spectrum should show a molecular ion peak at m/z = 179.[3]
-
Fragmentation Pattern: The fragmentation of tert-butyl substituted aromatic compounds is often dominated by the loss of a methyl group (CH₃•, mass = 15) to form a stable tertiary carbocation.[12] This would result in a prominent peak at m/z = 164 (179 - 15). This is often the base peak (most intense peak) in the spectrum. Further fragmentation of the nitro group (loss of NO• or NO₂•) may also occur.
| Ion | m/z | Identity | Rationale |
| [M]⁺˙ | 179 | Molecular Ion | Corresponds to the intact ionized molecule.[3] |
| [M-15]⁺ | 164 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group to form a stable tertiary benzylic-type cation. This is a very favorable fragmentation pathway.[12][13] |
| [M-30]⁺ | 149 | [M - NO]⁺ | Loss of a neutral nitric oxide radical. |
| [M-46]⁺ | 133 | [M - NO₂]⁺ | Loss of a neutral nitrogen dioxide radical. |
Protocol:
-
Sample Introduction: The most common method is to couple the mass spectrometer to a Gas Chromatograph (GC-MS). This allows for the separation of the analyte from any volatile impurities before it enters the ion source.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This standard energy allows for comparison with library spectra.[14]
-
Mass Analysis: Scan a mass range appropriate for the analyte, for example, m/z 40 to 250.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of the tert-butyl group and the nitrobenzene core. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups, which have π-electrons.
Expected Spectrum: Nitrobenzene itself shows strong UV absorption.[15] The presence of the tert-butyl group will cause a slight shift in the absorption maxima (λ_max_). The spectrum is expected to show characteristic absorptions for the π → π* transitions of the aromatic system, which are influenced by the nitro group chromophore. The steric hindrance between the ortho-substituted tert-butyl and nitro groups may slightly decrease the conjugation, potentially causing a blueshift (shift to shorter wavelength) and a decrease in molar absorptivity compared to a para-substituted analogue.[16]
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent like ethanol or acetonitrile. A typical concentration is in the range of 1-10 mg/L.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Scan the wavelength range from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max_). This data is useful for setting the detection wavelength in HPLC analysis and for quantitative analysis using the Beer-Lambert law.
Chromatographic Techniques
Chromatography is essential for separating the analyte from impurities, thereby establishing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC)
Principle: GC is ideal for compounds that are volatile and thermally stable, like this compound. The sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.
-
Instrument and Column: Use a GC system equipped with a Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (MS) for definitive peak identification. A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable choice.
-
GC Conditions:
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. (Note: This program should be optimized).
-
Detector (FID): Temperature at 280°C.
-
-
Data Analysis: The output is a chromatogram showing peaks as a function of retention time. The area of each peak is proportional to the concentration of the corresponding component.[17] Purity can be assessed by calculating the area percent of the main peak relative to the total area of all peaks.
Caption: General workflow for GC-based purity analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Protocol:
-
Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in acetonitrile or methanol. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrument and Column: Use an HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard starting point.[18]
-
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is suitable. A starting point could be 70:30 (v/v) Acetonitrile:Water.[19][20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set to a λ_max_ determined from the UV-Vis spectrum (e.g., ~254 nm).
-
-
Data Analysis: Similar to GC, analyze the resulting chromatogram. Calculate the area percent of the main peak to determine purity relative to other UV-active impurities.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. NMR spectroscopy serves as the cornerstone for definitive structural elucidation, providing an unambiguous map of the proton and carbon framework. IR and UV-Vis spectroscopy offer rapid confirmation of key functional groups and electronic properties. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation. Finally, chromatographic techniques like GC and HPLC are indispensable for assessing the purity of the compound. By integrating the data from these orthogonal techniques, researchers can build a complete and reliable profile of this compound, ensuring its suitability for its intended application.
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 1-tert-butyl-2-nitrobenzene Reaction Mixtures
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-tert-butyl-2-nitrobenzene. The method is designed for monitoring reaction progress, assessing purity, and analyzing degradation products in reaction mixtures relevant to pharmaceutical and chemical synthesis. The protocol details a comprehensive approach, from sample preparation to data interpretation, and includes forced degradation studies to validate the method's specificity. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical tool for this compound and related compounds.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 1886-57-3) is a key intermediate in organic synthesis, often utilized in the development of pharmaceuticals and specialty chemicals.[1][2] Its synthesis, typically via electrophilic nitration of tert-butylbenzene, can lead to the formation of various isomeric byproducts, such as 1-tert-butyl-3-nitrobenzene and 1-tert-butyl-4-nitrobenzene.[3][4] Furthermore, subsequent reactions or improper storage can introduce additional impurities. Therefore, a precise and reliable analytical method is crucial for ensuring the quality and purity of the final product by monitoring reaction kinetics and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy. This note describes a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5] Such a method is essential for compliance with regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[6][7]
Causality Behind Experimental Choices
The development of a robust HPLC method hinges on a series of informed decisions that collectively ensure the accurate separation and quantification of the analyte from its potential impurities and degradants.
-
Column Chemistry: A C18 column is the workhorse of reversed-phase chromatography and is selected here for its broad applicability and hydrophobicity, which is well-suited for the separation of moderately non-polar nitroaromatic compounds.[8] For challenging separations involving isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[9]
-
Mobile Phase Composition: A mixture of acetonitrile and water provides excellent solvating power for nitroaromatics and allows for good peak shape.[10][11] The use of a gradient elution is chosen to ensure the timely elution of both the main analyte and any potential late-eluting impurities, providing a comprehensive profile of the reaction mixture.
-
Detector Selection: The nitroaromatic chromophore in this compound exhibits strong UV absorbance, making a UV-Vis detector a highly sensitive and appropriate choice for detection.[12] A photodiode array (PDA) detector is recommended to obtain spectral data, which aids in peak identification and purity assessment.[13]
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[14][15] This process intentionally degrades the sample to ensure that the resulting degradation products do not co-elute with the main peak, thus demonstrating the method's specificity.[7]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, methanol, and water; phosphoric acid (85%); hydrogen peroxide (30%); hydrochloric acid; and sodium hydroxide.
-
Standards: A certified reference standard of this compound.
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, and equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (50:50, A:B).
-
Sample Preparation: At specified time intervals, withdraw an aliquot from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[12]
Forced Degradation Study Protocol
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid standard to dry heat at 105 °C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the standard in the mobile phase to UV light (254 nm) for 24 hours.
Data Analysis and Interpretation
The analysis of the reaction mixture involves identifying and quantifying the starting material, intermediates, byproducts, and the final product.
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time, established by injecting the pure standard.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions. Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
-
Purity Assessment: The purity of the main peak can be assessed using the PDA detector to check for peak homogeneity. The presence of co-eluting impurities would be indicated by a non-uniform UV spectrum across the peak.
The following table shows representative retention times for this compound and its common isomers under the described chromatographic conditions.
| Compound | Expected Retention Time (min) |
| 1-tert-butyl-4-nitrobenzene | ~6.5 |
| 1-tert-butyl-3-nitrobenzene | ~7.2 |
| This compound | ~8.0 |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Synthesis and potential isomeric byproducts.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The system suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, should be performed before each analytical run to ensure the HPLC system is performing optimally. The forced degradation study serves as a critical validation of the method's specificity. Successful separation of the main analyte from all degradation products confirms that the method is stability-indicating.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound reaction mixtures. The described method is robust, specific, and stability-indicating, making it a valuable tool for process monitoring, quality control, and stability testing in both research and industrial settings. The principles and methodologies outlined can be adapted for the analysis of other nitroaromatic compounds with appropriate method optimization.
References
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- Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Biffis, A., et al. (2020). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticles. ChemRxiv.
- Li, X., et al. (2013). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. ResearchGate.
- Wang, H., et al. (2016). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository.
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Application Note: High-Confidence Identification of 1-tert-Butyl-2-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction and Significance
1-tert-Butyl-2-nitrobenzene (CAS No. 1886-57-3) is an organic compound belonging to the nitroaromatic class.[1][2][3] These compounds are significant as intermediates in industrial synthesis and can be environmental points of interest.[4] Accurate and unambiguous identification is crucial for process monitoring, environmental assessment, and research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[4] The synergy between the high-resolution separation power of Gas Chromatography and the definitive structural elucidation capabilities of Mass Spectrometry provides unparalleled specificity and sensitivity.[4] This protocol outlines a validated workflow, explaining the rationale behind each step to ensure reproducible and trustworthy results.
The Causality of GC-MS for Nitroaromatic Analysis
The efficacy of GC-MS for this application is rooted in the physicochemical properties of this compound and the principles of the instrumentation.
-
Gas Chromatography (GC): The analyte is volatilized in a heated injector and separated from other components as it travels through a capillary column. The separation is governed by the compound's boiling point and its differential partitioning between the mobile phase (an inert carrier gas, typically helium) and the stationary phase (a high-boiling point liquid coated on the column walls). For nitroaromatics, a non-polar column is often effective.[5][6]
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Standard Electron Ionization (EI) at 70 eV is used, which bombards the molecules with high-energy electrons. This process is energetic enough to not only ionize the molecule—forming a molecular ion (M⁺)—but also to induce predictable fragmentation. The resulting pattern of charged fragments, or mass spectrum, is a unique chemical fingerprint. For this compound (C₁₀H₁₃NO₂, Molecular Weight: 179.22 g/mol ), this fingerprint allows for confident identification.[7][8]
This sequential process ensures that even components with identical mass-to-charge ratios can be distinguished if they are separated chromatographically, thereby reducing matrix interference and enhancing analytical confidence.
Comprehensive Experimental Protocol
This section details a step-by-step methodology for the analysis. The choices presented are grounded in established methods for nitroaromatic compounds.[4][9]
Sample Preparation: The Foundation of Accuracy
Proper sample preparation is critical to extract this compound from its matrix and eliminate interfering substances.[4] The choice of method depends on the sample type.
A. Liquid Samples (e.g., Water, Wastewater)
For aqueous matrices, pre-concentration is often necessary to reach the instrument's detection limits. Solid-Phase Extraction (SPE) is a highly efficient and modern alternative to traditional liquid-liquid extraction.[9][10]
-
Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH < 3 with concentrated HCl.[4] Pass the sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes. This step is crucial as water can degrade the GC column and interfere with the analysis.[10]
-
Elution: Elute the trapped this compound from the cartridge using a small volume (e.g., 2 x 1 mL) of a suitable organic solvent like acetonitrile or dichloromethane.[4][10]
-
Concentration: If necessary, concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL glass autosampler vial for GC-MS analysis. The use of glass is mandatory to prevent leaching of plasticizers.[11]
-
B. Solid Samples (e.g., Soil, Plant Tissue)
For solid matrices, solvent extraction, often enhanced by sonication, is employed.
-
Protocol: Ultrasonic Extraction
-
Homogenization: Weigh approximately 5-10 g of the homogenized solid sample into a glass beaker.
-
Extraction: Add 20 mL of a suitable solvent mixture, such as dichloromethane/acetone (1:1, v/v).[12]
-
Sonication: Place the beaker in an ultrasonic bath and sonicate for 20-30 minutes.
-
Separation: Decant the solvent extract. Repeat the extraction process two more times with fresh solvent.
-
Drying & Cleanup: Combine the extracts and pass them through anhydrous sodium sulfate to remove any residual water.[4] If the extract is complex, a Florisil column cleanup may be necessary.[12]
-
Concentration & Transfer: Concentrate the cleaned extract to 1 mL under a gentle stream of nitrogen and transfer to a glass autosampler vial.
-
GC-MS Instrumental Analysis Workflow
The following diagram and tables outline the instrumental workflow and validated parameters for the identification of this compound.
Caption: GC-MS workflow for this compound identification.
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Gas Chromatograph | ||
| Injector Type | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injector Temperature | 270 °C | Ensures rapid and complete volatilization of the analyte.[6] |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical capillary columns, ensuring optimal separation. |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A robust, non-polar column providing excellent separation for a wide range of semi-volatile organic compounds.[6][13] |
| Oven Program | Initial: 80 °C, hold 2 min | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1: 15 °C/min to 200 °C | A moderate ramp rate to separate the target analyte from matrix components. | |
| Ramp 2: 25 °C/min to 300 °C, hold 5 min | A faster ramp to elute higher-boiling compounds quickly and clean the column. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |
| Ionization Energy | 70 eV | The standard energy for EI, which creates extensive and well-characterized fragmentation patterns. |
| Mass Scan Range | 50 - 350 m/z | Covers the molecular ion and all significant fragment ions of the target compound. |
| Source Temperature | 230 °C | A standard source temperature that minimizes analyte degradation and source contamination.[6][13] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[6] |
Data Analysis and Compound Confirmation
A definitive identification of this compound relies on a two-tiered approach: chromatographic retention time and mass spectral matching.
1. Retention Time (RT): Under the conditions specified in Table 1, this compound will elute from the GC column at a characteristic retention time. This RT should be established by injecting a pure standard of the compound. While the RT is a useful indicator, it should never be used as the sole means of identification, as other compounds in a complex matrix may co-elute.
2. Mass Spectrum Interpretation: The mass spectrum provides the highest level of confidence. The electron ionization of this compound yields a distinct pattern of ions.
Table 2: Characteristic Mass Fragments for this compound
| Mass-to-Charge (m/z) | Proposed Ion Identity | Relative Abundance | Significance |
|---|---|---|---|
| 179 | [C₁₀H₁₃NO₂]⁺ | Low | Molecular Ion (M⁺) : Confirms the molecular weight of the compound.[7] |
| 164 | [M - CH₃]⁺ | High | Base Peak : Loss of a methyl group from the tert-butyl moiety. This is a very stable fragment and is often the most abundant ion.[8] |
| 123 | [M - C₄H₉ + H]⁺ or [M - NO₂]⁺ | Moderate | Loss of the tert-butyl group or the nitro group. |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, a common fragment in alkylbenzenes.[8] |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation, indicative of the benzene ring structure. |
Data derived from the NIST Mass Spectrometry Data Center.[7][8]
3. Library Matching: The final step in confirmation is to compare the experimentally acquired mass spectrum with a reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library. A high-quality match, typically with a similarity score >90%, combined with a matching retention time to a known standard, constitutes a positive identification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound using GC-MS. By adhering to the detailed sample preparation techniques, utilizing the optimized instrumental parameters, and following the rigorous data analysis workflow, researchers can achieve high-confidence, reliable, and reproducible results. The causality-driven approach ensures that the analyst understands the "why" behind each step, leading to more robust analytical outcomes.
References
- Organomation. (n.d.). GC-MS Sample Preparation.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Jurewicz, G. & Czerwinski, J. (1996). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Chemical Papers.
- CD ComputaBio. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- Walsh, M. E. (1998). Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography. Journal of Chromatographic Science, 36(8), 409-414.
- NIST. (n.d.). 1-tert-Butyl-4-nitrobenzene. NIST Chemistry WebBook.
- PubChem. (n.d.). 1-(1,1-Dimethylethyl)-2-nitrobenzene.
- Jaoui, M., et al. (2008). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Chromatography A, 1208(1-2), 130-140.
- Sheng, G., et al. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Journal of Environmental Monitoring, 13(8), 2313-2319.
- Wang, Y., et al. (2009). Determination of nitrobenzene in plant by gas chromatography. Chinese Journal of Analysis Laboratory.
- U.S. EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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Application Note: A Detailed Protocol for the Regioselective Nitration of tert-Butylbenzene
Abstract & Introduction
The nitration of alkylbenzenes is a fundamental and illustrative example of electrophilic aromatic substitution (EAS), a cornerstone reaction in organic synthesis.[1] This reaction is pivotal for installing the versatile nitro group onto an aromatic scaffold, which serves as a key intermediate for synthesizing pharmaceuticals, dyes, and other high-value materials.[2] The tert-butyl group, a bulky alkyl substituent, provides an excellent model for studying the interplay of electronic and steric effects that govern regioselectivity in EAS reactions.[1]
This application note provides a comprehensive, field-tested protocol for the nitration of tert-butylbenzene. We move beyond a simple recitation of steps to explain the critical causality behind each experimental choice—from the preparation of the nitrating agent to the work-up and characterization of the final product. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this important transformation.
Mechanistic Rationale: Controlling Regioselectivity
The outcome of the nitration of tert-butylbenzene is dictated by the principles of electrophilic aromatic substitution, specifically the directing influence of the tert-butyl substituent.
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[1][3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects of the tert-Butyl Group
The tert-butyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution relative to benzene.[1] This is due to its electron-donating nature through inductive effects and hyperconjugation, which enriches the electron density of the aromatic ring.[4] As an activating group, it directs the incoming electrophile to the ortho and para positions.
However, the most significant factor in this specific reaction is sterics. The large steric bulk of the tert-butyl group severely hinders the approach of the nitronium ion to the adjacent ortho positions.[5][6] Consequently, electrophilic attack occurs preferentially at the sterically accessible para position. This results in a high yield of the para isomer, 1-tert-butyl-4-nitrobenzene, with only minor amounts of the ortho and meta products.[4] Published data indicates a typical product distribution of approximately 75-80% para, 12-16% ortho, and 8-9% meta.[4][6]
Critical Safety Protocols
Nitration reactions are energetically favorable and involve highly corrosive and reactive materials. Strict adherence to safety protocols is mandatory.[7][8]
-
Hazard Assessment: Concentrated nitric and sulfuric acids are severely corrosive and potent oxidizing agents.[9] Contact can cause extreme chemical burns. The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, rapid gas evolution (toxic NOx fumes), and the formation of potentially unstable polynitrated byproducts.[2][8]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.[8][9]
-
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:
-
Acid-resistant gloves (e.g., butyl rubber or Viton™).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
-
Spill Management: A spill kit containing a suitable neutralizer for acids (e.g., sodium bicarbonate or commercial spill pillows) must be available.
Detailed Experimental Protocol
This protocol is optimized for the selective synthesis of 1-tert-butyl-4-nitrobenzene.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 3.23 g (3.7 mL) | 24.0 | Substrate |
| Conc. Sulfuric Acid (~98%) | H₂SO₄ | 98.08 | 6.0 mL | ~110 | Catalyst/Dehydrating Agent |
| Conc. Nitric Acid (~70%) | HNO₃ | 63.01 | 2.0 mL | ~31.5 | Nitrating Agent Source |
| Crushed Ice | H₂O | 18.02 | ~100 g | - | For quenching |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For washing |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization wash |
| Methanol | CH₃OH | 32.04 | As needed | - | Recrystallization solvent |
| Equipment | |||||
| 50 mL Round-bottom flask | Reaction vessel | ||||
| 25 mL Erlenmeyer flask | For nitrating mixture | ||||
| Magnetic stir plate & stir bar | |||||
| Ice-water bath | For temperature control | ||||
| Pasteur pipettes | For reagent addition | ||||
| Büchner funnel & filter flask | For filtration | ||||
| 400 mL Beaker | For quenching |
Step-by-Step Methodology
Part A: Preparation of the Nitrating Mixture
-
Place a 25 mL Erlenmeyer flask containing a small stir bar into an ice-water bath on a magnetic stir plate.
-
Carefully measure 6.0 mL of concentrated sulfuric acid into the flask and begin gentle stirring.
-
Using a Pasteur pipette, add 2.0 mL of concentrated nitric acid dropwise to the cold, stirring sulfuric acid over a period of 5-10 minutes.
-
Causality: This addition is highly exothermic. Slow, dropwise addition to cold sulfuric acid is essential to dissipate heat and safely pre-form the nitronium ion electrophile.[1] Keep this mixture cold until use.
-
Part B: Nitration Reaction
-
In a separate 50 mL round-bottom flask, add 3.23 g (3.7 mL) of tert-butylbenzene.
-
Place this flask in the ice-water bath and allow it to cool for 5 minutes.
-
Begin slowly adding the pre-made, cold nitrating mixture to the tert-butylbenzene drop-by-drop using a Pasteur pipette. Swirl the flask continuously or use magnetic stirring. Maintain the reaction temperature below 20°C. This addition should take approximately 15 minutes.[10]
-
Causality: The nitration itself is also exothermic. Slow addition of the nitrating agent to the substrate maintains temperature control, preventing a runaway reaction and minimizing the formation of dinitrated byproducts.[11]
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 25-30 minutes to ensure the reaction goes to completion.[10] The mixture will likely appear yellow or orange.
Part C: Work-up and Product Isolation
-
Place approximately 100 g of crushed ice into a 400 mL beaker.
-
Slowly and carefully pour the reaction mixture from the flask onto the crushed ice while stirring vigorously with a glass rod.
-
Causality: This quenching step serves two purposes: it rapidly halts the reaction by diluting the acid and lowering the temperature, and it causes the water-insoluble organic product to precipitate out of the aqueous solution.[12]
-
-
Allow the ice to melt completely. Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product in the funnel with two 50 mL portions of cold deionized water to remove the bulk of the residual acids.
-
Next, wash the solid with 50 mL of saturated sodium bicarbonate solution. You may observe some gas (CO₂) evolution.
-
Causality: The bicarbonate wash neutralizes the last traces of acid catalyst, which is crucial for product stability and to prevent degradation during drying and storage.[13]
-
-
Finally, wash the product again with 50 mL of cold deionized water to remove any remaining bicarbonate.
-
Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air-dry.
Part D: Purification
-
The major product, 1-tert-butyl-4-nitrobenzene, is a solid at room temperature. The crude product can be purified by recrystallization.
-
Transfer the dry crude solid to a small Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration. The expected product is a pale yellow solid.
Experimental Workflow Diagram
Caption: Workflow for the nitration of tert-butylbenzene.
Product Characterization
The identity and purity of the final product, 1-tert-butyl-4-nitrobenzene, should be confirmed using standard analytical techniques:
-
Melting Point: The purified product should exhibit a sharp melting point.
-
¹H NMR Spectroscopy: The para-substituted product will show a characteristic pair of doublets in the aromatic region (7.5-8.2 ppm) and a large singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).
-
Infrared (IR) Spectroscopy: Look for strong characteristic peaks for the nitro group (N-O stretching) at approximately 1520 cm⁻¹ and 1345 cm⁻¹.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield / Dark Tars | Reaction temperature was too high, causing oxidation or polynitration. | Maintain strict temperature control (<20°C) during the addition of the nitrating mixture. Ensure slow, dropwise addition.[10] |
| Product is an Oil, Not a Solid | The crude product is a mixture of isomers, depressing the melting point. The reaction may be incomplete. | Ensure the reaction was stirred for the full time at room temperature. Purify via column chromatography instead of recrystallization to separate the liquid ortho isomer from the solid para isomer.[14] |
| No Precipitate After Quenching | The product is soluble in the aqueous acidic mixture; reaction may have failed. | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover the product from the aqueous phase.[12] |
References
- Title: Nitration of Substituted Aromatic Rings and Rate Analysis Source: DePauw University, Department of Chemistry and Biochemistry URL:[Link]
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- Title: Nitration process - US Patent 3927127A Source: Google Patents URL
- Title: Nitration and aromatic reactivity Source: Taylor & Francis Group URL:[Link]
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- Title: Nitration reaction safety Source: YouTube URL:[Link]
- Title: Aromatic Nitr
- Title: Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.
- Title: Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene Source: YouTube URL:[Link]
- Title: Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Title: NITRIC ACID SAFETY Source: University of California, Santa Barbara - Environmental Health & Safety URL:[Link]
- Title: Friedel-Crafts Mechanism: The Theory Underlying The Synthesis of 1,4-Ditertbutylbenzene Source: St. Lawrence University URL:[Link]
- Title: Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene Source: University of Technology, Iraq URL:[Link]
- Title: Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support Source: National Center for Biotechnology Inform
- Title: SYNTHESIS LAB # 10: NITRATION OF PHENOL Source: St. Lawrence University URL:[Link]
- Title: Nitration of Benzene Source: Chemistry Steps URL:[Link]
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Application Note & Protocol: Laboratory-Scale Synthesis of ortho-Nitro-tert-butylbenzene
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of ortho-nitro-tert-butylbenzene. The synthesis is achieved through the electrophilic nitration of tert-butylbenzene. While the para-substituted isomer is the major product due to steric hindrance, this protocol details a robust procedure for the reaction and subsequent isolation and purification of the desired ortho-isomer. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.
Introduction
ortho-Nitro-tert-butylbenzene is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. The introduction of a nitro group in the ortho position to the bulky tert-butyl group presents a synthetic challenge due to the steric hindrance exerted by the tert-butyl substituent. In electrophilic aromatic substitution reactions, the tert-butyl group is an ortho-para director; however, the para position is significantly more favored, leading to 1-tert-butyl-4-nitrobenzene as the major product.[1][2][3] This protocol provides a reliable method for the nitration of tert-butylbenzene and the subsequent separation of the less abundant, yet synthetically important, ortho-isomer.
Reaction Mechanism and Regioselectivity
The nitration of tert-butylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[5][6] The nitronium ion is then attacked by the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] Subsequent deprotonation of the arenium ion by a weak base (such as HSO₄⁻ or H₂O) restores the aromaticity of the ring, yielding the nitro-substituted product.
The tert-butyl group is an activating, ortho, para-directing substituent.[1][7] This directing effect is attributed to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediate when the electrophile attacks the ortho and para positions. However, the bulky nature of the tert-butyl group sterically hinders the approach of the electrophile to the ortho positions.[7][8] Consequently, the nitration of tert-butylbenzene predominantly yields the para-isomer, with the ortho-isomer being a minor product.[1][3] The typical isomer distribution is approximately 16% ortho, 8% meta, and 75% para.[3]
Experimental Protocol
This protocol is designed for the synthesis of a mixture of nitro-tert-butylbenzene isomers, from which the ortho-isomer can be isolated.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| tert-Butylbenzene | Reagent | Sigma-Aldrich | 98-06-6 |
| Nitric Acid (conc., 70%) | ACS Reagent | Fisher Scientific | 7697-37-2 |
| Sulfuric Acid (conc., 98%) | ACS Reagent | VWR | 7664-93-9 |
| Dichloromethane (DCM) | ACS Reagent | EMD Millipore | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | Reagent | J.T. Baker | 144-55-8 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics | 7487-88-9 |
| Diethyl Ether | ACS Reagent | Macron | 60-29-7 |
| Hexane | ACS Reagent | Pharmco-Aaper | 110-54-3 |
| Ethyl Acetate | ACS Reagent | Avantor | 141-78-6 |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Reaction Procedure
Safety First: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[9][10][11][12]
-
Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask immersed in an ice bath, slowly add 20 mL of concentrated sulfuric acid. While stirring, carefully add 15 mL of concentrated nitric acid dropwise from a dropping funnel. The temperature of the mixture should be maintained below 10 °C. This mixture should be prepared fresh before use.
-
Nitration Reaction: In a 250 mL round-bottom flask equipped with a magnetic stir bar and immersed in an ice bath, add 25 mL (0.18 mol) of tert-butylbenzene.
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred tert-butylbenzene over a period of 30-45 minutes. The reaction temperature should be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% aqueous sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification of ortho-Nitro-tert-butylbenzene
The crude product is a mixture of ortho, meta, and para isomers. Separation can be achieved by column chromatography or careful fractional distillation under reduced pressure.[13][14]
-
Column Chromatography:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The isomers will elute in the order of ortho, meta, and para.
-
Monitor the separation using thin-layer chromatography (TLC).
-
Collect the fractions containing the ortho-isomer and concentrate them using a rotary evaporator.
-
-
Fractional Distillation (Alternative Method):
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of ortho-nitro-tert-butylbenzene.
Characterization
The purified ortho-nitro-tert-butylbenzene can be characterized by various spectroscopic methods:
-
¹H NMR (CDCl₃): Expected signals include a multiplet for the aromatic protons and a singlet for the tert-butyl protons.
-
¹³C NMR (CDCl₃): Expected signals for the aromatic carbons and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) stretches (typically around 1525 cm⁻¹ and 1345 cm⁻¹) and aromatic C-H stretches.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of ortho-nitro-tert-butylbenzene (179.22 g/mol ) should be observed.[15][16]
Safety and Waste Disposal
-
Nitric Acid and Sulfuric Acid: Both are highly corrosive and strong oxidizers. Avoid contact with skin and eyes. Handle only in a chemical fume hood.[10][11][12] Nitric acid can react violently with organic materials.[10][12]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.
-
Waste Disposal: Acidic aqueous waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container. All waste must be disposed of in accordance with local environmental regulations.
References
- StackExchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
- Khan, I. A., Rehman, F., & Zaidi, S. A. (1988). Kinetics of Nitrations of Some Substituted Tert-Butylbenzenes. Oriental Journal of Chemistry, 4(2).
- YouTube. (2024, June 6). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- Brainly.com. (2024, February 20). What will be the major product of nitration of tert-butylbenzene?
- University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
- Vanderbilt University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- ResearchGate. (2019, October 21). How can I separate P-nitro tert-butyl benzene from ortho and meta isomers?
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- ChemBK. (n.d.). o-Nitro-tert-butylbenzene.
- Canadian Journal of Chemistry. (1978). Nitration of 4-tert-butyl-o-xylene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 56(2), 258-267.
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- Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
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- YouTube. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene.
- Google Patents. (n.d.). US3957889A - Selective nitration of aromatic and substituted aromatic compositions.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- SimpleChemConcepts. (2018, April 21). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chegg.com. (2022, April 4). Solved 1. Tert-butyl-benzene, anisole, and toluene all have.
- ResearchGate. (n.d.). The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds.
- Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl.
- Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3).
- Cheméo. (n.d.). 1-tert-Butyl-4-nitrobenzene.
- NIST WebBook. (n.d.). This compound.
- ChemBK. (n.d.). p-t-Butylnitrobenzene.
- Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?
- Journal of the American Chemical Society. (n.d.). The Nitro and Amino Derivatives of t-Butylbenzene.
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Application Note & Protocol: High-Resolution Purification of 1-tert-butyl-2-nitrobenzene via Flash Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 1-tert-butyl-2-nitrobenzene from a crude reaction mixture using normal-phase flash column chromatography. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis, providing a step-by-step workflow from initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The causality behind experimental choices, troubleshooting, and safety considerations are thoroughly discussed to ensure scientific integrity and successful implementation.
Introduction: The Rationale for Chromatographic Purification
This compound is a key intermediate in the synthesis of various organic molecules. Its synthesis, often proceeding via electrophilic nitration of tert-butylbenzene, can yield a mixture of ortho, meta, and para isomers, alongside unreacted starting material and other byproducts.[1][2] The steric hindrance from the bulky tert-butyl group directs the substitution, but does not entirely prevent the formation of these closely related impurities. For subsequent synthetic steps, the isomeric purity of this compound is often critical.
Column chromatography is a powerful and widely applicable technique for the separation and purification of individual compounds from a mixture.[3][4] The principle of this technique relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[4][5] For compounds like this compound, which possess moderate polarity, normal-phase chromatography with a polar stationary phase (e.g., silica gel) and a non-polar mobile phase is highly effective.[6][7] This method allows for the separation of isomers and other impurities based on subtle differences in their polarity and interaction with the stationary phase.
Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[8][9] TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for the separation.[10] The goal is to find a solvent system that provides good separation between the desired compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.25-0.35 to ensure efficient elution from the column.[11]
Protocol 2.1: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254).[12] Using a pencil, gently draw a baseline about 1 cm from the bottom edge.[8]
-
Sample Spotting: Dissolve a small amount of the crude this compound mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.[8][9]
-
Developing the Plate: Prepare a developing chamber (a beaker with a watch glass cover will suffice) containing a small amount of the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[11] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[9] Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11]
Table 1: Trial Solvent Systems for TLC Analysis
| Trial | Solvent System (Hexane:Ethyl Acetate) | Observations | Target Compound Rf |
| 1 | 95:5 | Good separation, but Rf of the target may be low. | ~0.20 |
| 2 | 90:10 | Optimal. Good separation and ideal Rf for column chromatography. | ~0.30 |
| 3 | 80:20 | Spots may travel too quickly, leading to poor separation. | ~0.50 |
Purification via Flash Column Chromatography
Flash column chromatography utilizes positive pressure to accelerate the flow of the mobile phase through the stationary phase, leading to a faster and more efficient separation compared to gravity chromatography.[7]
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (Hexane and Ethyl Acetate)
-
Crude this compound
-
Collection tubes or flasks
-
Pressurized air or nitrogen source with a flow controller
Protocol 3.2: Step-by-Step Purification
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.[13]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[13]
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by running the mobile phase through it until the packing is stable. Never let the column run dry.[3]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system (e.g., 90:10 Hexane:Ethyl Acetate).
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Systematically label the collection tubes.
-
-
Monitoring the Separation:
-
Monitor the separation by spotting alternate fractions on a TLC plate.
-
Develop the TLC plate in the same eluent system and visualize under UV light to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product by TLC and other analytical methods (e.g., NMR spectroscopy, GC-MS).
-
Visualizing the Workflow
Safety Considerations
Nitrobenzene and its derivatives are toxic and should be handled with appropriate safety precautions.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Ventilation: Conduct all procedures in a well-ventilated fume hood to avoid inhalation of vapors.[15][17]
-
Handling: Avoid contact with skin and eyes.[14][17] In case of contact, rinse immediately with plenty of water.[17]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider a gradient elution.[18] |
| Column overloading. | Use an appropriate ratio of stationary phase to crude product (typically 50:1 to 100:1 by weight).[3] | |
| Cracked or Channeled Column | Improper packing. | Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry. |
| Compound Elutes Too Quickly or Too Slowly | Eluent is too polar or too non-polar. | Adjust the polarity of the mobile phase.[5] |
| Streaking of Spots on TLC | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate.[8] |
Conclusion
The protocol described provides a reliable and efficient method for the purification of this compound using flash column chromatography. By first optimizing the separation conditions with TLC, researchers can achieve high purity of the target compound, which is essential for its use in further synthetic applications. Adherence to the outlined steps and safety precautions will ensure a successful and safe purification process.
References
- Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel.
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Column chrom
- The Chromatography of Nitro compounds.
- This compound synthesis. ChemicalBook.
- 1-TERT-BUTYL-4-NITROBENZENE synthesis. ChemicalBook.
- Column Chromatography: Principles, Procedure, and Applic
- Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- SAFETY DATA SHEET - 1-tert-Butyl-4-nitrobenzene. Thermo Fisher Scientific.
- Column Chrom
- Material Safety Data Sheet - Nitrobenzene. ScienceLab.com.
- Chemically bonded aryl ether phase for the high performance liquid chromatographic separation of aromatic nitro compounds. Analytical Chemistry.
- SAFETY D
- Column Chromatography - What are Different Types and How to Select Right Method. Grainger.
- 1-tert-Butyl-4-nitrobenzene. PubChem.
- SAFETY DATA SHEET - Nitrobenzene (Certified ACS). Fisher Scientific.
- Thin Layer Chromatography (TLC).
- Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. YouTube.
- 1-(Tert-butyl)-2-nitrobenzene. Advanced ChemBlocks.
- This compound. NIST WebBook.
- This compound. NIST WebBook.
- This compound CAS#: 1886-57-3. ChemicalBook.
- This compound | 1886-57-3. ChemicalBook.
- Supporting Inform
- Optimization and Column Performance. Chemistry LibreTexts.
- Purification of Organic Compounds by Flash Column Chrom
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Thin Layer Chrom
- Column Chrom
- This compound. SIELC Technologies.
- This compound. Synocule – Research Lab.
- 1-(1,1-Dimethylethyl)-2-nitrobenzene. PubChem.
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- Column Chromatography-Separation of ortho & para Nitrophenols. YouTube.
- Carbene-Catalyzed Reductive Coupling of Nitrobenzyl Bromide and Nitroalkene via Single-Electron-Transfer (SET). DOI.
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The Strategic Role of 1-tert-butyl-2-nitrobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Pharmaceutical Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the judicious selection of starting materials is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). 1-tert-butyl-2-nitrobenzene, a sterically hindered nitroaromatic compound, has emerged as a crucial precursor in the synthesis of a variety of complex organic molecules with significant therapeutic value.[1] Its unique structural arrangement, featuring a bulky tert-butyl group ortho to a nitro functionality, imparts distinct reactivity and selectivity, making it an invaluable asset in the multi-step synthesis of modern pharmaceuticals.
The primary utility of this compound in drug development lies in its efficient conversion to 2-tert-butylaniline. This transformation, typically achieved through catalytic hydrogenation, unmasks a reactive amino group, opening a gateway to a diverse array of chemical modifications. The sterically demanding tert-butyl group in the ortho position of 2-tert-butylaniline plays a critical role in directing subsequent reactions and influencing the conformational properties of the final drug molecule, which can significantly impact its efficacy and metabolic stability.[1]
This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into the detailed protocols for its conversion to the key intermediate, 2-tert-butylaniline, and the subsequent elaboration of this intermediate into clinically significant therapeutics, with a particular focus on the anti-HIV drug, Nevirapine. Furthermore, we will explore other potential applications of this versatile building block in the broader context of drug discovery and development.
Core Synthesis: From this compound to the Key Intermediate, 2-tert-butylaniline
The cornerstone of this compound's utility is its reduction to 2-tert-butylaniline. This transformation is most effectively and cleanly accomplished via catalytic hydrogenation, a process widely favored in the pharmaceutical industry for its high efficiency and the generation of water as the only byproduct.
Reaction Mechanism: The Catalytic Hydrogenation Pathway
The catalytic hydrogenation of a nitroarene like this compound over a palladium catalyst is generally understood to proceed through a stepwise reduction pathway. The reaction initiates with the adsorption of the nitro group onto the catalyst surface, followed by a series of hydrogen transfer steps. This process sequentially reduces the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the desired amino group.
Sources
Application Notes & Protocols: The Strategic Role of 1-tert-Butyl-2-nitrobenzene in the Synthesis of Sterically Hindered Dyes
Abstract
These application notes provide a comprehensive technical guide on the utilization of 1-tert-butyl-2-nitrobenzene as a critical starting material in the synthesis of specialized azo dyes. The primary role of this compound is to serve as a precursor to 2-tert-butylaniline, a sterically hindered aromatic amine. The presence of the bulky tert-butyl group ortho to the amine functionality introduces significant steric constraints that profoundly influence the reaction pathways and the final properties of the resulting dyes. This guide details the synthetic protocols, explains the causality behind experimental choices, and explores the impact of steric hindrance on the spectroscopic characteristics of the synthesized chromophores. The content is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel organic colorants.
Introduction: Beyond a Simple Nitroaromatic
This compound (CAS No. 1886-57-3) is an aromatic nitro compound whose value in dye chemistry is realized through its conversion to the key intermediate, 2-tert-butylaniline (CAS No. 6310-21-0).[1][2] While nitroaromatics are common precursors for anilines used in dye synthesis, the strategic placement of a bulky tert-butyl group at the ortho position makes this particular molecule a gateway to a class of sterically encumbered azo dyes.[3]
The defining feature of dyes derived from this precursor is the inherent steric hindrance imparted by the tert-butyl group.[4][5] This bulkiness forces a deviation from planarity in the final dye molecule, which is a critical determinant of its electronic and, therefore, its spectroscopic properties.[6][7] These notes will elucidate the complete synthetic workflow, from the reduction of the nitro precursor to the final azo coupling, and provide a detailed analysis of how this steric influence can be leveraged to modulate dye characteristics.
Synthesis of the Key Intermediate: 2-tert-Butylaniline
The foundational step in this workflow is the quantitative reduction of the nitro group of this compound to a primary amine. This transformation is pivotal as the resulting 2-tert-butylaniline is the component that will undergo diazotization.
Mechanistic Rationale for Reductant Selection
While various methods exist for nitro group reduction, catalytic hydrogenation (e.g., using H₂/Pd-C) and metal-acid reductions (e.g., Sn/HCl or Fe/HCl) are most common. For laboratory-scale synthesis, the Tin(II) chloride (SnCl₂) reduction in ethanol is often preferred due to its high efficiency, mild reaction conditions, and operational simplicity, avoiding the need for high-pressure hydrogenation apparatus. The mechanism involves the transfer of electrons from Sn(II), which is oxidized to Sn(IV), to the nitro group, which is progressively reduced to the amine in an acidic medium.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound (C₁₀H₁₃NO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (30% w/v)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of absolute ethanol.
-
Addition of Reductant: To this solution, add 42.5 g of Tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux: Heat the mixture to reflux with vigorous stirring. After 15-20 minutes, a clear solution should form. Add 10 mL of concentrated HCl dropwise via an addition funnel. Continue to reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 100 g of crushed ice. Carefully neutralize the acidic solution by the slow addition of 30% NaOH solution until the pH is approximately 10-11. During this process, tin hydroxides will precipitate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-tert-butylaniline can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Workflow Visualization
Figure 1: Workflow for the synthesis of 2-tert-butylaniline.
Azo Dye Synthesis: The Diazotization-Coupling Sequence
The synthesis of azo dyes from 2-tert-butylaniline follows the classic two-step diazotization and azo coupling pathway.[8][9] The steric hindrance of the tert-butyl group does not prevent the reaction but can influence its kinetics and the stability of the resulting diazonium salt.
Protocol 1: Diazotization of 2-tert-Butylaniline
Causality: This step converts the primary amino group into a diazonium salt (-N₂⁺), which is an excellent electrophile. The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.
Procedure:
-
Prepare a solution of 5.0 g of 2-tert-butylaniline in a mixture of 15 mL of concentrated HCl and 15 mL of water in a 250 mL beaker.
-
Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite (NaNO₂) in 10 mL of water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
The formation of the diazonium salt is indicated by a slight yellow coloration. The presence of excess nitrous acid can be tested with starch-iodide paper (should turn blue). The resulting solution should be used immediately in the next step.
Protocol 2: Azo Coupling with N,N-diethylaniline
Causality: The electron-rich coupling component (N,N-diethylaniline) acts as a nucleophile, attacking the electrophilic diazonium salt in an electrophilic aromatic substitution reaction. The coupling occurs at the para-position of the N,N-diethylaniline due to the strong activating and para-directing nature of the diethylamino group.
Procedure:
-
In a 500 mL beaker, dissolve 5.0 g of N,N-diethylaniline in 20 mL of 2M HCl. Cool this solution to 0–5 °C in an ice bath.
-
While stirring vigorously, slowly add the previously prepared cold diazonium salt solution to the cold N,N-diethylaniline solution.
-
A brightly colored precipitate (the azo dye) should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Slowly add a 10% NaOH solution to neutralize the mixture until it is slightly alkaline. This step is crucial for the precipitation of the final dye product.
-
Collect the solid dye by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry. Recrystallization from ethanol can be performed for further purification.
Reaction Pathway Visualization
Figure 2: General pathway for azo dye synthesis.
Impact of Steric Hindrance on Dye Properties
The ortho-tert-butyl group is the defining structural feature of dyes derived from this compound, and its effects are primarily steric rather than electronic.
Disruption of Molecular Planarity
In a typical azo dye, the two aromatic rings linked by the azo bridge (-N=N-) prefer a planar conformation to maximize π-conjugation. However, the bulky tert-butyl group adjacent to the azo linkage creates a significant steric clash with the azo group and the other aromatic ring.[6][10] This forces the 2-tert-butylphenyl ring to twist out of the plane of the rest of the molecule.[7]
Figure 3: Steric hindrance causing molecular twisting.
Spectroscopic Consequences
This loss of planarity has direct and predictable consequences on the dye's light-absorbing properties, which can be observed using UV-Visible spectroscopy.[11][12]
-
Hypsochromic Shift (Blue Shift): The reduced π-conjugation across the molecule increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light of a higher energy (shorter wavelength). This leads to a shift in the maximum absorption wavelength (λ_max) to a shorter value, known as a hypsochromic or blue shift.[6] For example, a dye that might be orange or red could appear yellow.
-
Hypochromic Effect: The efficiency of light absorption, represented by the molar extinction coefficient (ε), is also reduced. The decreased orbital overlap due to twisting lowers the probability of the π→π* electronic transition, resulting in a lower color intensity.
Data Summary: Predicted Spectroscopic Properties
The following table provides a hypothetical comparison of the spectroscopic properties of a dye derived from 2-tert-butylaniline versus a non-hindered analogue derived from 2-methylaniline.
| Diazo Component | Coupling Component | Predicted λ_max (nm) | Predicted ε (L mol⁻¹ cm⁻¹) | Expected Color | Rationale for Difference |
| 2-Methylaniline | N,N-diethylaniline | ~465 | ~28,000 | Orange-Red | Less steric hindrance allows for greater planarity and conjugation. |
| 2-tert-Butylaniline | N,N-diethylaniline | ~440 | ~21,000 | Yellow-Orange | Significant steric hindrance from the tert-butyl group causes twisting, reducing conjugation.[6] |
Conclusion
This compound is a strategically important precursor in dye synthesis, not for its own chromophoric properties, but as a synthetic entry point to 2-tert-butylaniline. The true value lies in the introduction of a sterically demanding tert-butyl group ortho to the eventual azo linkage. This structural feature provides chemists with a powerful tool to rationally design dyes with modulated spectroscopic properties. By disrupting molecular planarity, the tert-butyl group induces predictable hypsochromic and hypochromic shifts, enabling fine-tuning of color and intensity for specialized applications in textiles, printing, and advanced materials.
References
- Smolecule. (2024). Buy 2,6-Di-tert-butylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Steric Hindrance: Exploring the Role of 2,4,6-Tri-tert-butylaniline in Modern Synthesis.
- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- Towns, A. (1998). Synthesis and Properties of some Monoazo Disperse Dyes derived from Unusually-substituted Carbocyclic Diazo Components. ResearchGate.
- Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole. (2009).
- Fiveable. (n.d.). 2,6-di-tert-butylaniline Definition.
- Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (n.d.).
- Sigma-Aldrich. (n.d.). 2-tert-Butylaniline, 98%. Scientific Laboratory Supplies.
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
- Properties of Dyes for Painting with Spectroscopy in the Visible and Near Infrared Range. (2023). MDPI.
- Sigma-Aldrich. (n.d.). 2,5-Di-tert-butylaniline 99%.
- ChemicalBook. (n.d.). This compound synthesis.
- Custom Synthesis of 2-tert-Butylaniline Derivatives by Expert Manufacturers. (2025).
- Google Patents. (n.d.). EP0573809A1 - Liquid azo dye and ink composition containing the same.
- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-tert-Butylaniline.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
- Obi, J. C., et al. (2022). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes derived from Substituted Arylamines. ResearchGate.
- Synthesis and Characteristics of Some Organic Dyes. (n.d.). Prime Scholars.
- tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. (n.d.). RSC Publishing.
- Ucak-Astarlioglu, M., Edwards, S., & Zoto, C. A. (2017). Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. ResearchGate.
- YouTube. (2024). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene.
- PubMed. (2020). Controlling the selective synthesis of[10]- and[1]rotaxanes by intermolecular steric hindrance between the macrocyclic hosts.
- Google Patents. (n.d.). US4981486A - Nitro benzene dye, the process for preparation thereof and its use in dyeing keratinous fibres.
- PubChem. (n.d.). 1-(1,1-Dimethylethyl)-2-nitrobenzene.
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022). ResearchGate.
- National Institutes of Health. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
- Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References.
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Troubleshooting & Optimization
Technical Support Center: Nitration of tert-Butylbenzene
Welcome to the technical support guide for the nitration of tert-butylbenzene. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental electrophilic aromatic substitution reaction. My aim is to provide not just procedural steps, but the underlying mechanistic reasoning and field-tested insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitration of tert-butylbenzene is resulting in a low yield of the desired p-nitro-tert-butylbenzene. What are the most likely causes?
A low yield can stem from several factors, often related to reaction conditions and the purity of your reagents. Here are the primary culprits:
-
Suboptimal Temperature Control: The nitration of benzene derivatives is highly exothermic.[1] If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts, including dinitrated compounds and oxidation products, which can appear as tars.[2] It is crucial to maintain the recommended temperature, typically at or below 0°C, especially during the addition of the nitrating mixture.
-
Incorrect Reagent Stoichiometry: An excess of the nitrating agent (the nitronium ion, NO₂⁺) can promote polysubstitution. Carefully measure and control the molar ratios of tert-butylbenzene, nitric acid, and sulfuric acid.
-
Impure Starting Materials: Ensure your tert-butylbenzene is free from more reactive aromatic impurities. Similarly, use concentrated nitric and sulfuric acids of high purity. Water content can deactivate the nitrating agent.
Q2: I'm observing a significant amount of the o-nitro isomer in my product mixture. How can I improve the para-selectivity?
While the bulky tert-butyl group sterically hinders the ortho positions, favoring para substitution, the formation of the ortho isomer is still possible.[3][4] To enhance para-selectivity:
-
Steric Hindrance Maximization: Lowering the reaction temperature can sometimes increase selectivity by making the transition state for the sterically hindered ortho attack less favorable.
-
Alternative Nitrating Systems: While mixed acid (HNO₃/H₂SO₄) is standard, certain catalytic systems can offer higher regioselectivity. For instance, using a zeolite catalyst like H-ZSM-5 has been shown to significantly favor the formation of the para isomer in the nitration of alkylbenzenes.[5] Another approach involves using N₂O₅ as the nitrating agent in the presence of a recyclable ionic liquid, which has also demonstrated improved para-selectivity for alkylbenzenes.[6]
Q3: My reaction mixture turned dark brown/black, and I isolated a tarry substance instead of a crystalline product. What happened?
The formation of a dark, tarry substance is a strong indicator of oxidative side reactions and/or extensive polynitration.[2] The nitrating mixture is a powerful oxidizing agent.
-
Cause: This typically occurs when the reaction temperature is too high, or if the concentration of the nitrating agent is excessive. The aromatic ring and the alkyl side chain can be oxidized under harsh conditions.
-
Troubleshooting:
-
Strict Temperature Control: Ensure your ice bath is effective and that the nitrating mixture is added slowly and dropwise to manage the exotherm.[7]
-
Reagent Purity: Old or improperly stored nitric acid may contain higher concentrations of nitrogen oxides (NOₓ), which can initiate undesirable side reactions.
-
Controlled Addition: Add the substrate to the cold acid mixture, or add the nitrating mixture to the substrate solution very slowly to maintain a low instantaneous concentration of the electrophile.
-
Troubleshooting Guide: Specific Side Reactions
This section delves into specific, less common but problematic side reactions and provides targeted solutions.
Issue 1: Detection of Phenolic Byproducts and Unexpected Fragments
Symptom: Mass spectrometry or NMR analysis of your crude product reveals the presence of 4-tert-butylphenol or other rearranged products.
Underlying Cause: Ipso-Substitution
This is a classic case of ipso-substitution, where the electrophile (NO₂⁺) attacks the carbon atom already bearing the tert-butyl group.[8] The resulting intermediate, an arenium ion, can then lose the tert-butyl cation (a stable tertiary carbocation) to form nitrobenzene, or it can be trapped by a nucleophile (like water during workup) to form 4-tert-butylphenol after rearrangement. The expelled tert-butyl cation can also go on to alkylate other aromatic rings.
Troubleshooting Protocol: Minimizing Ipso-Attack
-
Anhydrous Conditions: Ensure your reagents and glassware are scrupulously dry. The presence of water provides a nucleophile that can trap the ipso-arenium ion intermediate, leading to phenolic byproducts.
-
Lower Temperatures: Running the reaction at lower temperatures (e.g., -10°C to 0°C) can disfavor the higher activation energy pathway of ipso-attack compared to the desired substitution at a C-H position.
-
Choice of Nitrating Agent: Some nitrating systems are less prone to ipso-substitution. For instance, nitration using N-nitrosaccharin under photocatalytic conditions has been developed for site-selective ipso-nitration of aryl germanes, suggesting that standard mixed-acid conditions might be more prone to this side reaction with certain substrates.[9] While not a direct analogue, it highlights that the nature of the nitrating agent is key.
Workflow for Diagnosing Ipso-Substitution
Caption: Troubleshooting workflow for ipso-substitution.
Issue 2: Formation of Dinitro- and Trinitro-tert-butylbenzene
Symptom: Your product analysis shows significant amounts of di- and possibly trinitrated species.
Underlying Cause: Polysubstitution
The initial product, 4-nitro-tert-butylbenzene, is less reactive than the starting material because the nitro group is strongly deactivating.[10][11] However, under forcing conditions (high temperature, high concentration of nitrating agent, or long reaction times), further nitration can occur.[12][13]
Troubleshooting Protocol: Controlling Reaction Stoichiometry and Time
-
Precise Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. A molar ratio of approximately 1.1 to 1.2 equivalents of HNO₃ relative to tert-butylbenzene is often sufficient.
-
Controlled Addition & Monitoring: Add the nitrating agent dropwise and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to an acceptable level.
-
Temperature Management: As always, maintain a low temperature. Higher temperatures provide the activation energy needed to overcome the deactivating effect of the first nitro group.
Mechanism of Electrophilic Nitration
Caption: Generation of the electrophile and substitution mechanism.
Quantitative Data Summary
The regioselectivity of nitration is highly dependent on the steric bulk of the alkyl substituent.
| Alkylbenzene | % ortho | % meta | % para | Relative Rate (vs. Benzene) |
| Toluene | 58 | 5 | 37 | 25 |
| tert-Butylbenzene | 12 | 8.5 | 79.5 | ~16 |
Data synthesized from established chemical literature. The bulky tert-butyl group significantly disfavors ortho-substitution compared to the smaller methyl group in toluene, leading to high para-selectivity.[3]
Experimental Protocol: Optimized Nitration of tert-Butylbenzene
This protocol is designed to maximize the yield of 4-nitro-tert-butylbenzene while minimizing side reactions.
Materials:
-
tert-Butylbenzene (≥99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice-salt bath
Procedure:
-
Preparation of the Nitrating Mixture:
-
Reaction Setup:
-
In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15g of tert-butylbenzene in 20 mL of DCM.
-
Cool this solution to 0°C using an ice bath.
-
-
Addition:
-
Slowly add the cold nitrating mixture from the dropping funnel to the tert-butylbenzene solution over 30-45 minutes.
-
CRITICAL: Maintain the internal reaction temperature at or below 5°C throughout the addition.
-
-
Reaction:
-
After the addition is complete, let the mixture stir at 0-5°C for 1 hour. Monitor the reaction by TLC or GC.
-
-
Work-up:
-
Carefully pour the reaction mixture over 100g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with 2x20 mL of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.[14]
-
-
Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography to yield pure 4-nitro-tert-butylbenzene.
-
References
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Navigating the Separation of Ortho and Para Isomers of tert-Butylnitrobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful separation of ortho and para isomers of tert-butylnitrobenzene is a critical step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries. The structural similarity of these isomers presents a significant purification challenge. This technical support guide, designed by our team of senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers in overcoming common hurdles encountered during their experiments. We move beyond simplistic protocols to explain the underlying scientific principles, ensuring a robust and reproducible separation strategy.
Understanding the Challenge: Isomer Properties at a Glance
The key to separating o- and p-tert-butylnitrobenzene lies in exploiting their subtle differences in physical properties, which arise from the distinct spatial arrangement of the bulky tert-butyl group and the polar nitro group.
| Property | o-tert-Butylnitrobenzene | p-tert-Butylnitrobenzene | Rationale for Separation |
| Molecular Weight | 179.22 g/mol | 179.22 g/mol | Identical, cannot be used for separation. |
| Melting Point | 57.5-58.5 °C[1] | ~1 °C (estimate)[2] | The significant difference in melting points is the cornerstone of separation by fractional crystallization. The more symmetrical para isomer packs more efficiently into a crystal lattice, resulting in a higher melting point for the ortho isomer. |
| Boiling Point | 249-250 °C (at 761 Torr)[1] | 265-267 °C[2] | The difference in boiling points allows for separation by fractional distillation, although the proximity of the boiling points requires a highly efficient fractional distillation setup. |
| Polarity | More Polar | Less Polar | The closer proximity of the electron-withdrawing nitro group and the electron-donating tert-butyl group in the ortho isomer results in a greater molecular dipole moment, making it more polar than the para isomer. This difference is exploited in column chromatography. |
| Solubility | Generally more soluble in polar solvents. | Generally more soluble in non-polar solvents. | Differences in polarity directly influence solubility. While specific quantitative data is sparse in readily available literature, the general principle of "like dissolves like" applies. |
Frequently Asked Questions (FAQs) & Troubleshooting
Our experts address the most common questions and issues encountered during the separation of tert-butylnitrobenzene isomers.
Fractional Crystallization
Q1: My fractional crystallization is not yielding pure isomers. What are the likely causes and how can I improve the separation?
A1: This is a common issue that often stems from several factors related to solvent choice, cooling rate, and the initial isomer ratio.
-
Causality: Fractional crystallization relies on the differential solubility of the isomers in a given solvent at a specific temperature.[3][4] For o- and p-tert-butylnitrobenzene, the significant difference in their melting points suggests a substantial difference in their lattice energies, which can be exploited. The higher melting ortho isomer is typically less soluble in a suitable solvent at lower temperatures.
-
Troubleshooting Steps:
-
Solvent Selection is Critical: The ideal solvent should exhibit a large solubility difference for the two isomers over a practical temperature range. While ethanol is a common choice, a mixture of solvents, such as ethanol/water or hexane/ethanol, can sometimes provide better selectivity. Experiment with small-scale solubility tests to determine the optimal solvent system.
-
Control the Cooling Rate: Rapid cooling can lead to the co-precipitation of both isomers, trapping the undesired isomer in the crystal lattice of the desired one. A slow, controlled cooling process is paramount to allow for the selective crystallization of the less soluble isomer. A programmable cooling bath is highly recommended.
-
Optimize the Isomer Ratio: If the initial mixture is close to a eutectic composition, separation by crystallization becomes difficult. In such cases, consider a preliminary purification step, such as column chromatography, to enrich one of the isomers before attempting fractional crystallization.
-
Seed the Solution: Introducing a small crystal of the pure, desired isomer (a seed crystal) when the solution is saturated can promote the growth of crystals of that isomer exclusively.
-
Q2: How do I choose the right solvent for fractional crystallization of tert-butylnitrobenzene isomers?
A2: The selection of an appropriate solvent is the most critical parameter for a successful fractional crystallization.
-
Underlying Principle: The goal is to find a solvent in which one isomer is sparingly soluble at a low temperature, while the other isomer remains in solution.
-
Recommended Approach:
-
Start with Alcohols: Ethanol and methanol are good starting points due to their polarity, which can differentiate between the more polar ortho and less polar para isomers.
-
Consider Solvent Mixtures: To fine-tune the solubility, use binary solvent systems. For example, adding water to ethanol will decrease the solubility of the less polar para isomer more significantly than the ortho isomer. Conversely, a hexane/ethyl acetate mixture can also be effective.
-
Perform Small-Scale Trials: Before committing to a large-scale crystallization, perform small-scale solubility tests. Dissolve a small amount of your isomer mixture in a few different solvent systems at an elevated temperature and then slowly cool them to observe which system provides the best separation.
-
Column Chromatography
Q3: I'm having trouble getting good separation of the ortho and para isomers on my silica gel column. What am I doing wrong?
A3: Inefficient separation during column chromatography is often due to an inappropriate choice of mobile phase or improper column packing.
-
Mechanism of Separation: Silica gel is a polar stationary phase. Therefore, the more polar ortho isomer will have a stronger affinity for the silica gel and will elute more slowly than the less polar para isomer. The choice of mobile phase (eluent) is crucial for modulating the interaction of the isomers with the stationary phase.[5]
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase: A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point.[6]
-
If both isomers elute too quickly (high Rf values): Your mobile phase is too polar. Decrease the proportion of ethyl acetate to hexane.
-
If the isomers are not moving or moving too slowly (low Rf values): Your mobile phase is not polar enough. Increase the proportion of ethyl acetate to hexane.
-
-
Develop with Thin-Layer Chromatography (TLC) First: Before running a column, always optimize your solvent system using TLC. The ideal solvent system will give a good separation of the two spots with Rf values between 0.2 and 0.5.
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or channels will lead to band broadening and poor separation. Ensure your silica gel is properly slurried and packed to create a uniform stationary phase.
-
Consider Alternative Stationary Phases: While silica gel is the most common choice, for difficult separations, consider using alumina or a phenyl-bonded silica phase, which can offer different selectivity for aromatic isomers.[7][8]
-
Q4: How do I monitor the separation during column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.
-
Step-by-Step Monitoring:
-
Collect Fractions: Collect the eluent from the column in a series of small, numbered test tubes.
-
Spot Fractions on a TLC Plate: Using a capillary tube, spot a small amount of each fraction onto a TLC plate. Also, spot your initial mixture and, if available, pure samples of the ortho and para isomers as standards.
-
Develop and Visualize the TLC Plate: Develop the TLC plate in the same solvent system used for the column. Visualize the spots under a UV lamp, as aromatic compounds are typically UV-active.[9] Staining with iodine vapor can also be an effective visualization technique.[9]
-
Analyze the Results: By comparing the spots from your fractions to the standards, you can determine which fractions contain the pure ortho isomer, which contain the pure para isomer, and which contain a mixture of the two.
-
Combine Pure Fractions: Combine the fractions that contain only the pure desired isomer.
-
Experimental Protocols
Detailed Protocol for Column Chromatography Separation
This protocol provides a starting point for the separation of a mixture of o- and p-tert-butylnitrobenzene.
1. Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the isomer mixture in a minimal amount of dichloromethane.
-
Spot the mixture on a TLC plate.
-
Develop the plate in a series of hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
Identify the solvent system that provides the best separation of the two spots with Rf values in the range of 0.2-0.5. The lower Rf spot will be the more polar ortho isomer.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
Equilibrate the column by running the chosen mobile phase through it until the baseline is stable.
-
-
Sample Loading:
-
Dissolve the isomer mixture in a minimum amount of the mobile phase or a non-polar solvent like hexane.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Analysis:
-
Monitor the separation by performing TLC on the collected fractions.
-
Combine the fractions containing the pure para isomer (higher Rf) and the pure ortho isomer (lower Rf).
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.
-
Visualizing the Separation Workflow
The following diagram illustrates the decision-making process for separating the isomers.
Caption: Decision workflow for separating tert-butylnitrobenzene isomers.
References
- ChemBK. P-TERT-BUTYLNITROBENZENE - Physico-chemical Properties. [Link]
- Cheméo. 1-tert-Butyl-4-nitrobenzene. [Link]
- PubChem. 1-tert-Butyl-4-nitrobenzene. [Link]
- PubChem. 1-tert-Butyl-3-nitrobenzene. [Link]
- Cheméo. Chemical Properties of 1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3). [Link]
- GEA.
- NIST. 2,4,6 Tri-tert-butylnitrobenzene. [Link]
- Longdom Publishing.
- Welch Materials.
- Wikipedia.
- Chromatography Forum.
- PubChem. tert-Butylbenzene. [Link]
- NACALAI TESQUE, INC. (7)
- MicroSolv.
- ResearchGate.
- NIST. 1-tert-Butyl-4-nitrobenzene. [Link]
- ResearchGate. NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. [Link]
- NIST. 2,5-di-tert-Butylnitrobenzene. [Link]
- PubChem. 1-(1,1-Dimethylethyl)-2-nitrobenzene. [Link]
- Chemistry LibreTexts. 2.
- Wikipedia. tert-Butyl alcohol. [Link]
- Sciencemadness Wiki. tert-Butanol. [Link]
Sources
- 1. CAS # 1886-57-3, 2-tert-Butylnitrobenzene, NSC 43039, o-Nitro-tert-butylbenzene, o-tert-Butylnitrobenzene - chemBlink [chemblink.com]
- 2. chembk.com [chembk.com]
- 3. rcprocess.se [rcprocess.se]
- 4. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Challenges in the Reduction of Sterically Hindered Nitroarenes
Welcome to the technical support center for the reduction of sterically hindered nitroarenes. This guide is tailored for researchers, scientists, and professionals in drug development who encounter challenges with this critical transformation. The reduction of a nitro group, especially when sterically encumbered, is often a nuanced process where success hinges on the careful selection of reagents and optimization of reaction conditions. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities.
Part 1: Troubleshooting Guide for Common Issues
Issue 1: Incomplete or Stalled Reaction
A frequent challenge in the reduction of sterically hindered nitroarenes is the reaction failing to proceed to completion, resulting in low yields of the desired aniline. This sluggishness is often a direct consequence of the steric hindrance around the nitro group, which impedes the approach of the reducing agent or hinders adsorption onto a catalyst surface.
Troubleshooting Workflow:
-
Re-evaluate Catalyst or Reagent Choice : For catalytic hydrogenations, the choice of catalyst is paramount.
-
Catalyst Screening : If using a standard catalyst like Palladium on carbon (Pd/C), consider switching to alternatives known for higher activity or different surface properties. Platinum(IV) oxide (PtO₂) or Raney Nickel are excellent alternatives.[1][2] Raney Nickel can be particularly advantageous for substrates where dehalogenation is a concern.[3]
-
Homogeneous Catalysis : For particularly stubborn reductions, a homogeneous catalyst system, such as those based on Iridium or Ruthenium, may offer a solution due to their potential for higher selectivity and activity.[4][5]
-
Metal/Acid Systems : Non-catalytic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media can be effective for hindered systems.[1][3] The use of tin(II) chloride (SnCl₂) is a mild option that can be suitable for substrates with other reducible groups.[3]
-
-
Optimize Reaction Conditions :
-
Increase Catalyst Loading : For heterogeneous catalysis, a higher catalyst loading can sometimes overcome the slow reaction rate.[6]
-
Elevate Hydrogen Pressure : In catalytic hydrogenations, increasing the pressure of hydrogen gas can enhance the rate of reduction.[6]
-
Increase Temperature : Carefully increasing the reaction temperature can provide the necessary activation energy.[6] However, be mindful that higher temperatures can also lead to side product formation.[6]
-
-
Ensure Reagent and Catalyst Quality :
-
Catalyst Activity : Heterogeneous catalysts can lose activity over time or through improper storage. Using a fresh batch of catalyst is often a simple yet effective solution.[7]
-
Catalyst Poisoning : Impurities in the starting material or solvent can poison the catalyst.[7] Ensure all reagents and solvents are of high purity.
-
Diagram: Decision Workflow for Sluggish Reductions
Caption: The stepwise reduction of a nitroarene to an aniline.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does steric hindrance specifically impact the reduction of nitroarenes?
A1: Steric hindrance, typically from bulky ortho-substituents, can significantly slow down the rate of reduction by:
-
Preventing Catalyst Surface Adsorption : In heterogeneous catalysis, the nitroarene must adsorb onto the catalyst surface for the reaction to occur. Bulky groups can physically block this interaction.
-
Shielding the Nitro Group : The steric bulk can shield the nitro group from the approach of the reducing agent, whether it's a metal hydride or a metal surface.
-
Altering Electronic Effects : While primarily a steric issue, bulky ortho-groups can also influence the electronic nature of the nitro group, which can affect its reducibility.
Q2: I have other sensitive functional groups in my molecule. How can I selectively reduce the nitro group?
A2: Chemoselectivity is a major concern in nitroarene reductions. The choice of reducing agent is critical. [8]* For Halogenated Nitroarenes : Catalytic hydrogenation with Pd/C is known to cause dehalogenation. [8]Using Raney Nickel or non-catalytic methods like SnCl₂ or Fe/HCl can prevent this. [3][8]* For Nitroarenes with Carbonyls or Esters : SnCl₂ in ethanol or ethyl acetate is a mild and highly selective reagent that typically does not affect carbonyls or esters. [8]A NaBH₄/FeCl₂ system also shows good selectivity for nitro groups over esters. [9]* For Nitroarenes with Alkenes/Alkynes : Sodium sulfide (Na₂S) can be effective and often spares carbon-carbon multiple bonds. [8] Q3: What are the safety considerations when scaling up a nitroarene reduction?
A3: Most nitro group reductions are highly exothermic and require careful safety assessment before scale-up. [10]* Thermal Hazard Assessment : It is crucial to perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.
-
Process Control : Implementing robust temperature control and monitoring is essential to prevent runaway reactions.
-
Hydrogen Handling : For catalytic hydrogenations, proper handling of hydrogen gas is critical due to its flammability.
Q4: Can you provide a general, robust protocol for a challenging, sterically hindered nitroarene reduction?
A4: While substrate-specific optimization is always necessary, a good starting point for a hindered system is a metal-acid reduction.
Experimental Protocol: Reduction using Tin(II) Chloride Dihydrate
-
Materials :
-
Sterically hindered nitroarene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite®
-
-
Procedure :
-
In a round-bottom flask, dissolve the nitroarene in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully add saturated NaHCO₃ solution until the mixture is basic.
-
Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. [11] 8. Purify by column chromatography or crystallization as needed.
-
Comparative Data of Common Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol | High efficiency, clean byproducts (water). [4] | Can reduce other functional groups, potential for dehalogenation. [3][8] |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, Methanol | Good for substrates with halogens. [3] | Pyrophoric catalyst, requires careful handling. [4] |
| Metal/Acid Reduction | Fe, HCl/NH₄Cl | Ethanol/Water | Cost-effective, good functional group tolerance. [1][4] | Requires stoichiometric amounts of metal, acidic conditions may not be suitable for all substrates. [4] |
| Metal Salt Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, highly chemoselective. [3][8] | Generates tin waste. |
| Transfer Hydrogenation | Formic acid, Isopropanol | Varies | Avoids the use of high-pressure hydrogen gas. [5] | May require higher temperatures. |
References
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Jag-ware. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- ACS Omega. (n.d.). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Iridium-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines.
- ResearchGate. (n.d.). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions.
- Royal Society of Chemistry. (n.d.). Highly chemoselective reduction of nitroarenes over non-noble metal nickel-molybdenum oxide catalysts.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- National Institutes of Health. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- MDPI. (n.d.). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex.
- National Institutes of Health. (n.d.). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7.
- National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- iMedPub. (n.d.). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges.
- iMedPub. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano-Catalysts–the New Challenges. Synthesis and Catalysis: Open Access.
- ACS Publications. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.). Tuning the surface structure of an Fe-based catalyst for transfer hydrogenation of nitroarenes at near room temperature.
- College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups.
- Royal Society of Chemistry. (2019). On the catalytic transfer hydrogenation of nitroarenes by a cubane-type Mo3S4 cluster hydride: disentangling the nature of the reaction mechanism.
- Springer. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (n.d.). Conditions optimization for the reduction of nitroarenes.
- MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst.
- ResearchGate. (n.d.). Catalytic reduction of different nitroarenes.
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- ResearchGate. (n.d.). ChemInform Abstract: Iron-Catalyzed Selective Reduction of Nitroarenes to Anilines Using Organosilanes.
- Royal Society of Chemistry. (n.d.). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes.
- ACS Green Chemistry Institute. (n.d.). Nitro Reduction.
- National Institutes of Health. (n.d.). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
- ResearchGate. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
- ResearchGate. (n.d.). Kinetic analysis of the reduction of different nitroarenes into their....
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1-tert-butyl-2-nitrobenzene
Welcome to the technical support center for the synthesis and optimization of 1-tert-butyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this synthesis. As a key intermediate, achieving high purity and yield of the ortho-isomer is often critical, yet fraught with challenges due to the steric and electronic nature of the tert-butyl group. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core challenge is achieving high regioselectivity for the ortho position. The tert-butyl group is a bulky, activating substituent that sterically hinders the adjacent ortho positions. Furthermore, as an ortho-para director, it electronically favors substitution at both the ortho and para positions. In standard electrophilic aromatic substitution reactions like nitration, the combination of steric hindrance and electronic effects leads to the para-isomer (1-tert-butyl-4-nitrobenzene) being the major product.[1]
Q2: What are the main isomeric byproducts I should expect?
The primary byproduct is 1-tert-butyl-4-nitrobenzene. Depending on the reaction conditions, you may also see small amounts of 1-tert-butyl-3-nitrobenzene and di-nitrated products. The typical isomer distribution for a direct nitration of tert-butylbenzene is heavily skewed towards the para product, with ratios around 79.5% para, 12% ortho, and 8.5% meta.[1]
Q3: How can I distinguish between the ortho and para isomers?
Chromatographic and spectroscopic methods are essential.
-
Thin Layer Chromatography (TLC): The isomers will likely have slightly different Rf values, but may be difficult to resolve completely on a TLC plate.
-
Column Chromatography: This is the preferred method for purification. Using a non-polar eluent system like hexane/ethyl acetate can effectively separate the isomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aromatic splitting patterns for the ortho and para isomers are distinct. The ortho isomer will show a more complex multiplet pattern for the four aromatic protons, while the para isomer will show two distinct doublets (an AA'BB' system).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the ratio of isomers in a crude mixture and confirm their molecular weight (179.22 g/mol ).[3][4]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low Yield of this compound; Predominance of the para-Isomer
-
Probable Cause: You are using a standard direct nitration method (e.g., HNO₃/H₂SO₄). The steric bulk of the tert-butyl group physically blocks the electrophile (NO₂⁺) from attacking the ortho position, making the electronically favorable but sterically accessible para position the preferred site of reaction.[1][5]
-
Solution: Implement a Reversible Blocking Group Strategy. This is the most robust method to force nitration at the ortho position. The strategy involves three main stages:
-
Block the para position: Use a reversible sulfonation reaction to install a sulfonic acid (-SO₃H) group at the sterically accessible para position.
-
Nitrate the blocked intermediate: With the para position occupied, the nitronium ion is directed to the next most favorable positions, the ortho sites.
-
Remove the blocking group: The sulfonic acid group is easily removed via hydrolysis (desulfonation) to yield the desired ortho-nitro product.[6]
This approach transforms a regioselectivity problem into a reliable, multi-step synthesis.
Workflow: Ortho-Selective Nitration via Para-Blocking
Caption: Workflow for synthesizing the ortho-isomer using a para-blocking strategy.
-
Problem 2: Formation of Di-nitrated or Tar-like Byproducts
-
Probable Cause: The reaction conditions are too harsh. Although the tert-butyl group is bulky, it is still electron-donating, activating the aromatic ring towards further electrophilic attack. High temperatures, high concentrations of the nitrating agent, or extended reaction times can lead to poly-nitration and decomposition.[7]
-
Solutions & Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and 10 °C, during the addition of the nitrating agent. Use an ice bath to dissipate the exothermic heat of reaction.
-
Stoichiometry: Use a modest excess (e.g., 1.1-1.2 equivalents) of the nitrating agent. A large excess will drive the reaction towards di-nitration.
-
Controlled Addition: Add the nitrating mixture dropwise to the solution of the substrate with vigorous stirring. This prevents localized areas of high concentration and temperature.
-
Reaction Time: Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
-
Problem 3: Difficulty Separating ortho and para Isomers
-
Probable Cause: The isomers have similar polarities and boiling points, making separation by distillation or standard column chromatography challenging.[4]
-
Solution: Optimized Purification Protocol.
-
Chromatography Medium: Use silica gel with a standard particle size (e.g., 60 Å, 230-400 mesh).
-
Eluent System: A non-polar mobile phase is key. Start with pure hexane and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. A gradient of 0% to 5% ethyl acetate in hexane is often effective. The less polar para-isomer will typically elute first.
-
Column Loading: Do not overload the column. Use a ratio of at least 50:1 (silica:crude product) by weight. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane before loading.
-
Fraction Analysis: Collect small fractions and analyze them by TLC to identify the pure product fractions before combining them.
Parameter Recommendation for Isomer Separation Rationale Stationary Phase Silica Gel (60 Å, 230-400 mesh) Standard choice for separating compounds with minor polarity differences. Mobile Phase Hexane / Ethyl Acetate (Gradient: 0% -> 5% EtOAc) Low polarity eluent maximizes the difference in retention times. Loading Ratio > 50:1 (Silica:Crude) Prevents band broadening and ensures good separation. Monitoring TLC with UV visualization Allows for precise identification of fractions containing pure isomers. -
Detailed Experimental Protocols
Protocol 1: Ortho-Selective Synthesis via Sulfonation-Blocking
This protocol is adapted from established chemical principles for electrophilic aromatic substitution.[6]
-
Stage 1: Sulfonation (Para-Blocking)
-
Place tert-butylbenzene (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.
-
Slowly add fuming sulfuric acid (~20% SO₃, 2.0 eq) dropwise while maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until TLC or ¹H NMR analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice to precipitate the sulfonic acid product. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Stage 2: Nitration of the Blocked Intermediate
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Dissolve the dried 4-tert-butylbenzenesulfonic acid from Stage 1 in concentrated sulfuric acid and cool to 0 °C.
-
Add the prepared nitrating mixture dropwise to the sulfonic acid solution, keeping the temperature below 10 °C.
-
Stir the reaction at 0-10 °C for 1-2 hours, monitoring by TLC.
-
-
Stage 3: Desulfonation (Deprotection)
-
Once the nitration is complete, carefully add the reaction mixture to a flask containing a 1:1 mixture of water and ice.
-
Add steam or heat the mixture to reflux (approx. 100-120 °C) for 2-4 hours. The sulfonic acid group will be removed as sulfuric acid.
-
Cool the mixture to room temperature. The product, this compound, will separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the troubleshooting guide.
Reaction Scheme: Sulfonation-Blocking Strategy
Caption: Key stages in the regioselective synthesis of the ortho-nitro isomer.
-
References
- Cheméo.Chemical Properties of this compound (CAS 1886-57-3). [Link]
- NIST.this compound - Mass Spectrum. [Link]
- NIST.
- ResearchGate.
- NIST.
- SIELC Technologies.
- YouTube.Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. [Link]
- University of Massachusetts Boston.
- Chemistry Stack Exchange.
- Canadian Journal of Chemistry.Nitration of 4-tert-butyl-o-xylene in acetic anhydride.
- ResearchGate.The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part IV: tertiary alkyl- and cycloalkylbenzenes. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1-TERT-BUTYL-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
preventing polysubstitution in the nitration of tert-butylbenzene
A Guide to Preventing Polysubstitution and Maximizing Mononitration Selectivity
Welcome to the technical support center for electrophilic aromatic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of tert-butylbenzene and facing challenges with polysubstitution. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
The nitration of tert-butylbenzene is a foundational electrophilic aromatic substitution. While the bulky tert-butyl group provides significant regiochemical control, preventing the addition of a second nitro group requires a nuanced understanding of reaction kinetics, steric effects, and reagent choice. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the nitration of tert-butylbenzene. Each answer provides a direct solution and explains the underlying chemical principles.
Q1: My reaction is producing a significant amount of 2,4-dinitro-tert-butylbenzene. How can I improve the selectivity for the desired 4-nitro-tert-butylbenzene?
This is the most common issue and typically stems from reaction conditions that are too harsh. The first nitration product, 4-nitro-tert-butylbenzene, is significantly less reactive than the starting material because the nitro group is a strong deactivator.[1] Forcing a second nitration requires overcoming a higher activation energy barrier.
Primary Cause: Excessive reaction temperature. Nitration is a highly exothermic reaction.[2] If the heat generated is not effectively dissipated, the localized temperature can rise, providing the necessary energy for the deactivated ring to undergo a second substitution.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C. This is the single most critical parameter for preventing dinitration. Low temperatures favor the kinetic product (mononitration), which has a lower activation energy, over the thermodynamically more demanding dinitration.[3][4]
-
Slow Reagent Addition: Add the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of tert-butylbenzene. This allows the heat generated by the reaction to be managed effectively by the cooling bath, preventing temperature spikes.
-
Use Stoichiometric Amounts of Nitrating Agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent will increase the likelihood of polysubstitution, especially if the reaction time is extended.
Experimental Protocol: High-Selectivity Mononitration of tert-Butylbenzene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylbenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or glacial acetic acid).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture to the dropping funnel and add it dropwise to the stirred tert-butylbenzene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC or GC to ensure consumption of the starting material without significant formation of the dinitro product.
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice and extract the product with an organic solvent. Follow with standard aqueous workup and purification.
Q2: I'm observing very low conversion of my starting material, even after a long reaction time. What could be the issue?
Low conversion with minimal side products often points to insufficient activation of the electrophile or reaction conditions that are too mild.
Solutions:
-
Check Acid Concentration: The role of sulfuric acid is to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺).[1] Using dilute or old acids can result in a low concentration of the active electrophile. Ensure you are using fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.
-
Temperature: While low temperatures are crucial to prevent polysubstitution, temperatures that are too low (e.g., < -10 °C) can slow the reaction rate to an impractical level. A range of 0-5 °C is generally optimal.
-
Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer between the organic and aqueous acid phases, resulting in a slow reaction. Ensure vigorous stirring throughout the addition and reaction period.
Q3: My product distribution shows a higher ortho- to para-nitro isomer ratio than expected. Why is this happening and how can I increase para-selectivity?
The tert-butyl group is exceptionally bulky, which sterically hinders the ortho positions from attack by the incoming nitronium ion.[5][6] This makes the para position the overwhelmingly favored site of substitution, with typical ortho/para ratios being very low (around 1:6 or less).[7] An unexpectedly high amount of the ortho isomer is unusual and may suggest an alternative nitration mechanism or issues with the nitrating agent.
Possible Cause: The size of the electrophile can influence the ortho/para ratio.[5] While the nitronium ion (NO₂⁺) is relatively small, different nitrating systems can generate different electrophilic species.
Solutions:
-
Use a Standard Mixed Acid System: The HNO₃/H₂SO₄ system is well-characterized and reliably produces the linear nitronium ion, maximizing steric differentiation.
-
Consider Alternative Nitrating Agents: For exceptionally high para-selectivity, you can employ a "blocking group" strategy. This advanced method involves first sulfonating the tert-butylbenzene. The bulky sulfonyl group will preferentially add at the para position. Subsequent nitration will be directed to the ortho position relative to the tert-butyl group (meta to the deactivating sulfonyl group). Finally, the sulfonyl group can be removed by heating in dilute aqueous acid to yield the ortho-nitro product. To obtain the para product, this strategy can be adapted by blocking the ortho positions first, though this is more complex. A more direct approach for para-selectivity is to rely on the inherent steric hindrance of the tert-butyl group under controlled conditions.[8]
General FAQs
This section explores the fundamental principles governing the nitration of tert-butylbenzene.
Q1: Why is the tert-butyl group an ortho-, para- director, but polysubstitution is still a concern?
The tert-butyl group is an activating, ortho-, para- director due to its electron-donating nature via an inductive effect.[7] It stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.
However, once the first nitro group is added, the situation changes dramatically. The nitro group is a powerful electron-withdrawing group, which deactivates the entire aromatic ring towards further electrophilic substitution.[1] Polysubstitution becomes a problem only when the reaction conditions (like high temperature or a large excess of nitrating agent) are harsh enough to overcome this deactivation.
Diagram: Regioselectivity in the Mononitration of tert-Butylbenzene
Caption: A decision tree for troubleshooting unwanted dinitration.
Q3: Are there milder or alternative nitrating agents I can use?
Yes, if the standard mixed acid system proves too harsh even under controlled conditions, several alternatives can be employed. These often avoid the strongly acidic conditions of H₂SO₄.
| Nitrating Agent | Description | Considerations |
| Acetyl Nitrate (CH₃COONO₂) | Formed in situ from nitric acid and acetic anhydride. It is a milder, less acidic nitrating agent. | Can sometimes lead to side reactions like acetylation. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | A stable salt of the nitronium ion. It can be used in non-acidic, aprotic solvents. | Can be expensive and moisture-sensitive. |
| tert-Butyl Nitrite (t-BuONO) | A very mild reagent, particularly effective for nitrating activated rings like phenols, but can also be used for other aromatics under specific conditions. [9] | Reaction mechanism can be different (radical pathways may be involved). |
| Dinitrogen Pentoxide (N₂O₅) | A powerful nitrating agent that can be used in organic solvents like dichloromethane. [10] | Can be aggressive; requires careful stoichiometric and temperature control. |
References
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]
- Nitration and aromatic reactivity. Royal Society of Chemistry. [Link]
- What will be the major product of nitration of tert-butylbenzene? (2024). Brainly.com. [Link]
- 19.7: An Explanation of Substituent Effects. (2019). Chemistry LibreTexts. [Link]
- Nitration of Substituted Aromatic Rings and R
- Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. [Link]
- Aromatic Nitr
- The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects.
- Nitration of Benzene. Chemistry Steps. [Link]
- Kinetic vs. Thermodynamic Control in Organic Reactions. Edgewood College. [Link]
- Sulfonation–Nitr
- Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. [Link]
- Solved 1. Tert-butyl-benzene, anisole, and toluene all have.... Chegg.com. [Link]
- Thermodynamic versus kinetic reaction control. Wikipedia. [Link]
- Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
- Order of electrophilic substitution. Chemistry Stack Exchange. [Link]
- Thermodynamic versus Kinetic Control. YouTube. [Link]
- What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Quora. [Link]
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
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- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Technical Support Center: Troubleshooting the Reduction of 1-tert-butyl-2-nitrobenzene
Welcome to the technical support center for the reduction of 1-tert-butyl-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The significant steric hindrance imposed by the ortho-tert-butyl group presents unique difficulties not typically seen with simpler nitroarenes. This resource provides in-depth, evidence-based solutions to common problems in a structured question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of this compound is stalled or showing low conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in the catalytic hydrogenation of sterically hindered nitroarenes like this compound is a common issue. The bulky tert-butyl group impedes the approach of the nitro group to the catalyst surface, slowing down the reaction rate.[1][2]
Core Issues & Solutions:
-
Catalyst Activity & Poisoning:
-
Problem: The catalyst (e.g., Palladium on Carbon, Pd/C) may be old, deactivated, or poisoned. Catalyst poisons can include sulfur-containing compounds or other impurities in your reagents or solvents.[3][4]
-
Solution: Always start with a fresh batch of a high-quality catalyst.[5] If poisoning is suspected, purify your starting material and use high-purity, degassed solvents.
-
-
Reaction Conditions:
-
Problem: Standard atmospheric pressure (1 atm) of hydrogen may be insufficient to overcome the activation energy barrier for this sterically hindered substrate.[6] Inadequate agitation can also lead to poor mass transfer of hydrogen to the catalyst surface.
-
Solution: Increase the hydrogen pressure. Using a high-pressure reactor (Parr shaker or similar) can dramatically increase the reaction rate.[5][6] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mixing.[3]
-
-
Choice of Catalyst:
-
Problem: 10% Pd/C is a standard choice but may not be the most effective for this challenging substrate.[7]
-
Solution: Consider more active catalysts. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C), are often more effective for reducing hindered nitro groups.[3][8] Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is another excellent, highly active option.[5]
-
-
Solvent Choice:
-
Problem: Poor solubility of the starting material can limit the reaction rate.
-
Solution: While methanol and ethanol are common, ensure your substrate is fully dissolved.[5] If solubility is an issue, consider alternative solvents like ethyl acetate or tetrahydrofuran (THF), or a solvent mixture.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[9][10] Incomplete reduction or side reactions involving these intermediates can lead to impurities.
Common Intermediates and Side Products:
| Intermediate/Side Product | Formation Mechanism | Mitigation Strategy |
| 1-tert-butyl-2-nitrosobenzene | Incomplete reduction of the nitro group. | Increase reaction time, hydrogen pressure, or catalyst loading. |
| N-(2-tert-butylphenyl)hydroxylamine | Incomplete reduction past the hydroxylamine stage. | Increase reaction time, hydrogen pressure, or catalyst loading. |
| 2,2'-Di-tert-butylazoxybenzene | Condensation of the nitroso and hydroxylamine intermediates. | Ensure sufficient reducing agent and efficient reaction conditions to drive the reaction to the final amine product. |
| 2,2'-Di-tert-butylazobenzene | Oxidation of the corresponding hydrazine or reduction of the azoxybenzene. | Use of metal hydrides like LiAlH₄ can sometimes favor azo compound formation with nitroarenes.[7][11] Sticking to catalytic hydrogenation or metal/acid reductions is preferable. |
Analytical Monitoring:
To identify these intermediates, it's crucial to monitor the reaction progress using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the disappearance of starting material and the appearance of the product and any major byproducts.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification of volatile components in the reaction mixture.[13]
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring non-volatile components and quantifying the reaction progress.[14]
Q3: Catalytic hydrogenation is not feasible in my lab. What are some reliable alternative reduction methods for this compound?
A3: Several classical and modern methods can be employed when high-pressure hydrogenation is not an option. Due to the steric hindrance, more forceful conditions or specific reagents may be required compared to simpler nitroarenes.
Alternative Reduction Methods:
-
Iron in Acidic Media (Béchamp Reduction):
-
Principle: Iron metal in the presence of an acid (commonly hydrochloric acid or acetic acid) is a robust and economical method for nitro group reduction.[15][16] The reaction is often self-sustaining as the iron(II) chloride formed can be hydrolyzed to regenerate HCl.[17][18]
-
Advantages: High functional group tolerance, cost-effective, and does not require special pressure equipment.[19]
-
Considerations: The reaction can be exothermic and requires careful temperature control. The workup involves filtering off iron salts, which can sometimes be cumbersome.
-
-
Tin(II) Chloride (Stannous Chloride):
-
Principle: SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds, often used in a non-aqueous, non-acidic medium like ethanol or ethyl acetate to improve selectivity.[20][21][22] The active reducing species is thought to be an anionic complex like SnCl₃⁻.[23]
-
Advantages: Generally provides clean reductions and is tolerant of many other functional groups.[21]
-
Considerations: The reaction is stoichiometric, requiring multiple equivalents of the tin reagent. Workup can be complicated by the formation of tin oxides, which can lead to emulsions.[20][24]
-
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
-
Preparation: To a high-pressure reactor vessel, add this compound (1.0 eq), a suitable solvent (e.g., ethanol or ethyl acetate, ~0.1 M concentration), and 5-10 mol% of 5% Pt/C catalyst.
-
Inerting: Seal the reactor and purge the system with nitrogen gas (3 cycles) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary. Monitor the reaction by observing hydrogen uptake and by taking aliquots for analysis (TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake can be pyrophoric; do not allow it to dry. Quench it with water immediately after filtration.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. The crude 2-tert-butylaniline can be purified by distillation or chromatography.[25]
Protocol 2: Reduction with Iron and Hydrochloric Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) with ethanol and water (e.g., a 4:1 mixture).
-
Addition of Reagents: Add iron powder (e.g., 3-5 eq) to the mixture. Heat the suspension to reflux.
-
Initiation: Slowly add concentrated hydrochloric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the refluxing mixture. The reaction is exothermic.
-
Reaction: Maintain a gentle reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acid and precipitate iron hydroxides.
-
Isolation: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through Celite® to remove the iron salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
References
- Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C.
- Model hydrogenation reactions illustrating the steric hindrance effect... ResearchGate.
- Analytical methods for 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry.
- Steric Hindrance Effect on Hydrogenation of Styrene Catalyzed by Ruthenium Hydride Complex. ResearchGate.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. Agilent Technologies.
- Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. National Institutes of Health.
- Severe steric hindrance: hydrogen bonding and the consequences of its inhibition. Equilibrium hydrogen isotope effects. Journal of the American Chemical Society.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Reduction of nitro compounds. Wikipedia.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences.
- What is the reaction mechanism for the reduction of nitrobenzene... Transtutors.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit.
- Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. College of Saint Benedict & Saint John's University.
- Reduction of nitrobenzene using Fe and HCl gives as product. PW.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange.
- Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene. AIDIC.
- Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable.
- reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Brainly.in.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.
- A Simple Method for Analysis of Nitrobenzene In Aniline. Indian Journal of Chemistry.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
- Hydrogenation of nitrobenzene a Catalytic performance for the... ResearchGate.
- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
- Reduction of Nitro Groups. YouTube.
- Catalytic Hydrogenation. YouTube.
- Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate.
- Hydrogenation troubleshooting. Reddit.
- Process for the catalytic hydrogenation of nitrobenzene. Google Patents.
- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. Google Patents.
- tert-BUTYLAMINE. Organic Syntheses.
- Reduction of aromatic nitro compounds with SnCl2. Reddit.
Sources
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- 6. reddit.com [reddit.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ijcps.org [ijcps.org]
- 13. hpst.cz [hpst.cz]
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- 25. 2-tert-Butylaniline | 6310-21-0 [chemicalbook.com]
Technical Support Center: Purification of 1-tert-Butyl-2-nitrobenzene
Welcome to the technical support center for the purification of 1-tert-butyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the nitration of tert-butylbenzene, presents a significant purification challenge primarily due to the concurrent formation of isomeric byproducts. The bulky tert-butyl group directs the incoming nitro group to the ortho and para positions, with the para isomer being the major product due to reduced steric hindrance.[1] The meta isomer is also formed in smaller quantities. Consequently, the crude product is a mixture of this compound, 1-tert-butyl-4-nitrobenzene, and 1-tert-butyl-3-nitrobenzene. Other potential impurities include unreacted starting material (tert-butylbenzene) and dinitrated species. The close structural similarity of these isomers makes their separation non-trivial.
This guide will focus on effective strategies to isolate the desired ortho isomer, this compound, to a high degree of purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My purified product is still a mixture of isomers according to NMR/GC-MS analysis.
Question: I've performed a purification, but my analytical data shows significant contamination with the para and/or meta isomers. How can I improve the separation?
Answer: This is the most common challenge. The choice of purification technique is critical for resolving these closely related isomers.
-
For Large-Scale Purification (>5g): Fractional Distillation. If you have a significant amount of material, fractional distillation under reduced pressure can be an effective method to separate the isomers based on their boiling point differences. A highly efficient distillation column is necessary for this separation.[2]
-
For Small to Medium-Scale Purification (mg to g): Column Chromatography. Flash column chromatography is the preferred method for smaller scales. Here are key parameters to optimize:
-
Stationary Phase: Silica gel is a good starting point. For difficult separations, alumina (neutral or basic) can offer different selectivity.[3]
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 98:2), and gradually increase the polarity. The less polar isomers will elute first. Careful optimization of the solvent gradient is crucial for good resolution.[2][4]
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one. The amount of stationary phase should be at least 20-50 times the weight of the crude sample.[3]
-
Issue 2: My yield is very low after purification.
Question: After performing column chromatography or recrystallization, I've lost a significant amount of my product. What are the potential causes and how can I mitigate this?
Answer: Low yield can stem from several factors throughout the purification process.
-
In Column Chromatography:
-
Co-elution of Isomers: If the separation is not optimal, you may be discarding fractions containing your desired product along with impurities. Monitor fractions carefully using Thin Layer Chromatography (TLC) to identify all fractions containing the pure product.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to the silica gel. While this compound is not excessively polar, ensuring the column is not allowed to run dry can prevent this.
-
-
In Recrystallization:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Always use the minimum amount of hot solvent required to dissolve your crude product. An excess of solvent will reduce the recovery of the purified crystals.[5][6]
-
Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Issue 3: I'm having trouble getting my compound to crystallize during recrystallization.
Question: My compound either "oils out" or fails to crystallize from the solution upon cooling. What should I do?
Answer: This is a common issue in recrystallization, often due to supersaturation or the presence of impurities that inhibit crystal formation.
-
If the Compound "Oils Out": This occurs when the solution becomes saturated at a temperature above the melting point of the solute. To remedy this, reheat the solution and add a small amount of additional solvent to increase the saturation temperature. Slow cooling is crucial.[5][7]
-
If No Crystals Form:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[7][8]
-
Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" can initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point, then allow it to cool again.[5]
-
Cooling: Ensure the solution is allowed to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[6]
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a step-by-step guide for separating this compound from its isomers.
Materials:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 99:1, 98:2, 95:5). The ideal solvent system will give good separation between the spots corresponding to the isomers, with the desired product having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the initial eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer distribution in the nitration of tert-butylbenzene? A1: The nitration of tert-butylbenzene typically yields a mixture of isomers. Due to the steric hindrance of the tert-butyl group, the para isomer (1-tert-butyl-4-nitrobenzene) is the major product, followed by the ortho isomer (this compound), and a smaller amount of the meta isomer (1-tert-butyl-3-nitrobenzene).[1]
Q2: Are there any chemical methods to remove dinitrobenzene impurities? A2: Yes, dinitro aromatic compounds can be selectively reduced to aromatic nitroamines using a sulfide reducing agent. The resulting basic nitroamines can then be removed from the neutral mononitro compound by extraction with a dilute acid.[9]
Q3: What are the key physical properties of this compound? A3: this compound is a liquid at room temperature with a boiling point of approximately 256.2 °C at standard pressure. It has a molecular weight of 179.22 g/mol .
Q4: Can I use recrystallization as the sole purification method? A4: Recrystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. However, due to their structural similarity, finding a suitable solvent that selectively crystallizes only the ortho isomer can be challenging. It is often more effective when used as a final polishing step after an initial separation by column chromatography.
Q5: How can I confirm the purity of my final product? A5: The purity of this compound should be assessed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the isomeric purity by looking at the distinct aromatic proton splitting patterns. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate and identify the components of the mixture and determine their relative abundance.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for purification issues.
References
- Nelson, K. L., & Brown, H. C. (1951). A new method for the separation of the isomeric tert-butylnitrobenzenes. Journal of the American Chemical Society, 73(12), 5605–5607. [Link]
- Google Patents. (1947).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of York. (n.d.).
- Welch Materials. (2025).
- ResearchGate. (2019).
- Brainly. (2024).
- NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]
- University of California, Irvine. (n.d.).
- University of Toronto Scarborough. (n.d.).
- University of Massachusetts Boston. (n.d.).
- Chemistry For Everyone. (2025).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
- LookChem. (n.d.). Cas 1886-57-3,this compound. [Link]
- Missouri S&T. (n.d.).
- CSIR NET LIFE SCIENCE COACHING. (n.d.).
- BYJU'S. (n.d.).
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- 9. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-tert-butyl-2-nitrobenzene
Welcome to the technical support resource for the synthesis of 1-tert-butyl-2-nitrobenzene. As Senior Application Scientists, we have compiled this guide to address the common challenges and impurities encountered during this electrophilic aromatic substitution reaction. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance the purity and yield of your synthesis.
Core Concepts: Understanding the Reaction
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The reaction proceeds by generating a powerful electrophile, the nitronium ion (NO₂⁺), from a mixture of nitric acid and sulfuric acid.[1][2] The electron-rich benzene ring of the tert-butylbenzene substrate then attacks this ion.
The tert-butyl group is an activating, ortho, para-directing substituent due to its electron-donating inductive effect.[3] However, its significant steric bulk heavily influences the regioselectivity of the reaction. This steric hindrance makes the ortho positions less accessible to the incoming electrophile, causing direct nitration of tert-butylbenzene to predominantly yield the para-isomer, 1-tert-butyl-4-nitrobenzene.[3][4] Achieving a high yield of the desired ortho-isomer requires a more nuanced strategy, which we will explore in this guide.
Diagram: Electrophilic Nitration Mechanism
Caption: Formation of the nitronium ion electrophile and its subsequent attack on the benzene ring.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question: My final product is a mixture of isomers, with the para product (1-tert-butyl-4-nitrobenzene) dominating. Why did this happen and how can I fix it?
Answer: This is the most common outcome when performing a direct nitration of tert-butylbenzene.
-
Causality: The tert-butyl group, while an ortho, para-director, is very bulky. This steric hindrance significantly impedes the approach of the nitronium ion to the adjacent ortho positions. Consequently, the electrophile preferentially attacks the sterically accessible and electronically enriched para position.[3][4] Ratios for direct nitration can be as high as 79.5% para product to only 12% ortho product.[3]
-
Solution - Separation: If you have already produced the mixture, you can separate the isomers using their different physical properties.
-
Fractional Crystallization: The para isomer is a solid at room temperature, while the ortho isomer is an oil or low-melting solid. This difference allows for separation by fractional crystallization from a suitable solvent like methanol.[5]
-
Column Chromatography: This is a highly effective method for separating isomers.[6] Due to differences in polarity, the isomers will travel through the stationary phase (e.g., silica gel) at different rates. Typically, the less polar isomer will elute first.
-
-
Solution - Prevention: To selectively synthesize the ortho isomer, a "blocking group" strategy is required. This involves first sulfonating the tert-butylbenzene. The bulky sulfonic acid group (–SO₃H) preferentially adds to the para position. With the para position blocked, subsequent nitration is directed to the ortho position. The –SO₃H group can then be easily removed by heating with dilute acid in a process called desulfonation.[7][8]
Question: My yield of this compound is very low, even after following a blocking-group strategy.
Answer: Low yields can stem from several factors throughout the synthesis.
-
Probable Cause 1: Incomplete Sulfonation. If the initial sulfonation step is not driven to completion, you will have unreacted tert-butylbenzene, which will be nitrated directly to the undesired para isomer during the next step.
-
Probable Cause 2: Suboptimal Nitration Conditions. Nitration reactions are highly sensitive to temperature. If the temperature is too low, the reaction rate will be slow and the reaction may not go to completion. If it is too high, you risk side reactions, including dinitration and oxidation. The reaction should be carefully monitored and cooled in an ice bath to maintain the optimal temperature.[9]
-
Probable Cause 3: Inefficient Desulfonation. The removal of the sulfonic acid blocking group is a reversible reaction.[10] It requires sufficient heat and aqueous acid to drive the equilibrium towards the desulfonated product.[7][8] Ensure you are using the correct conditions as specified in the protocol.
-
Probable Cause 4: Losses during Workup and Purification. Significant product loss can occur during extractions and purification steps. Ensure proper phase separation during extractions and minimize transfers between flasks. When performing recrystallization, using the minimum amount of hot solvent is critical to maximize crystal recovery upon cooling.[11][12]
Question: My product analysis shows the presence of dinitrated species. How can I prevent this?
Answer: The formation of dinitro-tert-butylbenzene isomers indicates that the reaction conditions were too harsh.
-
Causality: Although the first nitro group is strongly deactivating, forcing conditions (e.g., high temperatures, high concentrations of nitrating mixture, or extended reaction times) can lead to a second electrophilic substitution.[2] The initial nitro-substituent is a meta-director, leading to products like 1-tert-butyl-2,6-dinitrobenzene or 1-tert-butyl-2,4-dinitrobenzene.
-
Solution:
-
Control Temperature: Maintain the recommended temperature strictly, using an ice bath to dissipate the exothermic heat of the reaction.
-
Stoichiometry: Use a controlled amount of the nitrating agent. Avoid a large excess of nitric acid.
-
Reaction Time: Monitor the reaction's progress (e.g., by TLC) and quench it once the starting material is consumed to prevent over-reaction.
-
Diagram: Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in the nitrating mixture? Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[1][2] Second, it acts as a dehydrating agent, consuming the water produced during the reaction, which helps to drive the equilibrium towards product formation.[10]
Q2: What are the key physical properties I can use to distinguish between the ortho and para isomers? The physical properties of the two main isomers are distinct and crucial for both separation and characterization.
| Property | This compound (ortho) | 1-tert-butyl-4-nitrobenzene (para) |
| CAS Number | 1886-57-3[13][14][15] | 3282-56-2[16][17][18] |
| Molecular Formula | C₁₀H₁₃NO₂[13][14] | C₁₀H₁₃NO₂[16][18] |
| Molecular Weight | 179.22 g/mol [13][15] | 179.22 g/mol [16] |
| Appearance | Yellow oil or low-melting solid | Crystalline solid |
| Melting Point | Not well defined (often liquid at RT) | ~28-31 °C |
| Boiling Point | ~245-247 °C | ~265-267 °C |
(Note: Exact melting and boiling points can vary slightly based on purity and source.)
Q3: What are the essential safety precautions for this synthesis? This reaction requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Similarly, the substrate should be added slowly to the cold nitrating mixture to control the reaction rate and temperature.
-
Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care.[19] Avoid inhalation and skin contact.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is effective for separating ortho and para isomers from a crude reaction mixture.
-
Prepare the Column:
-
Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column with silica gel (e.g., 100-200 mesh) using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent).
-
Alternatively, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., Hexane or a mixture with a small percentage of Ethyl Acetate). The less polar para-isomer will typically elute before the more polar ortho-isomer.
-
Collect fractions in separate test tubes.
-
-
Monitor Fractions:
-
Spot the collected fractions onto a TLC plate and develop it in the same eluent system to identify which fractions contain your desired product.
-
Combine the pure fractions containing the this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is most effective for purifying a product that is a solid at room temperature and contains smaller amounts of impurities. It is particularly useful for purifying the para-isomer from the oily ortho product.
-
Solvent Selection: Choose a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[11][12] Methanol is often a suitable choice for 1-tert-butyl-4-nitrobenzene.[5]
-
Dissolution:
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, add a small amount of activated charcoal before this step.[21]
-
Crystallization:
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air-dry completely.
-
References
- Chemical Properties of this compound (CAS 1886-57-3). (n.d.). Cheméo.
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate.
- Nitration of Phenol and Purification by Column Chromatography. (n.d.). CDN.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
- Isolation, Purification and Chromatography of Nitro Compounds and Explosives. (2010, April 21). Sciencemadness.org.
- Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Chemistry Stack Exchange.
- Optimizing the Separation of 20 Nitro-aromatics. (n.d.). Agilent.
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- ORGANIC REACTION MECHANISM. (n.d.).
- Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene. (n.d.). ResearchGate.
- Sulfonation–Nitration of tert-Butylbenzene. (n.d.). CSIR NET LIFE SCIENCE COACHING.
- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
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- 1-tert-Butyl-4-nitrobenzene | C10H13NO2. (n.d.). PubChem.
- The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene. (n.d.). ResearchGate.
- 1-tert-Butyl-4-nitrobenzene. (n.d.). NIST WebBook.
- Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. (2024, August 4). YouTube.
- 1-(1,1-Dimethylethyl)-2-nitrobenzene. (n.d.). PubChem.
- Experiment 2: Recrystallization. (n.d.).
- Characteristics of Specific Substitution Reactions of Benzenes. (2023, January 22). Chemistry LibreTexts.
- What will be the major product of nitration of tert-butylbenzene? (2024, February 20). brainly.com.
- Nitration of Benzene. (n.d.). Chemistry Steps.
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization - Part 2. (n.d.).
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
- Recrystallization and Crystallization. (n.d.).
- Cas 1886-57-3,this compound. (n.d.). lookchem.com.
- This compound | CAS#:1886-57-3. (n.d.). Chemsrc.com.
- This compound. (n.d.). Synocule – Research Lab.
- Process for preparing nitrobenzyl bromides. (n.d.). Google Patents.
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. (n.d.). ResearchGate.
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Technical Support Center: Scale-Up of 1-tert-Butyl-2-nitrobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-tert-butyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Section 1: Synthesis Overview & Mechanistic Insights
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (EAS) nitration of tert-butylbenzene. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The tert-butyl group is an activating, ortho, para-director. However, due to significant steric hindrance from the bulky tert-butyl group, electrophilic attack at the ortho positions is disfavored compared to the para position.[1][2][3] Consequently, direct nitration of tert-butylbenzene yields a mixture of isomers, with 1-tert-butyl-4-nitrobenzene being the major product.[2][4]
Typical Isomer Distribution in Direct Nitration:
| Isomer | Typical Yield (%) |
|---|---|
| ortho (this compound) | 12 - 16% |
| meta (1-tert-butyl-3-nitrobenzene) | ~8% |
| para (1-tert-butyl-4-nitrobenzene) | 75 - 80% |
(Data synthesized from multiple sources)[2][4]
Achieving a high yield of the desired ortho isomer requires either a highly efficient purification method or a synthetic strategy that favors its formation, such as using a blocking group.[5]
Reaction Mechanism: Electrophilic Aromatic Substitution
Sources
Technical Support Center: Managing Exothermic Reactions in Nitration Procedures
Introduction
Nitration, the introduction of a nitro group (-NO₂) onto an organic substrate, is a cornerstone of organic synthesis, pivotal in the production of pharmaceuticals, dyes, and energetic materials.[1] However, the inherent exothermicity of this reaction class presents significant safety challenges.[2][3] Uncontrolled heat release can lead to thermal runaway, a dangerous scenario where the reaction rate accelerates, potentially causing explosions, fires, and the release of toxic gases.[4][5] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to safely manage these exothermic processes. Through a detailed question-and-answer format, this document addresses common issues, offers troubleshooting strategies, and explains the fundamental principles behind safe experimental design.
I. Troubleshooting Guide: Immediate Actions and Root Cause Analysis
This section is designed to provide immediate, actionable guidance for specific problems encountered during nitration experiments, followed by a deeper analysis of the potential underlying causes to prevent recurrence.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Question: My reaction temperature is rising rapidly and is unresponsive to my cooling system. What are the immediate steps I must take, and what could have caused this?
Answer: A rapid, uncontrolled temperature increase is the hallmark of a thermal runaway reaction and requires immediate and decisive action to prevent catastrophic failure.[4][5]
Immediate Actions:
-
Cease All Reagent Addition: Immediately stop the addition of the nitrating agent or any other reactants.[6][7] This is the most critical first step to halt the generation of more heat.
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[5][7] If using a cooling bath, add more of the cooling medium (e.g., ice, dry ice).
-
Prepare for Emergency Quench: If the temperature continues to escalate, be prepared to quench the reaction. This typically involves transferring the reaction mixture to a large volume of a suitable quenching agent like cold water or crushed ice.[6] Caution: Quenching itself can be hazardous due to the highly exothermic nature of diluting strong acids like sulfuric acid.[6] This should be a last resort and performed according to your laboratory's established emergency protocols.
-
Alert Personnel and Evacuate if Necessary: Inform your supervisor and any colleagues in the vicinity of the situation. Follow all established laboratory emergency procedures, which may include evacuation.
Potential Causes and Preventative Measures:
| Cause | Explanation | Preventative Measures |
| Inadequate Cooling | The heat generated by the reaction exceeds the heat removal capacity of the cooling system.[4] | - Use a larger cooling bath or a more efficient cryogen.- Ensure good thermal contact between the reaction vessel and the cooling medium.- For larger scale reactions, consider using a jacketed reactor with a circulating coolant.[2] |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than it can be dissipated.[4][6] | - Employ a controlled, dropwise addition using a syringe pump or a dropping funnel.- Continuously monitor the internal reaction temperature, not just the bath temperature.[4] |
| Poor Agitation | Inefficient stirring leads to localized "hot spots" with high concentrations of reactants, which can initiate a runaway.[4][6] | - Use an overhead mechanical stirrer for viscous mixtures or larger volumes.- Ensure the stir bar or impeller is appropriately sized for the vessel and provides vigorous mixing. |
| Incorrect Reagent Concentration/Ratio | Using overly concentrated acids or an improper ratio of nitric to sulfuric acid can significantly increase the reaction rate and exothermicity.[6][8] | - Carefully prepare and verify the concentrations of all reagents.- Adhere strictly to validated literature procedures for the specific substrate. |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[4][6] | - Ensure the reaction has initiated before adding the bulk of the nitrating agent.- Consider using reaction calorimetry to understand the heat flow profile of your specific reaction.[9] |
Issue 2: Localized Charring or Darkening of the Reaction Mixture
Question: I am observing charring or a rapid darkening of my reaction mixture, even though the overall temperature seems controlled. What is happening?
Answer: Localized charring indicates severe, uncontrolled oxidation or decomposition, often occurring in "hot spots" within the reaction vessel. This is a serious warning sign that could precede a full-scale runaway reaction.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the nitrating agent.
-
Improve Agitation: Increase the stirring speed to break up any localized areas of high reactant concentration and improve heat distribution.
-
Assess Cooling: Verify that the cooling system is functioning optimally.
Potential Causes and Preventative Measures:
| Cause | Explanation | Preventative Measures |
| Inefficient Mixing | Poor agitation is the most common cause, leading to pockets where the nitrating agent concentration is dangerously high.[4][6] | - Switch from a magnetic stir bar to an overhead mechanical stirrer for better torque and mixing efficiency, especially for heterogeneous or viscous mixtures. |
| Improper Reagent Introduction | Adding the nitrating agent in a way that it doesn't disperse quickly (e.g., letting it run down the side of the flask). | - Position the dropping funnel or addition needle so that the reagent is added directly into the vortex of the stirred mixture. |
| Substrate Sensitivity | Some organic substrates are particularly sensitive to the highly oxidizing conditions of the nitrating mixture and can be easily oxidized, especially at elevated temperatures.[10] | - Research the stability of your substrate under strong acid conditions.- Consider using milder nitrating agents or alternative procedures if possible.- Operate at the lowest possible temperature that still affords a reasonable reaction rate.[10] |
Issue 3: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Question: My reaction is producing a brown-yellow gas. What is this, and what should I do?
Answer: The evolution of brown-yellow gas is a definitive sign of nitrogen dioxide (NO₂) formation.[5] This indicates that decomposition reactions are occurring, which are highly exothermic and can be a precursor to thermal runaway.[5]
Immediate Actions:
-
Do Not Inhale: Nitrogen dioxide is highly toxic and can cause severe respiratory damage.[5][11][12] Ensure the reaction is being conducted in a well-ventilated chemical fume hood.[11][12]
-
Cease Reagent Addition Immediately.
-
Lower the Temperature: If possible, reduce the temperature of the cooling bath to slow the decomposition.
-
Follow Runaway Protocols: Treat this situation with the same seriousness as a thermal runaway. Be prepared for an emergency quench if the temperature begins to rise uncontrollably.
Potential Causes and Preventative Measures:
| Cause | Explanation | Preventative Measures |
| Excessive Temperature | The reaction temperature has exceeded the decomposition threshold of the nitric acid or the nitroaromatic product.[5] | - Maintain strict temperature control throughout the reaction.- Use reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your reaction mixture and products to establish a safe operating window.[9][13] |
| Localized Hot Spots | Even if the bulk temperature is within a safe range, localized hot spots due to poor mixing can initiate decomposition. | - Ensure vigorous and efficient agitation throughout the entire reaction vessel. |
| Contamination | Contaminants can lower the decomposition temperature of the reaction mixture. | - Use clean, dry glassware and high-purity reagents.- Be aware that contamination with bases (like caustic soda) or certain metals can reduce the thermal stability of nitro compounds.[14] |
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason nitration reactions are so exothermic? A1: The high exothermicity of nitration arises from the thermodynamics of the reaction.[2] The formation of the strong C-N and O-H (in the water byproduct) bonds in the products releases a significant amount of energy, far more than is required to break the C-H and N-O bonds in the reactants. This net release of energy is observed as heat.[2] The heat of reaction for nitrations is often in the range of -120 to -210 kJ/mol.[7]
Q2: How does sulfuric acid work in a nitration reaction, and how does its concentration affect safety? A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[15][16] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction.[14][17] This is crucial because water can dilute the nitric acid and slow down or stop the reaction. The concentration of sulfuric acid is critical; higher concentrations increase the rate of nitronium ion formation, leading to a faster and more exothermic reaction.[8][17]
Q3: What is the difference between batch and continuous flow nitration, and which is safer? A3: In batch nitration , all reactants are combined in a single vessel. This traditional method poses higher safety risks on a large scale due to the large volume of energetic material present at one time and challenges in maintaining uniform temperature.[18] Continuous flow nitration involves pumping reactants through a microreactor or a tube where they mix and react in a much smaller volume.[17][19] Flow chemistry is generally considered inherently safer for highly exothermic reactions like nitration because the small reaction volume and high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[19][20]
Q4: How can I safely quench a nitration reaction upon completion? A4: The standard and safest method for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large excess of crushed ice or ice-water with vigorous stirring.[4][6] This serves two purposes: it rapidly cools the mixture, and it dilutes the concentrated acids, effectively stopping the reaction. The large volume of ice/water is essential to absorb the significant heat of dilution generated when sulfuric acid is mixed with water.
Q5: What personal protective equipment (PPE) is essential when performing nitration? A5: Due to the highly corrosive and hazardous nature of the reagents, stringent PPE is mandatory.[11][12] This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[11][21]
-
Gloves: Acid-resistant gloves (e.g., butyl rubber or Viton) are crucial. Check glove compatibility charts for nitric and sulfuric acids.
-
Body Protection: A chemical-resistant lab coat or an acid-resistant apron.[11]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to avoid inhaling toxic fumes like nitrogen dioxide.[11][12]
III. Protocols and Methodologies
Protocol 1: Reaction Calorimetry for Safety Assessment
Objective: To determine the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad) to assess the thermal risk before scaling up a nitration process.
Methodology (using a Reaction Calorimeter like RC1):
-
Reactor Setup: Charge the calorimeter's reactor with the substrate and the initial solvent (e.g., sulfuric acid).
-
Establish Isothermal Conditions: Bring the reactor contents to the desired starting process temperature and allow the system to stabilize.
-
Controlled Dosing: Add the nitrating agent (e.g., mixed acid) at a controlled, pre-determined rate that mimics the intended process.
-
Data Acquisition: The calorimeter software continuously measures the heat flowing into or out of the reactor by monitoring the temperature difference between the reactor (Tr) and the cooling jacket (Tj).[5]
-
Analysis: The software calculates the real-time heat evolution (Qr). Integrating this value over the course of the addition provides the total heat of reaction. The adiabatic temperature rise is then calculated by dividing the total heat released by the mass of the final reaction mixture and its specific heat capacity. A high ΔTad indicates a significant risk for thermal runaway.[5]
Protocol 2: Emergency Quenching of a Runaway Reaction
Objective: To safely neutralize a nitration reaction that has entered a thermal runaway state. NOTE: This procedure should only be performed as a last resort by trained personnel with appropriate safety measures and emergency backup present.
Methodology:
-
Prepare Quench Station: Have a large, robust container (e.g., a heavy-duty plastic bucket) filled with a large volume of crushed ice and water, at least 10-20 times the volume of the reaction mixture. Place this in a secondary containment tray.
-
Ensure PPE: Don full PPE, including a face shield and acid-resistant apron.
-
Controlled Addition to Ice: From behind a blast shield, use tongs or a remote clamp to carefully and slowly pour the runaway reaction mixture into the vigorously stirred ice/water slurry. DO NOT add water to the acid; always add the acid mixture to the water/ice.
-
Monitor: Be prepared for vigorous boiling and the release of fumes as the acid is diluted.
-
Neutralization: Once the quenched mixture has cooled, it can be neutralized with a suitable base (e.g., sodium bicarbonate or sodium carbonate) before disposal according to institutional guidelines.
IV. Visualizations and Diagrams
Diagram 1: The Nitration Reaction Mechanism
This diagram illustrates the catalytic role of sulfuric acid in generating the nitronium ion (NO₂⁺) electrophile from nitric acid, which is the key step in aromatic nitration.
Caption: Workflow for the generation of the nitronium ion and subsequent electrophilic aromatic substitution.
Diagram 2: Troubleshooting a Temperature Excursion
This flowchart provides a logical decision-making process for responding to an unexpected temperature increase during a nitration procedure.
Caption: Decision-making flowchart for managing a temperature excursion during nitration.
V. References
-
Gustin, J.L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 399-413.
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration. BenchChem.
-
BenchChem. (2025). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide. BenchChem.
-
BenchChem. (2025). How to avoid charring during nitration reactions. BenchChem.
-
Malik, A. A., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 354-370.
-
Groggins, P.H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.
-
American Chemical Society. (n.d.). Nitric Acid Safety. ACS.
-
BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Alkene Nitration. BenchChem.
-
BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions. BenchChem.
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Wang, Y., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(6), 1765.
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The Natural Behaviour. (n.d.). Runaway Reaction.
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University of California, Santa Barbara EH&S. (n.d.). Nitric Acid Safety. UCSB EH&S.
-
Guggenheim, T. L., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1648-1656.
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BYJU'S. (n.d.). Aromatic Nitration.
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Wang, Z., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 20, 1-22.
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BenchChem. (2025). Technical Support Center: Managing Nitration Reactions. BenchChem.
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Albright, L.F. (1992). Nitration: An Overview of Recent Developments and Processes. In Nitration: Recent Laboratory and Industrial Developments (ACS Symposium Series, Vol. 623, pp. 1-15). American Chemical Society.
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Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
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Ridd, J.H. (1961). Aromatic reactivity. Physical Methods in Heterocyclic Chemistry, 1, 109-160.
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GeeksforGeeks. (2023, July 25). Nitration.
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ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
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Allen Institute. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.
-
Chen, J., et al. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. Chinese Journal of Chemical Engineering, 48, 193-202.
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Wang, Z., et al. (2024). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. National Institutes of Health.
-
Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Reaction Chemistry & Engineering.
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Andreozzi, R., et al. (1992). Adiabatic calorimetry for safety studies in nitration processes. Thermochimica Acta, 203, 345-353.
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Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry (ACS Symposium Series, Vol. 1155). American Chemical Society.
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Gustin, J.L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Journal of Loss Prevention in the Process Industries, 11(5), 275-285.
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Elmore, S. (1938). U.S. Patent No. 2,140,345. Washington, DC: U.S. Patent and Trademark Office.
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BenchChem. (2025). Technical Support Center: Optimizing Temperature Control for Selective Nitration. BenchChem.
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VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow.
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Gustin, J.L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
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ResearchGate. (2015). NITRATION A little practical guide for students.
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ResearchGate. (n.d.). Aromatic nitration under various conditions.
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
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LibreTexts Chemistry. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation.
-
Khan Academy. (n.d.). Nitration. Aromatic compounds.
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Technical Support Center: Improving Regioselectivity in the Nitration of Tert-Butylbenzene
Welcome to the technical support center for the regioselective nitration of tert-butylbenzene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial electrophilic aromatic substitution reaction. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why does the nitration of tert-butylbenzene favor the para-product?
A1: The regioselectivity of the nitration of tert-butylbenzene is primarily governed by a combination of electronic and steric effects. The tert-butyl group is an activating group, meaning it donates electron density to the benzene ring, making it more susceptible to electrophilic attack.[1] This electron-donating effect, through an inductive effect, enriches the ortho and para positions.[1][2]
However, the most significant factor is steric hindrance. The bulky tert-butyl group physically obstructs the two adjacent ortho positions, making it difficult for the incoming nitronium ion (NO₂⁺) to attack these sites.[2][3] Consequently, the electrophile preferentially attacks the less sterically hindered and electronically enriched para position.[2][3] Experimental data shows that the nitration of tert-butylbenzene can yield a product mixture with the para isomer being the major component, often around 75-80%.[1][2][4]
Q2: What is the typical isomer distribution for the nitration of tert-butylbenzene with mixed acid (HNO₃/H₂SO₄)?
A2: Under standard mixed-acid nitration conditions, a typical isomer distribution for the mononitration of tert-butylbenzene is heavily skewed towards the para isomer due to the steric bulk of the tert-butyl group.[1][2] While exact ratios can vary with reaction conditions, a commonly cited distribution is approximately:
| Isomer | Percentage |
| ortho-nitro-tert-butylbenzene | ~16% |
| meta-nitro-tert-butylbenzene | ~8% |
| para-nitro-tert-butylbenzene | ~75% |
| (Data compiled from various sources under typical mixed acid conditions)[1][4] |
This distribution highlights the dominant role of steric hindrance in directing the substitution pattern.[4]
Q3: Can the regioselectivity be further improved to favor the para-isomer?
A3: Yes, several strategies can be employed to enhance the para-selectivity:
-
Lowering Reaction Temperature: Running the reaction at lower temperatures generally favors the kinetically controlled product, which in this case is the sterically less hindered para-isomer.[5][6][7]
-
Choice of Nitrating Agent: While mixed acid is common, other nitrating systems can offer higher selectivity. For instance, using nitronium salts like NO₂BF₄ can sometimes provide cleaner reactions.[8] Alternative methods using metal nitrates or solid acid catalysts have also been explored to improve para-selectivity.[8][9]
-
Solvent Effects: The choice of solvent can influence the solvation of the electrophile and the transition state, which can in turn affect the regioselectivity.
Q4: Is it possible to obtain the ortho- or meta-nitro-tert-butylbenzene as the major product?
A4: Obtaining the meta-nitro-tert-butylbenzene as the major product through direct nitration is challenging because the tert-butyl group is a strong ortho, para-director.[2] To synthesize the ortho- or meta-isomers, indirect methods are often necessary. For example, one could introduce a blocking group at the para position, perform the nitration which would then be directed to the ortho position, and subsequently remove the blocking group.[10] A common blocking group for this purpose is the sulfonic acid group (-SO₃H), which can be introduced via sulfonation and later removed by desulfonation.[10]
Troubleshooting Guide
Issue 1: Low yield of the desired para-nitro-tert-butylbenzene.
Possible Causes & Solutions:
-
Sub-optimal Reaction Temperature:
-
Explanation: Higher temperatures can lead to the formation of byproducts and dinitrated compounds.
-
Solution: Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath. This slows down the reaction rate and can improve selectivity for the mononitrated para-product.
-
-
Incorrect Reagent Stoichiometry:
-
Explanation: An excess of the nitrating agent can promote dinitration.
-
Solution: Use a stoichiometric amount or a slight excess of nitric acid relative to tert-butylbenzene.
-
-
Inefficient Mixing:
-
Explanation: Poor mixing can lead to localized overheating and side reactions.
-
Solution: Ensure vigorous and constant stirring throughout the addition of the nitrating mixture.
-
Issue 2: Significant formation of dinitrated products.
Possible Causes & Solutions:
-
Excessive Nitrating Agent:
-
Explanation: As mentioned above, too much nitrating agent will drive the reaction towards dinitration.
-
Solution: Carefully control the stoichiometry of the reactants.
-
-
Prolonged Reaction Time:
-
Explanation: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to further nitration of the mononitrated product.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction once the tert-butylbenzene has been consumed.
-
Issue 3: Difficulty in separating the ortho and para isomers.
Possible Causes & Solutions:
-
Similar Physical Properties:
-
Explanation: The boiling points and polarities of the ortho and para isomers can be quite similar, making separation by distillation or standard column chromatography challenging.
-
Solution:
-
Fractional Distillation: Careful fractional distillation under reduced pressure may be effective.
-
Crystallization: The para-isomer is generally a solid at room temperature, while the ortho-isomer is a liquid. Cooling the product mixture can induce crystallization of the para-isomer, which can then be isolated by filtration.[11] Recrystallization from a suitable solvent like methanol can further purify the product.[11]
-
Preparative Chromatography: High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) can be used for high-purity separation if required.
-
-
Issue 4: The reaction is not proceeding to completion.
Possible Causes & Solutions:
-
Insufficiently Strong Nitrating Agent:
-
Explanation: The concentration of the acids in the mixed acid might be too low, leading to a slow or incomplete reaction.
-
Solution: Ensure the use of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[12]
-
-
Low Reaction Temperature:
-
Explanation: While low temperatures are good for selectivity, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: If the reaction is too slow at 0 °C, allow it to warm slowly to room temperature while monitoring the progress.
-
Experimental Protocols
Protocol 1: High-Selectivity Nitration of Tert-Butylbenzene
This protocol is designed to maximize the yield of para-nitro-tert-butylbenzene.
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid.
-
While stirring vigorously, slowly add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 10 °C during this addition.
-
-
Reaction Setup:
-
In a separate three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, place 0.1 mol of tert-butylbenzene dissolved in a minimal amount of a suitable solvent like dichloromethane.
-
Cool this flask to 0-5 °C using an ice bath.
-
-
Nitration:
-
Slowly add the prepared nitrating mixture dropwise to the tert-butylbenzene solution over a period of 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer. Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by crystallization from methanol to isolate the solid para-nitro-tert-butylbenzene.[11]
-
Protocol 2: Analysis of Isomer Distribution by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction product in a suitable solvent like dichloromethane or hexane.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.
-
Injection: Use a split injection mode.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-200.
-
-
Data Analysis:
-
Identify the peaks corresponding to the ortho, meta, and para isomers based on their retention times and mass spectra. The relative peak areas can be used to determine the isomer distribution.
-
Visualizations
Reaction Mechanism and Steric Hindrance
Caption: Mechanism of tert-butylbenzene nitration.
Troubleshooting Flowchart
Caption: Troubleshooting guide for common issues.
References
- Sulfonation–Nitration of tert-Butylbenzene. CSIR NET LIFE SCIENCE COACHING. [Link]
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. [Link]
- Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene.
- Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
- Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride.
- Nitration and arom
- Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Nitration process - US3927127A.
- Kinetic & Thermodynamic Control. Foundations of Chemical and Biological Engineering I. [Link]
- Development of nitrating reagents.
- Nitr
- What are the other nitrating mixtures other than sulphuric acid & nitric acid?. Quora. [Link]
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- Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
- The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds.
- Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
- Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
- Kinetic control vs. thermodynamic control. YouTube. [Link]
- Nitration of Substituted Aromatic Rings and Rate Analysis. University of Northern Colorado. [Link]
- Thermodynamic and kinetic reaction control. Wikipedia. [Link]
- tert-Butyl nitrite mediated regiospecific nitration of (E)-azoarenes through palladium-catalyzed directed C-H activation.
- An Experimentally Established Key Intermediate in Benzene Nitration with Mixed Acid.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- nitrobenzene. Organic Syntheses Procedure. [Link]
- How to remove nitrobenzene
- Process for purifying nitrobenzene - US1793304A.
- Analysis of tert-Butanol, Methyl tert-Butyl Ether, Benzene, Toluene, Ethylbenzene and Xylene in Ground Water by Headspace Gas Chromatography-Mass Spectrometry. Semantic Scholar. [Link]
- Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems.
- Benzene, tert-butyl-. National Institute of Standards and Technology. [Link]
- GC-MS of tert-Butyldimethylsilyl (tBDMS)
- GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatiz
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-tert-butyl-2-nitrobenzene and 1-tert-butyl-4-nitrobenzene
Introduction
In the landscape of synthetic chemistry, understanding the subtle interplay of electronic and steric effects is paramount for predicting and controlling reaction outcomes. This guide provides an in-depth comparative analysis of the reactivity of two positional isomers: 1-tert-butyl-2-nitrobenzene and 1-tert-butyl-4-nitrobenzene. These molecules serve as an excellent case study for examining how the spatial arrangement of a bulky, activating group (tert-butyl) and a powerful deactivating group (nitro) dictates the reactivity of an aromatic ring. For researchers engaged in the synthesis of complex organic molecules and drug development, a nuanced appreciation of these principles is essential for rational molecular design and the efficient construction of target structures.
This document moves beyond a simple recitation of facts, delving into the causality behind the observed reactivity patterns. We will dissect the electronic and steric contributions of each substituent, compare their influence in the context of electrophilic and nucleophilic aromatic substitution, and provide validated experimental protocols to ground these concepts in practical application.
Caption: Chemical structures of the ortho and para isomers.
The Dueling Influences: Dissecting Substituent Effects
The reactivity of a substituted benzene ring is not merely a sum of its parts but a complex outcome of competing and sometimes reinforcing influences. To understand our target molecules, we must first appreciate the individual characteristics of the tert-butyl and nitro groups.
The Nitro Group: A Potent Electron Sink
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence stems from two distinct electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can actively withdraw pi-electron density from the aromatic ring via resonance. This delocalization places a partial positive charge on the ortho and para positions of the ring.[1][2][3]
This profound electron withdrawal has two major consequences:
-
Deactivation towards Electrophiles: It makes the benzene ring significantly less nucleophilic and thus much less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[2][3]
-
Meta-Direction in EAS: As the ortho and para positions are rendered particularly electron-deficient (indicated by positive charges in the resonance forms), incoming electrophiles are directed to the relatively less deactivated meta positions.[1][2][3][4]
Caption: Resonance delocalization in nitrobenzene.
The Tert-Butyl Group: A Bulky Electron Donor
In contrast to the nitro group, the tert-butyl group (-C(CH₃)₃) is an activating group, albeit a weak one.
-
Inductive Effect (+I): As an alkyl group, it donates electron density to the ring through the sigma bond, a result of the lower electronegativity of its sp³-hybridized carbons compared to the ring's sp² carbons.[5]
-
Steric Hindrance: This is the most defining characteristic of the tert-butyl group. Its three methyl groups create a large, umbrella-like shield. This steric bulk dramatically impedes the approach of reagents to the adjacent ortho positions.[6][7]
The combination of these effects makes the tert-butyl group an ortho, para-director in EAS. However, due to severe steric hindrance, substitution at the para position is overwhelmingly favored over the ortho position.[5][6]
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Both isomers are heavily deactivated towards EAS due to the overriding influence of the nitro group. Any further substitution, such as a second nitration or halogenation, will require forcing conditions (e.g., high temperatures, strong acids). The primary difference between the isomers lies in the regiochemistry of the substitution, which is dictated by the interplay of the directing effects and steric factors.
1-tert-butyl-4-nitrobenzene (The Para Isomer)
In this isomer, the directing effects of the two groups are reinforcing.
-
The tert-butyl group (activator) directs incoming electrophiles to its ortho positions (positions 2 and 6).
-
The nitro group (deactivator) directs to its meta positions (also positions 2 and 6).
Therefore, electrophilic attack is strongly directed to the positions that are simultaneously ortho to the tert-butyl group and meta to the nitro group. Positions 2 and 6 are electronically identical and are not sterically hindered by the substituents on the opposite side of the ring. The primary barrier to reaction is the powerful deactivation of the ring as a whole.
This compound (The Ortho Isomer)
The situation for the ortho isomer is more complex due to the proximity of the two groups.
-
The tert-butyl group directs to its ortho position (position 6) and its para position (position 4).
-
The nitro group directs to its meta positions (positions 4 and 6).
Again, the electronic directing effects converge on the same carbons: positions 4 and 6. However, steric hindrance becomes the deciding factor.
-
Position 6: This position is ortho to the extremely bulky tert-butyl group. The transition state for an electrophile attacking this site would be highly sterically crowded and energetically unfavorable.
-
Position 4: This position is para to the tert-butyl group, making it sterically accessible. It is also meta to the nitro group.
Consequently, electrophilic substitution on this compound will occur almost exclusively at position 4 . The ground state of this ortho isomer is also likely higher in energy due to the steric clash between the adjacent tert-butyl and nitro groups, which could slightly increase its overall rate of reaction compared to the more stable para isomer, assuming the transition state is not prohibitively high in energy.
Summary of EAS Reactivity
| Property | This compound | 1-tert-butyl-4-nitrobenzene |
| Overall Reactivity | Strongly Deactivated | Strongly Deactivated |
| Primary Site of Attack | Position 4 (Para to t-Bu) | Positions 2 & 6 (Ortho to t-Bu) |
| Key Differentiating Factor | Steric hindrance from the adjacent t-Bu group prevents ortho attack. | Symmetric electronic direction with minimal steric hindrance at reactive sites. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SₙAr) operates under a different set of rules than EAS. It requires two key features on the aromatic ring:
-
A good leaving group (typically a halide).
-
A strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.[8]
The electron-withdrawing group is essential to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8] Since our parent molecules lack a leaving group, we must consider hypothetical halogenated derivatives to compare their potential NAS reactivity.
-
For a derivative of 1-tert-butyl-4-nitrobenzene , such as 2-chloro-1-tert-butyl-4-nitrobenzene, the chloro leaving group is ortho to the stabilizing nitro group. The ring is activated for NAS at this position. However, the adjacent tert-butyl group at position 1 would present significant steric hindrance to the incoming nucleophile, drastically slowing the reaction rate compared to a less hindered analogue like 1-chloro-2,4-dinitrobenzene.
-
For a derivative of this compound , such as 4-chloro-1-tert-butyl-2-nitrobenzene, the chloro leaving group is para to the nitro group. This arrangement provides excellent electronic stabilization for the Meisenheimer complex. Furthermore, the tert-butyl group is remote from the reaction center and would exert minimal steric influence. Therefore, this derivative would be expected to be significantly more reactive in NAS reactions than the hindered derivative of the para isomer.
Experimental Protocols
The principles discussed above are grounded in experimental observation. The following protocols provide validated methods for the synthesis of the parent isomers and a foundational experiment demonstrating the directing effects of the tert-butyl group.
Protocol 1: Nitration of tert-Butylbenzene
This experiment demonstrates the strong para-directing influence of the tert-butyl group due to steric hindrance. The nitration of tert-butylbenzene yields a mixture of isomers, with the para product predominating.[5]
Objective: To synthesize a mixture of nitrated tert-butylbenzene isomers and quantify the ortho/para ratio.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with stirring. Allow the mixture to cool.
-
Reaction Setup: In a separate round-bottom flask, add 3.2 g of tert-butylbenzene and 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath with vigorous stirring.[9]
-
Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the tert-butylbenzene solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 30 minutes, then at room temperature for an additional 30 minutes.
-
Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the resulting oil by Gas Chromatography (GC) or ¹H NMR to determine the ratio of 1-tert-butyl-4-nitrobenzene to this compound. The expected ratio is heavily skewed towards the para isomer (approx. 80% para, 12% ortho).[5]
Caption: General workflow for an electrophilic nitration experiment.
Protocol 2: Synthesis of 1-tert-butyl-4-nitrobenzene
A common route to the pure para isomer involves the nitration of tert-butylbenzene followed by purification to separate it from the ortho isomer.[10][11]
Objective: To synthesize and purify 1-tert-butyl-4-nitrobenzene.
Procedure:
-
Follow the nitration procedure as described in Protocol 1.
-
Purification: The crude product mixture can be purified by fractional freezing or column chromatography.[12] For laboratory scale, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is effective.[10][11] The less polar para isomer will elute before the ortho isomer.
-
Alternatively, recrystallization from methanol can be used to purify the product, as the para isomer is a solid at room temperature while the ortho isomer is an oil.[11][12]
Conclusion
The comparison between this compound and 1-tert-butyl-4-nitrobenzene offers a compelling illustration of fundamental principles in physical organic chemistry. While both molecules are significantly deactivated towards electrophilic attack by the potent nitro group, their reaction pathways diverge due to steric factors. The para isomer presents electronically equivalent and sterically accessible sites for substitution, whereas the ortho isomer's reactivity is dominated by the steric shielding of the tert-butyl group, forcing substitution to occur at the remote para position.
In the context of nucleophilic aromatic substitution, the analysis shifts entirely to the electronic stabilization provided by the nitro group. Here, a derivative of the ortho isomer (with a leaving group at position 4) would be far more reactive than a sterically hindered derivative of the para isomer. For the practicing chemist, this understanding is not merely academic; it is a predictive tool that enables the strategic design of synthetic routes, allowing for the selective functionalization of complex aromatic systems.
References
- Directing Effect of the Nitro Group in EAS - YouTube. (2017).
- Difference Between Ortho and Para Nitrophenol: Structure, Properties & Reactivity. (2024). Discusses the differences between ortho and para isomers, with principles applicable to other substituted benzenes. [Link]
- In electrophilic aromatic substitution reaction, the nitro group is meta directing because it - Vedantu. (n.d.).
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. (2023). General information on the directing effects of the nitro group. [Link]
- Why is the nitro group a metal director in aromatic electrophilic reactions? - Quora. (2018). A discussion on the deactivating and meta-directing properties of the nitro group. [Link]
- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis - RSC Publishing. (2016). A quantum chemical investigation into the directing effects of the nitro group. [Link]
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange. (2017).
- Effect of nitro group basicity order of o,m and p nitroanilines? - Chemistry Stack Exchange. (2018). Discusses electronic effects of the nitro group in different isomeric positions. [Link]
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- Ortho, Para, Meta - Chemistry Steps. (n.d.).
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- Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties | Request PDF - ResearchGate. (n.d.).
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- SYNTHESIS LAB # 10: NITRATION OF PHENOL. (n.d.).
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alternative methods for the synthesis of 2-tert-butylaniline
An Application Scientist's Guide to Alternative Synthetic Routes for 2-tert-Butylaniline
Introduction: 2-tert-Butylaniline is a crucial intermediate in the fine chemicals sector, with significant applications in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1][2] The steric bulk provided by the ortho-tert-butyl group imparts unique properties to its derivatives, influencing molecular conformation, metabolic stability, and reactivity. Consequently, the development of efficient, selective, and scalable synthetic methods for this compound is of paramount importance to researchers and drug development professionals.
This guide provides an in-depth comparison of several . Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide experimental data to support a rigorous comparison.
Method 1: Direct Friedel-Crafts Alkylation of Aniline
The most conceptually direct approach to 2-tert-butylaniline is the electrophilic alkylation of the aniline ring with a tert-butylating agent. This method, while straightforward on paper, presents significant mechanistic challenges that must be overcome through careful selection of catalysts and reaction conditions.
Mechanistic Considerations: The core of this method is an electrophilic aromatic substitution. However, the reaction is complicated by the basicity of aniline's amino group (-NH₂). In the presence of a traditional Lewis acid catalyst like AlCl₃, the lone pair on the nitrogen atom readily coordinates with the catalyst.[3][4] This acid-base reaction forms a complex that deactivates the aromatic ring towards the desired electrophilic attack by putting a positive charge on the nitrogen, thereby inhibiting the Friedel-Crafts reaction.[3][4]
Modern approaches circumvent this issue by employing solid acid catalysts, such as zeolites or supported heteropoly acids, which can provide Brønsted acidity to generate the tert-butyl carbocation electrophile without strong complexation with the aniline.
Caption: Mechanism of Friedel-Crafts Alkylation of Aniline.
Comparative Performance of Catalytic Systems
| Catalyst System | Alkylating Agent | Temperature (°C) | Aniline Conversion (%) | Selectivity for 2-t-Butylaniline (%) | Reference |
| Phosphotungstic Acid (DTP)/HZSM-5 | Methyl tert-butyl ether | 180-200 | 76.3 | 68.5 | [1] |
| SiO₂/Al₂O₃ | Isobutene | 200 | 83.1 | 35.9 | [1] |
| Montmorillonite | Methyl tert-butyl ether | 165 | N/A (Product Purity 98%) | High | [5] |
Experimental Protocol: Alkylation using DTP/HZSM-5 Catalyst [1]
-
Catalyst Preparation: A solution of phosphotungstic acid (30g) in pure water (78g) is sprayed onto HZSM-5 molecular sieve (100g, SiO₂/Al₂O₃ ratio of 30) in a rotary coater. The mixture is allowed to stand for 2 hours.
-
The impregnated sieve is dried at 120-140°C for 6 hours.
-
The dried material is calcined by ramping the temperature to 300°C over 4 hours and holding for 2 hours to yield the final catalyst.
-
Alkylation Reaction: A high-pressure reaction kettle is charged with aniline, methyl tert-butyl ether (molar ratio to aniline of 2-6:1), and the prepared DTP/HZSM-5 catalyst (0.5-2 times the mass of aniline).
-
The reactor is sealed and purged with nitrogen.
-
The mixture is heated to 180-200°C with stirring for 2-6 hours.
-
After the reaction, the kettle is cooled, and the liquid product is separated from the solid catalyst by filtration.
-
The organic phase is analyzed, and the product is purified by distillation.
Method 2: Nitration of tert-Butylbenzene and Subsequent Reduction
This classical two-step approach offers an alternative that avoids the catalyst deactivation issues inherent in the direct alkylation of aniline. The strategy involves first introducing a nitro group and then reducing it to the desired amine.
Mechanistic Considerations:
-
Nitration: The tert-butyl group is an ortho-, para-directing activator for electrophilic aromatic substitution due to hyperconjugation and inductive effects.[6] However, the significant steric bulk of the tert-butyl group hinders the approach of the nitronium ion (NO₂⁺) electrophile to the ortho positions. Consequently, nitration of tert-butylbenzene yields predominantly the para-isomer (1-tert-butyl-4-nitrobenzene), with the desired ortho-isomer (1-tert-butyl-2-nitrobenzene) as a minor product.[6]
-
Reduction: The separated this compound can be readily reduced to 2-tert-butylaniline. This transformation is highly efficient and can be achieved through various standard methods, most commonly catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere.[7]
The primary drawback of this route is the low yield of the ortho-isomer in the nitration step and the need for efficient separation from the much more abundant para-isomer.
Typical Reaction Data
| Step | Reagents | Product Distribution / Yield | Key Challenge | Reference |
| Nitration | tert-Butylbenzene, HNO₃, H₂SO₄ | ~12% ortho, ~8.5% meta, ~79.5% para | Isomer separation | [6] |
| Reduction | This compound, H₂, Pd/C | >95% | Substrate availability | [7] |
graph "Nitration_Reduction_Pathway" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"tBu_Benzene" [label="tert-Butylbenzene"]; "Nitration" [label="Nitration\n(HNO₃, H₂SO₄)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isomers" [label="Mixture of Nitro Isomers\n(ortho, meta, para)"]; "Separation" [label="Chromatographic\nSeparation", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "ortho_Nitro" [label="this compound"]; "Reduction" [label="Reduction\n(H₂, Pd/C)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product" [label="2-tert-Butylaniline", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"tBu_Benzene" -> "Nitration" -> "Isomers" -> "Separation" -> "ortho_Nitro" -> "Reduction" -> "Product"; }
Caption: Synthetic workflow via nitration and reduction.
Experimental Protocol: Two-Step Synthesis
-
Nitration of tert-Butylbenzene:
-
tert-Butylbenzene is added dropwise to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.
-
After the addition, the mixture is stirred for an additional hour and then poured onto crushed ice.
-
The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous sulfate, and concentrated.
-
The resulting isomer mixture is separated using column chromatography or fractional distillation under reduced pressure.
-
-
Reduction of this compound:
-
The purified this compound is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until hydrogen uptake ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 2-tert-butylaniline.
-
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination represents a powerful, modern approach for forming C-N bonds via palladium-catalyzed cross-coupling.[8] For this synthesis, it would involve coupling an aryl halide or triflate (e.g., 2-tert-butylbromobenzene) with an ammonia source.
Mechanistic Considerations: The reaction proceeds through a catalytic cycle.[8][9] A Pd(0) complex undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[8][10] The choice of ligand, typically a bulky, electron-rich phosphine, is critical for the efficiency of the catalytic cycle, especially the reductive elimination step.[10]
Caption: The Buchwald-Hartwig Amination catalytic cycle.
Advantages and Disadvantages:
-
Advantages: High functional group tolerance, generally mild reaction conditions, and applicability to a wide range of substrates.[8][9]
-
Disadvantages: The cost of palladium catalysts and specialized ligands can be high. The synthesis requires the precursor 2-tert-butyl-halobenzene, which is not a primary feedstock.
Representative Experimental Protocol Note: This is a general protocol for aryl amination, adapted for the synthesis of a primary aniline using an ammonia surrogate or by direct amination.
-
To an oven-dried, argon-flushed flask, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%), and a strong base such as sodium tert-butoxide (2.2 eq.).
-
Add 2-tert-butylbromobenzene (1.0 eq.) and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or direct use of gaseous ammonia or an ammonium salt under specific conditions).
-
Add degassed anhydrous toluene as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., reflux for 16 hours) until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., dichloromethane).
-
Filter the mixture to remove inorganic salts. The filtrate is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Comparative Summary of Synthetic Methods
| Feature | Friedel-Crafts Alkylation | Nitration & Reduction | Buchwald-Hartwig Amination |
| Starting Materials | Aniline, tert-butylating agent | tert-Butylbenzene, Nitrating agent | 2-tert-Butyl-halobenzene, Ammonia source |
| Number of Steps | 1 | 2 | 1 (plus precursor synthesis) |
| Key Challenge | Catalyst deactivation, Selectivity (ortho vs. para, N- vs. C-alkylation) | Poor ortho-selectivity, Isomer separation | Catalyst/ligand cost, Precursor availability |
| Typical Yield | Moderate to Good (catalyst dependent) | Low (due to isomer ratio) | Good to Excellent |
| Reaction Conditions | Often high temperature/pressure | Mild to moderate | Mild to moderate |
| Scalability | Potentially high for industrial processes with solid catalysts | Challenging due to separation | Moderate, can be limited by catalyst cost |
| Main Advantage | Atom economy, directness | Uses simple, cheap starting materials | High functional group tolerance, high yield |
Conclusion
The optimal synthetic route to 2-tert-butylaniline is highly dependent on the specific requirements of the researcher or organization, including scale, cost, available equipment, and the need for functional group tolerance.
-
For large-scale industrial production where cost is a primary driver, Direct Friedel-Crafts Alkylation using a recyclable solid acid catalyst presents the most promising route, despite the need for significant process optimization to control selectivity.[1]
-
The Nitration and Reduction pathway, while classic, is generally inefficient for producing the ortho-isomer and is hampered by the difficult separation of isomers, making it less attractive for practical synthesis.[6]
-
For laboratory-scale synthesis, medicinal chemistry applications, or instances where high yields and broad functional group compatibility are critical, the Buchwald-Hartwig Amination is often the superior method, provided the cost of the catalyst and the availability of the aryl halide precursor are not prohibitive.[8]
Each method offers a unique set of advantages and challenges. A thorough evaluation of these factors, guided by the experimental data and mechanistic insights presented here, will enable the selection of the most appropriate synthetic strategy.
References
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Google Patents. (2020). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
- LookChem. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2011). Chemistry of 1,2-di-tert.Butylbenzene and derivatives i. nitration of 1,2-di-tert.butylbenzene.
- Course Hero. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Studocu. (n.d.). Nitration of Phenol.
- Canadian Journal of Chemistry. (1978). Nitration of 4-tert-butyl-o-xylene in acetic anhydride. Formation and rearomatization of adducts.
- ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline.
- Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?.
- Allen Digital. (n.d.). In Friedel- Crafts allkylation of aniline, one gets.
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comparison of different reducing agents for 1-tert-butyl-2-nitrobenzene
An Application Scientist's Guide to the Reduction of 1-tert-Butyl-2-nitrobenzene: A Comparative Analysis of Common Reducing Agents
The transformation of aromatic nitro compounds into their corresponding anilines is a fundamental and critical reaction in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The resulting primary amine, in this case, 1-tert-butyl-2-aminobenzene, serves as a versatile synthetic intermediate, with the bulky tert-butyl group offering unique steric and electronic properties for subsequent molecular construction.[2]
The choice of reducing agent for this transformation is paramount, directly impacting reaction efficiency, yield, chemoselectivity, and scalability. Factors such as the steric hindrance imposed by the ortho-tert-butyl group and the presence of other functional groups on a more complex substrate must be carefully considered. This guide provides a comparative analysis of several common methodologies for the reduction of this compound, offering experimental insights and data to aid researchers in selecting the optimal conditions for their synthetic goals.
Comparative Overview of Reduction Methodologies
The selection of a reducing agent is a trade-off between reactivity, selectivity, cost, safety, and ease of operation. The following table summarizes the key characteristics of the methods discussed in this guide.
| Reducing System | Typical Conditions | Advantages | Disadvantages & Limitations | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ gas (1 atm to high pressure), Pd/C or Raney Ni catalyst, in a solvent like Ethanol or Ethyl Acetate.[3][4] | High atom economy ("green," with water as the main byproduct), high yields, simple catalyst filtration workup.[1] | Requires specialized pressure equipment; H₂ gas is highly flammable; catalysts can be pyrophoric; may reduce other functional groups.[1][5] | Low. Can reduce alkenes, alkynes, carbonyls, nitriles, and benzyl groups.[1][3][6] |
| Iron in Acidic Media | Fe powder, Acetic Acid (AcOH) or HCl, often with a co-solvent like Ethanol.[7] | Inexpensive, mild conditions, generally good chemoselectivity.[3][8][9] | Stoichiometric metal use generates significant waste; workup can be tedious due to iron sludge formation.[7] | High. Tolerates many functional groups that are susceptible to hydrogenation.[3] |
| Tin(II) Chloride | SnCl₂·2H₂O, typically in an acidic solvent like Ethanol/HCl. | Mild reaction conditions, excellent chemoselectivity for the nitro group.[1][3][8] | Generates stoichiometric tin waste with toxicity concerns; workup can be complex due to tin salt precipitation.[1][10] | Very High. One of the preferred methods for substrates with sensitive functional groups.[3][10] |
| Sodium Borohydride | NaBH₄ with a transition metal catalyst (e.g., NiS, Co₃S₄) in a protic solvent like Ethanol.[11][12] | Milder than catalytic hydrogenation or strong acids; highly chemoselective with the right catalyst system.[11] | Ineffective without a catalyst; requires optimization of the catalyst system.[13][14] | Very High. Does not typically reduce esters, amides, or alkenes.[15] |
| Lithium Aluminum Hydride | LiAlH₄ in an anhydrous ether solvent (e.g., THF, Et₂O). | Powerful reducing agent. | Not suitable. Tends to produce azo compounds from aromatic nitro compounds instead of the desired amine.[16] | Poor for this transformation. Highly reactive and will reduce many other functional groups.[17][18] |
General Reaction Scheme
The overall objective is the six-electron reduction of the nitro group to an amine.
Caption: General reduction of this compound.
In-Depth Analysis and Experimental Protocols
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial method for nitroarene reduction due to its efficiency and clean reaction profile.[16] The reaction occurs on the surface of a heterogeneous catalyst, where molecular hydrogen is activated.[19] For sterically hindered substrates like this compound, catalyst choice and reaction conditions (pressure, temperature) are crucial to achieve reasonable reaction rates. Palladium on carbon (Pd/C) is a common choice, while Raney Nickel is an effective alternative, particularly if dehalogenation of aryl halides is a concern on other parts of the molecule.[3]
-
Setup: To a suitable pressure vessel, add this compound (1.0 eq) and a solvent such as ethanol or ethyl acetate (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% Pd) under an inert atmosphere (e.g., Nitrogen or Argon). Note: Palladium on carbon can be pyrophoric and should be handled with care, often water-wet.[5]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi or as optimized). Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-tert-butyl-2-aminobenzene, which can be purified further if necessary.
Metal in Acidic Media: The Classic Approach
The reduction of nitroarenes using metals like iron, zinc, or tin in acidic conditions is one of the oldest and most reliable methods.[8] These reactions proceed via a series of single-electron transfers from the metal.
This method is valued for its low cost and mildness.[3] It often exhibits good chemoselectivity, leaving other reducible groups untouched.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 2:1 ratio).
-
Reagent Addition: Heat the solution to near reflux (around 80-90 °C). Add iron powder (3-5 eq) portion-wise to control the initial exotherm.
-
Reaction: Stir the resulting slurry vigorously at reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with water and filter through Celite® to remove the iron salts.
-
Extraction: Make the filtrate basic (pH > 8) by the slow addition of a concentrated base solution (e.g., NaOH or Na₂CO₃). Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the product.
SnCl₂ is another mild and highly chemoselective reagent, making it suitable for complex molecules with sensitive functionalities.[3][10] The primary drawback is the generation of tin-based waste and a potentially cumbersome workup.[1][10]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) to the solution. Slowly add concentrated hydrochloric acid with stirring.
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and carefully basify to pH > 10 with a concentrated NaOH solution, which will precipitate tin hydroxides.
-
Extraction & Isolation: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the amine.
Mechanism & Rationale: A Stepwise Reduction
The reduction of a nitro group to an amine is not a direct conversion but proceeds through several intermediates. In metal/acid reductions, the process involves a series of proton-coupled electron transfers.[20] The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[20] Keeping the medium acidic is crucial to protonate these reactive intermediates, preventing them from undergoing undesirable side reactions like condensation, which can form azo and azoxy compounds.[20]
Caption: Simplified pathway for nitro group reduction.
Conclusion
For the reduction of this compound, several viable options exist, each with distinct advantages and disadvantages.
-
Catalytic hydrogenation offers a clean and efficient route, provided the necessary equipment is available and potential chemoselectivity issues are not a concern.
-
Iron in acetic acid represents a cost-effective and robust method with good selectivity, making it an excellent choice for large-scale synthesis where waste disposal is manageable.
-
Tin(II) chloride provides the highest degree of chemoselectivity, making it the superior option for substrates bearing other easily reducible functional groups, despite its environmental and workup challenges.
-
Sodium borohydride can be a highly selective and mild alternative but requires the development and optimization of a specific catalyst system.[11][12]
-
Lithium aluminum hydride should be avoided for this specific transformation due to its propensity to form azo compounds from aromatic nitro substrates.[3][16]
The final selection will depend on the specific requirements of the synthesis, including scale, cost, available equipment, and the chemical nature of the substrate.
References
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Morressier. (2014, March 18). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ScholarWorks @ UTRGV. (n.d.). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides.
- ResearchGate. (2025, August 6). Reduction of nitrobenzene derivatives using sodium borohydride and transition metal sulfides | Request PDF.
- Reaction Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Oxford Academic. (n.d.). SELECTIVE REDUCTION OF NITROBENZENE BY SODIUM BOROHYDRIDE IN THE PRESENCE OF POLYAMINE–COBALT COMPLEXES | Chemistry Letters.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl 2 in TBAB | Download Table.
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- Rhodium.ws. (n.d.). Reduction of Nitro-Aromatics with Activated Iron.
- Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
- ACS GCI Pharmaceutical Roundtable. (2026, January 2). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation.
- ResearchGate. (2025, August 7). Reduction of Polyfunctional Aromatic Nitro Compounds Using Lithium Aluminum Hydride | Request PDF.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe).
- YouTube. (2020, July 4). Lithium Aluminium Hydride LiAlH4: Reduction of Nitriles, Azides, Nitro, Epoxides, Alkyl halides etc.
- MySkinRecipes. (n.d.). 1-(tert-Butyl)-2-nitrobenzene.
- Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- YouTube. (2021, April 21). Catalytic Hydrogenation.
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A Comparative Spectroscopic Guide to 1-tert-Butyl-2-nitrobenzene and its Positional Isomers
This guide offers an in-depth spectroscopic comparison of 1-tert-butyl-2-nitrobenzene and its meta and para isomers. For researchers in synthetic chemistry, materials science, and drug development, the ability to unequivocally distinguish between positional isomers is critical. The subtle differences in the placement of functional groups on an aromatic ring lead to distinct electronic and steric environments, which are reflected in their spectroscopic signatures. Here, we provide a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to create a definitive guide for identifying these specific isomers.
The Foundational Role of Spectroscopy in Isomer Differentiation
The electronic interplay between the bulky, electron-donating tert-butyl group and the strongly electron-withdrawing nitro group governs the chemical and physical properties of these isomers. The position of these groups relative to one another creates unique molecular symmetries and electron density distributions across the benzene ring. Spectroscopic techniques are exquisitely sensitive to these variations.
-
NMR Spectroscopy probes the local magnetic environments of atomic nuclei (¹H and ¹³C). The chemical shifts, signal multiplicities, and coupling constants provide a detailed map of the molecular structure.
-
Infrared (IR) Spectroscopy measures the vibrational frequencies of chemical bonds. It is particularly useful for identifying functional groups, such as the prominent nitro (NO₂) group, whose vibrational modes are sensitive to its electronic surroundings.
-
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. While isomers have identical molecular weights, their fragmentation patterns can differ based on the stability of the resulting ions, offering clues to the original structure.
Comparative Spectroscopic Analysis
The following sections dissect the NMR, IR, and MS data for the ortho (this compound), meta (1-tert-butyl-3-nitrobenzene), and para (1-tert-butyl-4-nitrobenzene) isomers.
¹H NMR Spectroscopy: A Clear Window into Substitution Patterns
The ¹H NMR spectrum provides the most straightforward differentiation. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substituent positions. The tert-butyl group consistently appears as a sharp singlet integrating to nine protons, but its chemical shift is subtly influenced by the proximity of the nitro group[1].
-
This compound (ortho): Due to the proximity of the two bulky groups, steric hindrance may cause some distortion of the benzene ring. The aromatic region is complex, showing four distinct signals for the four adjacent protons.
-
1-tert-Butyl-3-nitrobenzene (meta): This isomer lacks symmetry, resulting in four distinct aromatic signals. The proton situated between the two substituent groups is typically shifted significantly downfield.
-
1-tert-Butyl-4-nitrobenzene (para): This highly symmetric molecule produces a much simpler spectrum. The chemical equivalence of protons on opposite sides of the ring results in a characteristic pair of doublets (an AA'BB' system), which is a key identifying feature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electron-withdrawing effect of the nitro group and the electron-donating nature of the tert-butyl group create a distinct pattern of ¹³C chemical shifts in the aromatic region.
-
The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded.
-
The symmetry of the para isomer is again evident, showing only four aromatic carbon signals compared to the six expected for the less symmetric ortho and meta isomers. The tert-butyl group itself gives rise to two signals: one for the quaternary carbon and one for the three equivalent methyl carbons[1].
Infrared (IR) Spectroscopy: The Signature of the Nitro Group
The most prominent features in the IR spectra of these isomers are the strong absorption bands corresponding to the nitro group.[2][3][4] The nitro group produces two characteristic stretching vibrations:
-
Asymmetric NO₂ Stretch: Typically found in the 1500-1560 cm⁻¹ region.
-
Symmetric NO₂ Stretch: Typically found in the 1335-1370 cm⁻¹ region.
While the precise positions of these bands may vary slightly between isomers due to electronic effects, they confirm the presence of the nitro functional group in all three compounds. Other key signals include C-H stretches from the aromatic ring and the aliphatic tert-butyl group.
Mass Spectrometry: Unraveling Fragmentation Patterns
All three isomers have the same molecular formula, C₁₀H₁₃NO₂, and therefore the same nominal molecular weight of 179 g/mol [2][5][6]. Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 179. Differentiation relies on the relative abundance of fragment ions. A dominant and characteristic fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation.
-
[M-15]⁺ Peak: A major peak is observed at m/z 164 for all three isomers, corresponding to the [C₉H₁₀NO₂]⁺ ion[5][7][8]. The relative intensity of this peak compared to the molecular ion can provide clues for differentiation.
Data Summary Tables
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Isomer | tert-Butyl Protons (9H, s) | Aromatic Protons (m) |
| Ortho | ~1.35 | ~7.30 - 7.80 |
| Meta | ~1.34 | ~7.40 - 8.10 |
| Para | ~1.36 | ~7.55 (d, 2H), 8.15 (d, 2H) |
Note: Data are approximate and may vary based on solvent and instrument frequency. The key differentiator is the pattern of the aromatic signals.
Table 2: Comparative IR Data (Key Vibrational Frequencies in cm⁻¹)
| Isomer | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| Ortho | ~1525 | ~1360 | ~3070 | ~2965 |
| Meta | ~1528 | ~1350 | ~3080 | ~2968 |
| Para | ~1520 | ~1345 | ~3090 | ~2966 |
Table 3: Comparative Mass Spectrometry Data (Major m/z Peaks)
| Isomer | Molecular Ion (M⁺) | [M-15]⁺ | Other Key Fragments |
| Ortho | 179 | 164 (Base Peak) | 118, 91 |
| Meta | 179 | 164 (Base Peak) | 136, 117 |
| Para | 179 | 164 (Base Peak) | 136, 118, 91 |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended. The causality behind these steps is to achieve high-resolution, artifact-free spectra suitable for unambiguous structural elucidation.
General Sample Preparation
-
Source Material: Obtain high-purity samples of this compound, 1-tert-butyl-3-nitrobenzene, and 1-tert-butyl-4-nitrobenzene.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the analyte, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For IR, analysis can often be performed neat (as a thin film) if the sample is a liquid.
-
Validation: Ensure the purity of the isomers using a preliminary technique like Gas Chromatography (GC) before detailed spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6-0.7 mL of deuterated solvent in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to produce singlets for all carbon signals, simplifying the spectrum. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl) to create a thin film.
-
Background Scan: Perform a background scan of the empty ATR crystal or salt plates. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the sample holder.
-
Sample Scan: Acquire the spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Setup: Use a capillary column appropriate for separating aromatic compounds (e.g., a DB-5 or HP-5ms column). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a high temperature (e.g., 250°C) to ensure elution of the analyte.
-
MS Setup: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion (e.g., m/z 40-300).
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire mass spectra across the entire chromatographic run.
-
Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the isomer. Analyze the molecular ion and the fragmentation pattern.
Visualization of Experimental Workflows
Caption: General workflow for NMR spectroscopic analysis.
Caption: General workflow for FT-IR spectroscopic analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
The positional isomers of 1-tert-butyl-nitrobenzene, while chemically similar, are readily distinguishable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive and immediate identification, with the symmetry of the para isomer providing a simple and unambiguous AA'BB' splitting pattern in the aromatic region, unlike the more complex spectra of the ortho and meta isomers. ¹³C NMR corroborates this by revealing fewer signals for the symmetric para isomer. While IR and MS confirm the presence of the key functional groups and the correct molecular weight, they serve best as complementary techniques. By following the robust protocols outlined in this guide, researchers can confidently identify and differentiate these isomers, ensuring the integrity of their subsequent scientific investigations.
References
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- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental).
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- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.
- PubChem. (n.d.). 1-Butyl-2-nitrobenzene. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 1-tert-butyl-3-nitrobenzene (C10H13NO2).
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- Wikipedia. (n.d.). Corannulene.
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A Senior Application Scientist's Comparative Guide to the Structural Validation of 1-tert-butyl-2-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of novel chemical entities is the bedrock of modern chemical research and drug development. For derivatives of 1-tert-butyl-2-nitrobenzene, a scaffold present in various pharmacologically active agents and functional materials, unambiguous structural validation is not merely a procedural step but a critical determinant of a research program's success. The steric hindrance imposed by the bulky tert-butyl group adjacent to the nitro moiety introduces unique conformational and electronic properties that demand a multi-faceted analytical approach for conclusive elucidation.
This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will move beyond procedural descriptions to explore the causality behind experimental choices, ensuring a robust and self-validating workflow.
The Integrated Structural Validation Workflow
A comprehensive structural elucidation strategy does not rely on a single technique but integrates complementary data from several methods. Each technique provides a unique piece of the molecular puzzle, and their combined power leads to an irrefutable structural assignment. The typical workflow is a logical progression from confirming the basic formula and connectivity to defining the exact three-dimensional arrangement of atoms.
Figure 1: A typical workflow for the synthesis and structural validation of a small organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. For this compound derivatives, the interplay between the electron-withdrawing nitro group and the sterically demanding tert-butyl group creates a distinct and informative spectral fingerprint.
Causality in NMR Analysis
The choice of experiment and parameters is dictated by the molecule's structure. The steric interaction between the ortho-substituted tert-butyl and nitro groups can cause the nitro group to twist out of the plane of the aromatic ring.[1] This "steric inhibition of resonance" affects the electronic distribution in the ring and, consequently, the chemical shifts of the aromatic protons and carbons.[1]
-
¹H NMR Spectroscopy: The four protons on the benzene ring will appear as a complex multiplet system due to ortho, meta, and para couplings. The protons ortho to the nitro group are typically the most deshielded and appear furthest downfield.[2] The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, usually upfield, providing a clear diagnostic signal.
-
¹³C NMR Spectroscopy: The electron-withdrawing nature of the nitro group generally deshields the aromatic carbons, with the effect being most pronounced at the para and ortho positions.[2] However, the exact ordering of chemical shifts can be complex and is best confirmed with 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon signals to build a complete connectivity map.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ is used for less soluble or more polar derivatives.
-
Shimming: Place the sample in the spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving high-resolution spectra.
-
Acquisition: Acquire a standard ¹H spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[1]
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (9H) | 1.2 - 1.5 | Singlet (s) |
| Aromatic (4H) | 7.4 - 8.3 | Multiplet (m) |
| Table 1: Predicted ¹H NMR Data for a this compound Scaffold. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition.
Causality in MS Analysis
The choice of ionization technique is paramount.
-
Electron Ionization (EI): This "hard" technique uses high-energy electrons to ionize the sample, leading to extensive and reproducible fragmentation.[3] It is well-suited for volatile, thermally stable compounds and provides a rich fragmentation pattern that is highly useful for library matching and structural confirmation.
-
Electrospray Ionization (ESI): This "soft" technique is ideal for less volatile or thermally labile derivatives.[3] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation in the source, which is advantageous for clearly identifying the molecular ion.[3] Tandem MS (MS/MS) is then used to induce and analyze fragmentation in a controlled manner.
Nitroaromatic compounds exhibit characteristic fragmentation pathways, often involving the loss of nitro-related groups. The presence of the tert-butyl group introduces additional pathways. Common neutral losses or fragment ions include:
-
Loss of a methyl radical (-15 Da): From the tert-butyl group, leading to a stable tertiary carbocation.
-
Loss of NO₂ (-46 Da) or NO (-30 Da): These are characteristic losses for nitroaromatic compounds.[4]
-
Loss of a C₄H₉ radical (-57 Da): Cleavage of the entire tert-butyl group.
Experimental Protocol: EI-MS (via GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC), which separates the compound from any residual impurities before it enters the mass spectrometer.
-
Ionization: In the MS source, the compound is bombarded with electrons (typically at 70 eV).
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).
-
Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion (M⁺˙) and key fragment ions. Compare the observed m/z values with theoretical values.
| Ion | Formula | Expected m/z | Origin |
| [M]⁺˙ | C₁₀H₁₃NO₂ | 179.09 | Molecular Ion |
| [M-CH₃]⁺ | C₉H₁₀NO₂ | 164.07 | Loss of methyl from t-butyl |
| [M-NO₂]⁺ | C₁₀H₁₃ | 133.10 | Loss of nitro group |
| [C₄H₉]⁺ | C₄H₉ | 57.07 | tert-butyl cation |
| Table 2: Predicted Major EI-MS Fragments for this compound.[5] |
Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide powerful evidence for a proposed structure, X-ray crystallography offers unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[6] It is the gold standard for structural validation, revealing exact bond lengths, bond angles, and torsional angles, which are crucial for understanding the steric and electronic effects in this compound derivatives.[7]
Causality in Crystallography
The entire process hinges on the ability to grow a high-quality single crystal. This is often the most challenging step and requires a systematic approach. The principle is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice.[8] Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for diffraction.
Experimental Protocol: Growing Single Crystals by Slow Evaporation
-
Purification: Ensure the sample is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[9]
-
Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[10]
-
Dissolution: Dissolve the compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve full dissolution.
-
Crystallization: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine-tipped tool and immediately coat them in a cryoprotectant oil before flash-cooling in liquid nitrogen for data collection.
Comparative Analysis of Validation Techniques
The choice of technique depends on the specific question being asked. For routine confirmation, NMR and MS are often sufficient. For novel scaffolds, compounds entering preclinical development, or when absolute stereochemistry must be determined, X-ray crystallography is essential.
Figure 2: Comparison of primary structural validation techniques.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | C-H framework, atom-to-atom connectivity, conformation in solution. | 5-10 mg, soluble solid or liquid, high purity. | Non-destructive, provides rich structural detail for the bulk sample. | Can be complex to interpret fully, insensitive to absolute stereochemistry without chiral auxiliaries. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | < 1 mg, soluble solid or liquid. | Extremely high sensitivity, confirms molecular formula. | Provides no direct connectivity information, isomers are often indistinguishable. |
| X-ray Crystallography | Unambiguous 3D molecular structure, absolute stereochemistry, bond lengths/angles, packing. | Single, well-ordered crystal (~0.1 mm), highest purity. | The "gold standard" for structural proof, provides definitive data. | Growing suitable crystals can be a major bottleneck; the solid-state structure may not represent the solution conformation. |
| Table 3: Objective Comparison of Analytical Techniques. |
References
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
- Monti, D., Orsini, F., & Ricca, G. S. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Spectroscopy Letters, 19(5), 505-514.
- Monti, D., Orsini, F., & Ricca, G. S. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Taylor & Francis Online.
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.
- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. U.S. Department of Commerce.
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Mass spectra of nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980.
- Atalay, Y. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120.
- Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905.
- Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(6), 1093.
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A Comparative Guide to Steric Effects in Substituted Nitrobenzenes
Introduction: Beyond Simple Electronics
In the realm of physical organic chemistry, the nitroaromatic scaffold serves as a cornerstone for studying electronic effects. The potent electron-withdrawing nature of the nitro group, acting through both inductive (-I) and resonance (-M) effects, profoundly influences the reactivity and spectroscopic properties of the benzene ring.[1] However, a purely electronic perspective is incomplete. When substituents are placed in positions ortho to the nitro group, a fascinating and powerful phenomenon emerges: steric inhibition of resonance (SIR) .[2][3]
This guide provides an in-depth comparative analysis of the steric effects in substituted nitrobenzenes, moving beyond textbook examples to synthesize experimental data from spectroscopy, reaction kinetics, and computational studies. We will explore the causality behind these effects, providing researchers, scientists, and drug development professionals with a robust framework for predicting and understanding the behavior of these crucial chemical entities.
The Central Thesis: Steric Inhibition of Resonance
The resonance effect of a nitro group relies on the coplanarity of its p-orbitals with the π-system of the aromatic ring. This alignment allows for effective delocalization of electron density, stabilizing the molecule and influencing its electronic properties. When a sufficiently bulky substituent is introduced at an ortho position, it sterically clashes with one of the oxygen atoms of the nitro group.[4] To alleviate this van der Waals repulsion, the C-N bond rotates, twisting the nitro group out of the plane of the benzene ring.[5] This loss of coplanarity disrupts the p-orbital overlap, thereby "inhibiting" the resonance interaction.[2]
The magnitude of this effect is directly related to the size of the ortho-substituent. A larger group will induce a greater torsion angle, leading to a more significant deviation from the properties of a planar, fully conjugated system.
Caption: Steric Inhibition of Resonance in Ortho-Substituted Nitrobenzenes.
Spectroscopic Evidence: Visualizing the Twist
Spectroscopic techniques provide direct, quantifiable evidence of the structural and electronic consequences of steric hindrance.
UV-Visible Spectroscopy
The primary electronic transition of interest in nitrobenzenes is the π → π* charge-transfer band, which is highly sensitive to the extent of conjugation.
-
Mechanism: In a planar system like nitrobenzene or p-nitrotoluene, the extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). When steric hindrance forces the nitro group out of plane, this conjugation is disrupted. The π-system is effectively smaller, increasing the HOMO-LUMO energy gap.[6]
-
Experimental Observation: This increased energy gap results in a hypsochromic shift (blue shift) of the maximum absorption wavelength (λmax) to shorter wavelengths. Concurrently, the probability of the transition decreases, leading to a hypochromic effect (a decrease in molar absorptivity, ε).[6][7]
| Compound | Substituent(s) | λmax (nm) | Molar Absorptivity (ε) | Torsion Angle (θ) |
| Nitrobenzene | H | ~260 | ~8,000 | ~0° (assumed) |
| p-Nitrotoluene | 4-CH₃ | ~274 | ~10,000 | ~0° |
| o-Nitrotoluene | 2-CH₃ | ~252 | ~5,500 | ~36°[8] |
| 2,6-Dimethylnitrobenzene | 2,6-(CH₃)₂ | ~240 | ~3,000 | ~69°[8] |
| 2,4,6-Tri-tert-butylnitrobenzene | 2,4,6-(t-Bu)₃ | N/A | N/A | ~90° (near perpendicular)[9] |
Note: Specific λmax and ε values can vary with solvent. The trend is the key takeaway.
Infrared (IR) Spectroscopy
The vibrational frequencies of the nitro group are directly correlated with the bond order of the N-O bonds.
-
Mechanism: In a conjugated system, resonance delocalizes the π-electrons, leading to a partial double bond character for the C-N bond and a decrease in the N-O bond order. This is represented by resonance structures where a negative charge resides on the oxygen atoms. When resonance is inhibited, the N-O bonds regain more of their isolated double bond character, similar to that in aliphatic nitro compounds (e.g., nitromethane).[5]
-
Experimental Observation: A stronger bond vibrates at a higher frequency. Therefore, steric inhibition of resonance leads to an increase in the frequencies of both the asymmetric (ν_as_) and symmetric (ν_s_) stretching bands of the NO₂ group, shifting them closer to the values observed for non-conjugated nitroalkanes.[5][10]
| Compound | ν_as_ (NO₂) cm⁻¹ | ν_s_ (NO₂) cm⁻¹ |
| Nitromethane (aliphatic ref.) | ~1586 | ~1377 |
| Nitrobenzene | ~1518 | ~1349 |
| o-Nitrotoluene | ~1525 | ~1355 |
| 2,6-Dimethylnitrobenzene | ~1535 | ~1365 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the electronic environment of individual nuclei.
-
¹H and ¹³C NMR: In nitrobenzene, the ortho and para protons/carbons are deshielded relative to benzene due to the electron-withdrawing nature of the nitro group.[11] When an ortho-substituent inhibits resonance, the deshielding effect at the para position is reduced, causing an upfield shift (lower ppm) for the para-proton and carbon compared to a non-hindered analogue. The ortho-carbons themselves often show complex shifts due to the combination of through-bond electronic effects and through-space steric compression.[12]
-
¹⁷O NMR: The chemical shift of the oxygen atoms in the nitro group is exceptionally sensitive to the torsion angle (θ) between the nitro group and the aromatic ring. Empirical relationships have been established that directly correlate the ¹⁷O chemical shift to this angle.[8][9] For example, in a series of di-ortho-substituted nitrobenzenes, as the ortho-substituent size increases from hydrogen to tert-butyl, the ¹⁷O NMR-predicted torsion angle increases from 36° to 92° (nearly perpendicular).[9] This provides a powerful, direct probe of the steric environment.
Kinetic Consequences: Impact on Reactivity
Steric effects significantly modulate the reactivity of substituted nitrobenzenes, particularly in reactions where the nitro group plays a key electronic role or where the reaction center is near the bulky substituent.
Nucleophilic Aromatic Substitution (S_N_Ar)
The nitro group is a powerful activating group for S_N_Ar reactions, stabilizing the negatively charged Meisenheimer complex intermediate, especially when it is ortho or para to the leaving group.[13]
-
Electronic Effect: The nitro group's electron-withdrawing ability is paramount for stabilizing the intermediate and lowering the activation energy.
-
Steric Effect: When a bulky substituent is placed ortho to the leaving group (e.g., in 1-chloro-2,6-dimethyl-4-nitrobenzene), it can sterically hinder the approach of the incoming nucleophile to the ipso-carbon. This "primary steric effect" raises the activation energy and dramatically slows the reaction rate, even though the nitro group is electronically activating. In cases where the nucleophile must attack a position ortho to the nitro group, bulky substituents on the other side of the nitro group can also have a significant rate-retarding effect.[14][15]
Hammett Plots and the Ortho Effect
The Hammett equation (log(k/k₀) = ρσ) is a cornerstone of linear free-energy relationships, correlating reaction rates with substituent electronic effects.[16]
-
Standard Behavior (meta- and para-substituents): For meta- and para-substituted nitrobenzenes, Hammett plots are generally linear, as the substituents exert purely electronic effects without steric interference with the reacting center.[17]
-
The "Ortho Effect": When ortho-substituents are included, they often deviate significantly from the Hammett correlation established by their meta and para isomers. This deviation is a hallmark of the "ortho effect," a composite of steric hindrance, intramolecular hydrogen bonding, and short-range electronic effects not captured by the standard σ constant. For reactions of substituted nitrobenzenes, a non-linear or scattered Hammett plot when including ortho-isomers is a strong indicator that steric inhibition of resonance or direct steric hindrance at the reaction site is a dominant factor.[18]
Experimental Protocols
To facilitate comparative studies, the following standardized protocols are recommended.
Protocol 1: Comparative UV-Visible Spectroscopy
-
Preparation of Stock Solutions: Accurately weigh ~10 mg of each nitrobenzene derivative (e.g., nitrobenzene, 2-methylnitrobenzene, 2,6-dimethylnitrobenzene) and dissolve in a 100 mL volumetric flask using a UV-grade solvent (e.g., cyclohexane or ethanol) to create ~100 µg/mL stock solutions.
-
Preparation of Working Solutions: Dilute the stock solutions to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU. A typical concentration is 10 µg/mL.
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference blank.
-
Data Acquisition: Scan the samples from 400 nm down to 200 nm.
-
Analysis: Record the λmax and the absorbance at this wavelength for each compound. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Comparison: Tabulate the λmax and ε values and correlate the observed hypsochromic and hypochromic shifts with the degree of ortho-substitution.
Protocol 2: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of each nitrobenzene derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all peaks and assign the chemical shifts for the aromatic protons.
-
Comparison: Compare the chemical shift of the proton at the C4 (para) position across the series. An upfield shift (lower ppm) in the ortho-substituted compounds relative to the unsubstituted nitrobenzene indicates reduced deshielding due to steric inhibition of resonance.
Caption: Workflow for the comparative analysis of substituted nitrobenzenes.
Conclusion
The study of steric effects in substituted nitrobenzenes offers a compelling illustration of how molecular geometry governs electronic properties and chemical reactivity. The twisting of the nitro group out of the aromatic plane, driven by steric repulsion from ortho-substituents, provides a clear and measurable case of steric inhibition of resonance. This effect manifests predictably across a range of analytical techniques, from blue-shifts in UV-Vis spectra and increased vibrational frequencies in IR to characteristic chemical shift changes in NMR. Furthermore, these steric considerations are critical for predicting and explaining reaction kinetics, particularly in nucleophilic aromatic substitution. For researchers in medicinal chemistry and materials science, a thorough understanding of these principles is not merely academic; it is essential for the rational design of molecules with tailored electronic and reactive properties.
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The Tert-Butyl Effect: A Comparative Guide to 1-tert-Butyl-2-nitrobenzene in Advanced Organic Synthesis
Introduction: Beyond a Simple Nitro Compound
In the landscape of organic synthesis, nitroaromatic compounds are foundational pillars, serving as versatile intermediates for a vast array of transformations. From the production of anilines, dyes, and pharmaceuticals, their utility is undisputed.[1] However, the workhorse reagents like nitrobenzene or nitrotoluene, while effective, often lack the subtlety required for complex molecular architectures where regioselectivity and steric control are paramount.
This guide provides a comprehensive comparison of 1-tert-butyl-2-nitrobenzene against other common nitro compounds. We will delve into the distinct advantages conferred by the sterically demanding tert-butyl group positioned ortho to the nitro functionality. Through an analysis of reaction mechanisms, experimental data, and specific applications, this document will demonstrate how this compound serves as a strategic tool for researchers, scientists, and drug development professionals to achieve synthetic outcomes that are challenging with simpler nitroarenes.
The Defining Feature: Unparalleled Steric Hindrance
The primary advantage of this compound stems from the profound steric hindrance exerted by the tert-butyl group.[2][3] Comprising a central quaternary carbon bonded to three methyl groups, this substituent creates a large, rigid spatial shield. When placed adjacent to the nitro group, it fundamentally alters the molecule's reactivity by physically obstructing access to neighboring positions on the aromatic ring. This "tert-butyl effect" is the key to controlling reaction pathways and achieving high levels of selectivity.[2]
Caption: Structure of this compound.
Comparative Analysis of Key Chemical Reactions
The true value of this compound is evident when its performance in key synthetic transformations is compared with that of less sterically encumbered nitro compounds.
Electrophilic Aromatic Substitution (EAS): Mastering Regioselectivity
In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the benzene ring. The existing substituents dictate the position of this substitution.[4]
-
Alkyl Groups (like tert-butyl): These are activating groups and are considered ortho, para-directors due to their electron-donating inductive effect.[4][5]
-
Nitro Groups: These are strongly deactivating groups and are meta-directors.[6]
The challenge in substituted benzenes is often controlling the ratio of isomers. This is where this compound excels. While the tert-butyl group directs incoming electrophiles to the ortho and para positions relative to itself, its immense bulk effectively blocks the adjacent ortho position (C3).[6][7] This steric blockade forces substitution almost exclusively at the para position (C5), leading to a single major product with high regioselectivity.
This contrasts sharply with less hindered compounds:
-
Nitration of Toluene: The small methyl group offers minimal steric hindrance, resulting in a mixture of ortho and para products.[6][8]
-
Nitration of Nitrobenzene: As a meta-director, this reaction yields primarily the 1,3-dinitrobenzene product.
| Compound Nitrated | Substituent | Directing Effect | Product Distribution (ortho:meta:para) | Reference |
| tert-Butylbenzene | -C(CH₃)₃ | Ortho, Para-Director | 12 : 8.5 : 79.5 | [5] |
| Toluene | -CH₃ | Ortho, Para-Director | 58 : 5 : 37 | [6] |
| Nitrobenzene | -NO₂ | Meta-Director | 6 : 93 : 1 | [Organic Chemistry Textbooks] |
The data clearly shows that the bulky tert-butyl group dramatically favors para substitution over ortho substitution due to steric hindrance.[5][6]
Caption: EAS outcome: Steric hindrance dictates regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): A Sterically Influenced Pathway
SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[9][10] The reaction is facilitated by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[9][11]
In a hypothetical SNAr scenario with 1-tert-butyl-2-nitro-X-benzene (where X is a leaving group), the nitro group at C2 activates the ring. However, the adjacent tert-butyl group at C1 would sterically hinder the approach of a nucleophile to the C6 position. While this steric hindrance might decrease the overall reaction rate compared to an unhindered analogue like 2,4-dinitrochlorobenzene, it offers a powerful tool for directing nucleophilic attack to a specific, less-hindered activated site in a poly-substituted aromatic ring.
Reduction of the Nitro Group: Gateway to Novel Anilines
The reduction of a nitro group to a primary amine is a robust and fundamental transformation, typically achieved with reagents like Sn/HCl, H₂/Pd-C, or Fe/HCl.[12]
While the tert-butyl group does not fundamentally alter the mechanism of reduction, its presence leads to the formation of 2-tert-butylaniline. This product is a valuable building block in its own right, where the bulky group can be used to:
-
Enforce Specific Conformations: The steric demand of the tert-butyl group can lock adjacent rotatable bonds, influencing the overall 3D structure of a larger molecule.
-
Provide a Steric Shield: It can protect nearby functional groups from undesired reactions.[3]
-
Modulate Physicochemical Properties: Its lipophilic nature can enhance solubility in nonpolar solvents and influence properties like membrane permeability in drug candidates.[2]
Case Study: Synthesis of Substituted Benzofurans
A significant application highlighting the advantages of this compound is in the synthesis of benzofurans. Benzofurans are core structures in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[13][14] Several synthetic routes can leverage the unique structure of this compound and its derivatives.
For example, a common strategy involves the palladium-catalyzed reaction of an o-iodophenol with a terminal alkyne.[15] The corresponding 2-tert-butyl-6-iodophenol, accessible from this compound, serves as a unique precursor where the tert-butyl group directs subsequent reactions and can be retained or removed in later steps.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2-Substituted Benzofuran
This generalized protocol is based on the Sonogashira coupling followed by intramolecular cyclization, a common method for benzofuran synthesis.[16]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol derivative (e.g., 2-tert-butyl-6-iodophenol) (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as toluene or DMF via syringe. Add a suitable base (e.g., Et₃N or K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-substituted benzofuran.
Caption: Workflow for Benzofuran Synthesis.
Physicochemical Properties and Safety Profile: A Clear Advantage
Beyond reactivity, practical considerations such as physical properties and safety are critical for compound selection.
| Property | This compound | Nitrobenzene | o-Nitrotoluene | p-Nitrotoluene |
| CAS Number | 1886-57-3[17] | 98-95-3[18] | 88-72-2 | 99-99-0 |
| Molecular Formula | C₁₀H₁₃NO₂[17] | C₆H₅NO₂ | C₇H₇NO₂ | C₇H₇NO₂ |
| Molecular Weight | 179.22 g/mol [17] | 123.11 g/mol | 137.14 g/mol | 137.14 g/mol |
| Appearance | - | Yellow liquid[18] | Yellow liquid | Pale yellow solid |
| Boiling Point | ~255 °C (est.) | 210.9 °C[18] | 222 °C | 238 °C |
| Flash Point | ~101.6 °C[19] | 88 °C[18] | 106 °C | 106 °C |
A significant advantage of using this compound is its comparatively favorable safety profile. Nitrobenzene is a well-documented toxin with severe health hazards.
Safety Hazard Comparison:
-
Nitrobenzene:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. Can interfere with the blood's ability to carry oxygen (methemoglobinemia).[20]
-
Carcinogenicity: Suspected of causing cancer.[18]
-
Reproductive Hazard: May damage fertility or the unborn child.[20]
-
Handling: Requires extreme caution and stringent engineering controls like fume hoods and personal protective equipment (PPE).[18][20]
-
-
1-tert-Butyl-nitrobenzene isomers:
-
While still requiring careful handling as with all chemical reagents, the GHS classifications for compounds like 1-tert-butyl-4-nitrobenzene indicate it is harmful if swallowed, in contact with skin, or inhaled, but it does not carry the severe carcinogenicity and reproductive toxicity warnings associated with nitrobenzene.[21][22] Always consult the specific Safety Data Sheet (SDS) before use.[18][21]
-
Summary of Advantages
| Feature | This compound | Nitrobenzene | Nitrotoluene (ortho/para) |
| Regioselectivity in EAS | Excellent: Steric hindrance directs substitution to a single major para isomer. | Good: Reliably directs to the meta position. | Poor: Typically yields a mixture of ortho and para isomers. |
| Synthetic Utility | High: Precursor to sterically hindered anilines and complex heterocycles like benzofurans. | High: Workhorse reagent for aniline and meta-substituted compounds. | High: Precursor to toluidines and various substituted aromatics. |
| Steric Control | Primary Advantage: The bulky group acts as a powerful steric shield and directing group. | None: Lacks any significant steric influence. | Minimal: The small methyl group offers little steric control. |
| Safety Profile | Moderate Hazard: Harmful, but lacks the severe long-term toxicity warnings of nitrobenzene. | Severe Hazard: Toxic, suspected carcinogen, and reproductive hazard.[20] | Moderate to Severe Hazard: Toxic and requires careful handling. |
Conclusion
This compound is far more than a simple substituted nitroarene; it is a specialized tool for precision synthesis. Its principal advantage—the steric bulk of the tert-butyl group—provides chemists with a reliable method for overcoming common challenges of regioselectivity in electrophilic aromatic substitution. It serves as a valuable precursor to unique, sterically-encumbered anilines and is instrumental in the synthesis of complex heterocyclic scaffolds such as benzofurans. When coupled with a more favorable safety profile compared to the highly toxic nitrobenzene, this compound emerges as a superior choice for specific, advanced applications where control and safety are paramount. For the discerning researcher in drug discovery and complex molecule synthesis, mastering the "tert-butyl effect" is a strategic asset.
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A Comparative Guide to the Synthetic Utility of 1-tert-Butyl-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of substituted nitroaromatics, 1-tert-butyl-2-nitrobenzene presents a unique combination of steric and electronic properties that make it a valuable, albeit sometimes challenging, intermediate. The bulky tert-butyl group exerts significant steric hindrance at the ortho position, influencing regioselectivity in a predictable manner, while the electron-withdrawing nitro group opens avenues for a diverse set of chemical transformations.
This guide provides a comprehensive literature review of the key reactions involving this compound. It moves beyond a simple catalog of reactions to offer a comparative analysis of different synthetic routes, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic campaigns.
I. Synthesis of this compound: A Regiochemical Challenge
The primary route to this compound is through the electrophilic nitration of tert-butylbenzene. The tert-butyl group is an ortho-, para-directing group due to hyperconjugation and inductive effects. However, its significant steric bulk heavily disfavors substitution at the ortho positions.[1]
This steric hindrance leads to the para-substituted isomer, 1-tert-butyl-4-nitrobenzene, being the major product.[1][2] The typical product distribution for the nitration of tert-butylbenzene is approximately 12% ortho, 8.5% meta, and 79.5% para.[2] While this makes the isolation of the desired ortho isomer more demanding, it is a feasible and common preparative method.
Experimental Protocol: Nitration of tert-Butylbenzene
A standard laboratory procedure for the nitration of tert-butylbenzene is as follows:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
tert-Butylbenzene is added dropwise to the cooled nitrating mixture with vigorous stirring, maintaining a low temperature (typically 0-10 °C).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is then quenched by pouring it over crushed ice, and the organic layer is separated.
-
The crude product mixture is washed, dried, and the isomers are separated by fractional distillation or column chromatography.
An alternative strategy to favor the ortho product involves a sulfonation-nitration-desulfonation sequence, leveraging the sulfonic acid group as a blocking group for the para position.[3]
II. Core Reactions and Comparative Analysis
The reactivity of this compound is dominated by the nitro group, which can be reduced or serve as a precursor for cross-coupling reactions, and the aromatic ring, which can undergo further substitution or C-H functionalization.
A. Reduction of the Nitro Group: Gateway to 2-tert-Butylaniline
The reduction of the nitro group to form 2-tert-butylaniline is arguably the most common and synthetically valuable transformation of this compound. 2-tert-Butylaniline is a key building block in the synthesis of pharmaceuticals and agrochemicals.[4] Several methods are available for this reduction, each with its own advantages and limitations.
| Method | Typical Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (1-50 bar), Pd/C, PtO₂, or Raney Ni in EtOH or EtOAc[5][6][7] | High yield, clean reaction, scalable | Requires specialized pressure equipment, potential for catalyst poisoning |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH₃COOH[8] | Inexpensive, robust, well-established | Stoichiometric amounts of metal required, harsh acidic conditions, often requires neutralization step |
| Transfer Hydrogenation | Hydrazine hydrate, ammonium formate with Pd/C | Avoids the use of gaseous H₂, milder conditions | Can be slower than high-pressure hydrogenation |
-
This compound is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a Parr shaker or a similar hydrogenation apparatus.[9]
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-tert-butylaniline.[4]
}
Figure 1: Experimental workflow for the catalytic hydrogenation of this compound.
B. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. While aryl halides are the traditional electrophiles, the nitro group can be used as a leaving group in certain transformations, or the molecule can be modified to include a halide or triflate for subsequent coupling.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an aryl halide or triflate.[10][11][12] To apply this to the this compound scaffold, a halogen would first need to be introduced onto the ring. Alternatively, recent advances have shown the direct coupling of nitroarenes, though this can be challenging.[13]
Assuming a bromo derivative, e.g., 1-bromo-2-tert-butyl-3-nitrobenzene:
-
To a reaction vessel, add the aryl bromide (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).[14]
-
The vessel is purged with an inert gas (e.g., argon).
-
A degassed solvent mixture, often toluene/ethanol/water or dioxane/water, is added.
-
The mixture is heated (typically 80-110 °C) and stirred until the reaction is complete.
-
After cooling, the reaction is worked up by extraction and purified by column chromatography.
}
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical synthesis.[15][16] Similar to the Suzuki coupling, this reaction typically requires an aryl halide or triflate as the electrophilic partner. The steric hindrance from the tert-butyl group can influence the choice of ligand and reaction conditions.
| Ligand Generation | Example Ligands | Substrate Scope | Reaction Conditions |
| First Generation | P(o-tolyl)₃ | Limited to aryl bromides/iodides, secondary amines | Higher temperatures, longer reaction times |
| Bidentate | BINAP, DPPF[15] | Broader scope including primary amines | Generally improved rates and yields |
| Sterically Hindered | XPhos, SPhos, RuPhos[17][18][19] | Excellent for challenging substrates (e.g., sterically hindered aryl chlorides), wide functional group tolerance | Milder conditions, lower catalyst loadings |
C. Directed C-H Functionalization
A more contemporary approach to functionalizing the aromatic ring is through transition-metal-catalyzed C-H activation.[20] The nitro group, while strongly deactivating, can act as a directing group for C-H functionalization at the meta position under specific catalytic systems.[21][22] This strategy avoids the need for pre-functionalization (e.g., halogenation) and offers a more atom-economical synthetic route.
For this compound, C-H activation could potentially be directed to the C6 or C4 positions, depending on the catalytic system and the directing influence of both the nitro and tert-butyl groups. Research in this area is ongoing and offers exciting possibilities for novel derivatization.[21][23]
D. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization, where a directing metalation group (DMG) coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position.[24][25][26][27][28] While classic DMGs are groups like amides, methoxy, or sulfoxides, the nitro group is generally incompatible with the strong bases (e.g., n-BuLi, s-BuLi) used in DoM due to side reactions. Therefore, this is not a standard approach for the functionalization of this compound.
III. Summary and Future Outlook
This compound is a versatile synthetic intermediate whose utility is primarily derived from the reactivity of its nitro group and the steric influence of the tert-butyl substituent.
-
Reduction to 2-tert-butylaniline is the most established and widely used reaction, with catalytic hydrogenation being the preferred method for its efficiency and clean reaction profile.
-
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provide powerful tools for C-C and C-N bond formation, respectively. These typically require prior halogenation of the aromatic ring, and the choice of a modern, sterically demanding phosphine ligand is crucial for achieving high efficiency, especially given the steric hindrance of the tert-butyl group.
-
Direct C-H functionalization represents the frontier of synthetic methodology for this class of compounds. The development of catalytic systems that can selectively activate C-H bonds in the presence of a nitro group offers a more elegant and sustainable approach to novel analogues, bypassing traditional multi-step sequences.
For the modern synthetic chemist, the choice of reaction depends on the desired final product and available resources. While classical reduction and cross-coupling methods are reliable and well-documented, exploring the potential of C-H activation could unlock novel chemical space and provide more efficient synthetic routes in the long term.
IV. References
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Khan, I. A., Rehman, F., & Zaidi, S. A. (1988). Kinetics of Nitrations of Some Substituted Tert-Butylbenzenes. Oriental Journal of Chemistry, 4(2). [Link]
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Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). [Link]
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Brainly. What will be the major product of nitration of tert-butylbenzene? (2024). [Link]
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Unknown Author. Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
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Fischer, A., & Henderson, G. N. (1978). Nitration of 4-tert-butyl-o-xylene in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 56(2), 258-266. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
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Bacsa, I., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1848-1853. [Link]
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Ish Math Test Prep Double. (2024). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. YouTube. [Link]
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Fouquet, E., & Felpin, F. X. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 863. [Link]
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Sau, S., et al. (2021). Hydrogen bonding template enables remote meta-C–H alkenylation of nitroarenes with electron-deficient alkenes. Nature Communications, 12(1), 1-10. [Link]
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Clayden, J., & Yasin, S. A. (2002). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. New Journal of Chemistry, 26(2), 191-193. [Link]
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Tian, S., et al. (2021). Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation. ResearchGate. [Link]
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Al-Qaisi, A. M., & Al-Aboudi, A. S. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(19), 6296. [Link]
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Sengupta, S., & Das, P. (2021). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry, 19(38), 8409-8424. [Link]
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The Definitive Guide to the Structural Characterization of 1-tert-butyl-2-nitrobenzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It dictates its physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. This guide provides an in-depth technical exploration of the characterization of 1-tert-butyl-2-nitrobenzene, a molecule presenting unique challenges due to significant steric hindrance.
While a definitive public crystal structure for this compound remains elusive, this guide will navigate the hypothetical pathway to its characterization via single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, compare this "gold standard" technique with viable alternatives, and provide the foundational knowledge necessary to approach the structural elucidation of similarly challenging compounds.
The Challenge of "Ortho" Steric Hindrance
This compound (C₁₀H₁₃NO₂) presents a fascinating case study in steric effects.[1][2][3] The bulky tert-butyl group, positioned ortho to the nitro group, imposes significant spatial constraints. This "ortho effect" can dramatically influence the molecule's conformation, crystal packing, and ultimately, its amenability to crystallization—a critical prerequisite for X-ray diffraction analysis.[1] The steric clash between the two bulky ortho substituents can lead to a twisting of the nitro group out of the plane of the benzene ring, a structural nuance that X-ray crystallography is uniquely positioned to resolve.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: A Step-by-Step Walkthrough
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the self-validating protocol that would be employed for this compound.
Step 1: Crystal Growth - The Art of Patience
The primary challenge for this compound is obtaining high-quality single crystals suitable for diffraction, typically 0.1-0.3 mm in size.[4][5] The steric hindrance from the ortho-tert-butyl group can inhibit the ordered packing required for crystallization.
-
Method of Choice: Slow Evaporation. A solution of this compound would be prepared in a suitable solvent (e.g., ethanol, hexane, or a mixture). The choice of solvent is critical and often determined empirically. The solution is then allowed to evaporate slowly and undisturbed over days or weeks. This gradual increase in concentration encourages the formation of a single, well-ordered crystal lattice.
-
Alternative Method: Vapor Diffusion. This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapors into the primary solution gradually reduces the compound's solubility, promoting crystallization.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head.[6] The goniometer allows for the precise rotation of the crystal in the X-ray beam, enabling the collection of diffraction data from all possible orientations.[5][6]
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., MoKα radiation, λ = 0.7107Å) and a sensitive detector is essential.[6]
-
Data Collection Strategy: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Step 3: Structure Solution and Refinement
The collected diffraction data, consisting of a pattern of spots of varying intensities, is then processed to determine the crystal structure.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is the most challenging step, often referred to as the "phase problem." Modern direct methods are typically used to obtain an initial structural model.
-
Structure Refinement: The initial model is then refined against the experimental data to obtain the most accurate possible structure. This involves adjusting atomic positions, thermal parameters, and other variables to achieve the best agreement between the calculated and observed diffraction patterns.
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
A Comparative Landscape of Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and can be invaluable, especially when crystallization is a bottleneck.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous and definitive structural data. | Requires high-quality single crystals, which can be difficult to obtain.[4] Light atoms like hydrogen can be difficult to locate accurately.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution. | Provides data on the molecule in solution, which can be more biologically relevant.[7][8][9] Does not require crystallization.[9] | Provides indirect structural information that requires interpretation.[10] Less precise for determining exact bond lengths and angles compared to X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts.[11] | Provides limited information on the 3D arrangement of atoms. Fragmentation analysis can be complex.[12][13][14] |
| Computational Chemistry | Theoretical 3D structure, conformational analysis, electronic properties. | Can predict structures of molecules that are difficult to crystallize or synthesize.[15] | The accuracy of the results depends on the level of theory and basis set used. Experimental validation is crucial. |
In Focus: NMR Spectroscopy
For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about their relative positions. The tert-butyl group would appear as a sharp singlet. The deshielding effect of the nitro group would cause the ortho and para protons to resonate at a lower field.[16]
In Focus: Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound would likely show a prominent molecular ion peak (M⁺) at m/z 179.[1] A characteristic fragmentation pattern would involve the loss of a methyl group (M-15) to form a stable benzylic cation, and potentially the loss of the nitro group (M-46).[12][13]
The Power of a Multi-Technique Approach
The most comprehensive characterization of this compound, and indeed any novel compound, is achieved through a synergistic application of multiple analytical techniques. While the quest for a single crystal provides the ultimate structural prize, NMR and mass spectrometry offer rapid and invaluable confirmation of identity and connectivity. Computational modeling can bridge the gap between spectroscopic data and a three-dimensional model, offering predictive insights that can guide further experimental work.
Caption: Synergistic approach to molecular characterization.
References
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A Researcher's Guide to Bridging the Gap Between Theory and Reality: Comparing Experimental and Calculated NMR Spectra of 1-tert-butyl-2-nitrobenzene
In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the intricate three-dimensional structures of molecules. The comparison of experimentally acquired NMR spectra with theoretically calculated data provides a powerful validation method, offering deeper insights into molecular conformation and electronic environments. This guide provides a comprehensive walkthrough of the principles and practices involved in this comparative analysis, using 1-tert-butyl-2-nitrobenzene as a case study. We will delve into the nuances of both experimental data acquisition and computational prediction, highlighting the critical thinking that underpins a robust comparison.
The Synergy of Experiment and Calculation
The core principle behind comparing experimental and calculated NMR spectra is to leverage the strengths of both approaches. Experimental NMR provides a real-world snapshot of a molecule's behavior in solution, capturing the averaged effects of its dynamic conformational landscape. Computational methods, particularly those based on Density Functional Theory (DFT), allow us to model the electronic structure of a molecule and predict its NMR parameters from first principles[1]. The congruence between these two datasets lends significant confidence to the structural assignment. Conversely, discrepancies can illuminate subtle structural features or dynamic processes that might otherwise be overlooked.
Acquiring the Experimental Spectrum: A Protocol Grounded in Precision
Obtaining a high-quality experimental NMR spectrum is the bedrock of any meaningful comparison. The following protocol outlines the key considerations for acquiring the ¹H and ¹³C NMR spectra of this compound.
Experimental Protocol: ¹H and ¹³C NMR of this compound
1. Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: The choice of a deuterated solvent is crucial to avoid overwhelming the analyte signals. For this compound, a non-polar aprotic solvent like chloroform-d (CDCl₃) is an excellent choice due to its good solubilizing properties for such aromatic compounds. The residual proton signal of CDCl₃ (δ ≈ 7.26 ppm) and its carbon signal (δ ≈ 77.16 ppm) can serve as convenient internal references.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (10-20 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Homogeneity and Purity: The sample must be fully dissolved to ensure a homogeneous solution. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened peaks. It is good practice to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters: Optimizing for Clarity
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the closely spaced aromatic proton signals.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the magnetization has sufficiently returned to equilibrium between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Acquisition Time and Spectral Width: These parameters should be set to ensure adequate digital resolution to distinguish between closely spaced aromatic carbon signals.
-
3. Data Processing: From Raw Data to Interpretable Spectrum
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Predicting the NMR Spectrum: A Computational Workflow
Computational chemistry offers a powerful means to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT is a widely accepted and reliable approach for this purpose[1].
Computational Protocol: DFT/GIAO Calculation of NMR Chemical Shifts
1. Molecular Geometry Optimization: Finding the Most Stable Structure
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is required.
-
Method: The first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. The B3LYP functional, a popular hybrid functional, combined with a Pople-style basis set like 6-31G(d), provides a good balance of accuracy and computational cost for geometry optimizations of organic molecules.
-
Conformational Search: For molecules with significant flexibility, a thorough conformational search is necessary. For this compound, the primary flexibility lies in the rotation of the nitro group and the tert-butyl group. While the tert-butyl group's rotation is fast on the NMR timescale, the orientation of the nitro group relative to the bulky tert-butyl group can influence the chemical shifts of the nearby aromatic protons. It's advisable to calculate the energies of different rotamers to ensure the global minimum is found.
2. NMR Chemical Shift Calculation: From Structure to Spectrum
-
Method: The NMR calculation itself is a single-point energy calculation on the optimized geometry. The GIAO method is specified in the calculation setup. For improved accuracy in the NMR calculation, a larger basis set, such as 6-311+G(2d,p), is often employed with a reliable functional.
-
Solvent Effects: NMR spectra are typically recorded in solution, so it is crucial to account for solvent effects in the calculation. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be readily incorporated into the DFT calculation, specifying the solvent used in the experiment (e.g., chloroform).
3. Data Analysis and Referencing: From Shielding Tensors to Chemical Shifts
-
Isotropic Shielding Values: The output of the GIAO calculation provides the absolute isotropic magnetic shielding values (σ) for each nucleus.
-
Conversion to Chemical Shifts: To compare with experimental data, these absolute shielding values must be converted to chemical shifts (δ) relative to a reference compound, typically TMS. This is done using the following equation:
δcalc = σref - σcalc
The shielding constant of the reference (σref) is calculated at the same level of theory as the molecule of interest. For ¹H and ¹³C NMR, the calculated isotropic shielding values for the protons and carbons of TMS are used as σref.
Below is a diagram illustrating the comprehensive workflow for this comparative analysis.
Caption: Workflow for Comparing Experimental and Calculated NMR Spectra.
Comparative Analysis: this compound
Due to the limited public availability of the complete experimental and calculated NMR data for this compound, the following tables present illustrative data based on expected chemical shift trends for a disubstituted benzene ring with an electron-withdrawing nitro group and an electron-donating tert-butyl group. This allows us to demonstrate the principles of the comparative analysis.
¹H NMR Data Comparison
| Proton | Illustrative Experimental δ (ppm) | Illustrative Calculated δ (ppm) | Δδ (Exp - Calc) | Multiplicity |
| H-3 | 7.85 | 7.95 | -0.10 | dd |
| H-4 | 7.50 | 7.58 | -0.08 | td |
| H-5 | 7.60 | 7.69 | -0.09 | td |
| H-6 | 7.45 | 7.52 | -0.07 | dd |
| -C(CH₃)₃ | 1.35 | 1.40 | -0.05 | s |
¹³C NMR Data Comparison
| Carbon | Illustrative Experimental δ (ppm) | Illustrative Calculated δ (ppm) | Δδ (Exp - Calc) |
| C-1 | 135.0 | 136.5 | -1.5 |
| C-2 | 149.5 | 151.0 | -1.5 |
| C-3 | 128.0 | 129.2 | -1.2 |
| C-4 | 129.5 | 130.8 | -1.3 |
| C-5 | 124.0 | 125.1 | -1.1 |
| C-6 | 132.0 | 133.5 | -1.5 |
| C (CH₃)₃ | 35.0 | 35.8 | -0.8 |
| -C(CH₃ )₃ | 31.5 | 32.0 | -0.5 |
Discussion: Interpreting the Results
The comparison between the experimental and calculated data, even when illustrative, provides a framework for critical analysis.
-
General Trends: We would expect the calculated chemical shifts to be systematically slightly different from the experimental values. This is a common observation and is often due to the approximations inherent in the DFT functional and the limitations of the continuum solvent model. A consistent offset across all protons or carbons suggests the computational method is performing well in capturing the relative chemical environments.
-
Aromatic Region Analysis: In our illustrative data, the aromatic protons and carbons show good agreement between the experimental and calculated values. The electron-withdrawing nitro group is expected to deshield the ortho (H-3) and para (H-5) protons, while the electron-donating tert-butyl group would have a shielding effect, particularly on the ortho (H-6) and para (H-4) positions. The interplay of these electronic effects, along with steric interactions, determines the final chemical shifts.
-
Steric Effects of the tert-Butyl Group: The bulky tert-butyl group adjacent to the nitro group likely forces the nitro group out of the plane of the benzene ring. This twisting would reduce the resonance effect of the nitro group, which would, in turn, affect the chemical shifts of the aromatic protons and carbons. Discrepancies between the experimental and calculated values, particularly for the protons and carbons closest to these groups (H-3, C-3, C-2, C-1), could indicate that the computational model did not perfectly capture the time-averaged conformation of the nitro group.
-
Aliphatic Region Analysis: The singlet for the nine equivalent protons of the tert-butyl group is a characteristic feature. The chemical shift of this group is generally well-predicted by computational methods, as it is less influenced by the complex resonance and anisotropic effects of the aromatic ring.
Conclusion
The rigorous comparison of experimental and calculated NMR spectra is a cornerstone of modern chemical research. It provides a high level of confidence in structure elucidation and can reveal subtle stereochemical and conformational details. While the direct acquisition of experimental data and the execution of computational calculations are becoming more routine, the true scientific value lies in the critical analysis of the results. By understanding the principles behind each technique and the potential sources of error or discrepancy, researchers can transform two sets of data into a cohesive and insightful structural narrative. This guide provides a robust framework for such an analysis, empowering researchers to bridge the gap between theoretical models and experimental reality.
References
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- Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology.
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- Castañeda, C. A., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. ACS Publications.
- Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. ACS Publications.
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A Comparative Guide to the Reaction Kinetics of 1-tert-butyl-2-nitrobenzene Reduction
Introduction: The Significance of Nitroarene Reduction in Synthesis
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, forming the bedrock for the production of a vast array of pharmaceuticals, dyes, agrochemicals, and polymers. The kinetics of this reduction are of paramount importance, dictating reaction efficiency, scalability, and the economic viability of a synthetic process. This guide focuses on the reduction of 1-tert-butyl-2-nitrobenzene, a substrate whose bulky ortho substituent introduces significant steric considerations that influence reaction rates and mechanisms.
Understanding the kinetic profile of a reaction allows researchers to optimize conditions, minimize reaction times, and suppress side-product formation. For drug development professionals, a well-characterized kinetic model is essential for process control and ensuring batch-to-batch consistency, a cornerstone of Good Manufacturing Practices (GMP). This document provides a comparative analysis of common reduction methodologies, grounded in experimental data and mechanistic principles, to empower researchers in selecting and optimizing the most suitable method for their specific needs.
Mechanistic Overview: Pathways from Nitro to Amine
The reduction of a nitro group is a six-electron process that proceeds through several intermediates. The two primary pathways are the direct (or "hydroxylamino") route and the condensation route.
-
Direct Pathway: The nitro group is sequentially reduced to nitrosobenzene, then to N-phenylhydroxylamine, and finally to aniline. This is often the desired pathway in synthetic applications.[1][2]
-
Condensation Pathway: Intermediates can react with each other, particularly under certain pH conditions, to form dimeric species like azoxybenzene and azobenzene, which are then further reduced to aniline.[1][3]
The prevalence of each pathway is highly dependent on the chosen reducing agent, catalyst, and reaction conditions. The bulky tert-butyl group in this compound can sterically hinder the condensation pathway, often favoring the direct reduction route.
Caption: The direct reduction pathway for this compound.
Comparative Kinetic Analysis of Reduction Methodologies
We will now compare three widely used methods for nitroarene reduction: catalytic hydrogenation, reduction with metallic tin in acidic medium, and sodium borohydride reduction catalyzed by a transition metal salt.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean, efficient, and industrially favored method. It involves the use of a heterogeneous catalyst (e.g., Palladium on Carbon, Platinum on Carbon) and a hydrogen source (typically H₂ gas).
Mechanism & Causality: The reaction occurs on the surface of the metal catalyst. The nitroarene and hydrogen both adsorb onto the catalyst surface, where the stepwise transfer of hydrogen atoms to the nitro group occurs.[4] The kinetics are often described by Langmuir-Hinshelwood models, where the surface coverage of reactants and intermediates dictates the rate.[5] For many nitroarenes, the reaction exhibits zero-order kinetics with respect to the nitro compound at high concentrations (the catalyst surface is saturated) and transitions to first-order kinetics at lower concentrations.[6]
Field Insights: The ortho tert-butyl group presents a significant steric shield. This can impede the adsorption of the nitro group onto the catalyst surface, leading to a slower reaction rate compared to less hindered substrates like nitrobenzene. To overcome this, higher catalyst loading, increased hydrogen pressure, or more active catalysts (like Platinum) may be necessary. However, excessively harsh conditions risk over-reduction of the aromatic ring or de-alkylation.
Experimental Protocol: Kinetic Monitoring via Catalytic Hydrogenation
-
Reactor Setup: To a thick-walled hydrogenation flask, add this compound (1.0 eq), 5 mol% of 10% Pd/C, and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Inerting: Seal the flask and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can poison the catalyst.
-
Hydrogenation: Introduce hydrogen gas (e.g., from a balloon or a pressurized vessel) into the flask.
-
Reaction: Stir the mixture vigorously at a constant temperature (e.g., room temperature) to ensure efficient mass transfer. Vigorous and consistent stirring is critical for reproducible kinetic data as it minimizes diffusion limitations.
-
Sampling: At timed intervals (e.g., t = 0, 15, 30, 60, 90, 120 min), carefully and quickly withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe, ensuring the system remains under a positive pressure of hydrogen.
-
Quenching & Preparation: Immediately filter the aliquot through a small plug of Celite® or a syringe filter to remove the catalyst and stop the reaction. Dilute the filtered sample with the mobile phase to be used for HPLC analysis.
-
Analysis: Analyze the prepared samples by HPLC to determine the concentration of the reactant and product.
Metal-Mediated Reduction: Tin(II) Chloride (SnCl₂)
Reduction using metals in acidic media is a classic and robust method. Stannous (tin(II)) chloride is particularly effective and often more selective than catalytic hydrogenation for molecules with other reducible functional groups (e.g., alkenes, alkynes).[7]
Mechanism & Causality: The mechanism involves a series of single-electron transfers from Sn²⁺ to the nitro group, coupled with protonation by the acidic medium (typically concentrated HCl).[8][9] The tin is oxidized from Sn²⁺ to Sn⁴⁺, and the nitro group's oxygen atoms are ultimately removed as water. The reaction proceeds through the same nitroso and hydroxylamine intermediates.[8]
Field Insights: The reaction is typically carried out at elevated temperatures to achieve a reasonable rate. The kinetics are complex, involving heterogeneous (if solid tin is used) and homogeneous steps. Monitoring the reaction can be challenging due to the highly acidic and often biphasic nature of the mixture. The workup requires careful neutralization with a strong base to precipitate tin hydroxides and liberate the free aniline, which can complicate purification.[7][8] Despite these drawbacks, its excellent chemoselectivity for the nitro group makes it a valuable tool.
Experimental Protocol: Reduction with SnCl₂·2H₂O
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) to the solution.[7]
-
Acidification: Slowly and carefully add concentrated hydrochloric acid while stirring. The reaction is often exothermic.
-
Heating: Heat the mixture to reflux (approx. 80-90°C) and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by taking aliquots, quenching them in a saturated sodium bicarbonate solution, extracting with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or LCMS.
-
Workup: Upon completion, cool the mixture to room temperature. Carefully add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10) to precipitate tin salts and deprotonate the anilinium salt.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Hydride Reduction: Sodium Borohydride with a Catalyst
Sodium borohydride (NaBH₄) is a mild and inexpensive reducing agent. However, it does not typically reduce nitroarenes on its own under standard conditions due to a high kinetic barrier.[10][11] Its reducing power is dramatically enhanced by the addition of a transition metal catalyst, such as Nickel(II) Chloride (NiCl₂·6H₂O).
Mechanism & Causality: The reaction between NaBH₄ and NiCl₂ is believed to generate finely divided nickel boride or zerovalent nickel in situ, which is the true catalytic species.[10] This highly active surface then facilitates the reduction, likely through a transfer hydrogenation mechanism where hydride is transferred from the borohydride to the nitro group via the catalyst. The reaction is rapid, often completing within minutes at room temperature.[10]
Field Insights: This method offers a compelling balance of high reactivity, mild conditions, and operational simplicity. The reaction kinetics are often pseudo-first-order with respect to the nitroarene, as the borohydride is used in large excess. The primary challenge is controlling the initial exotherm, especially on a larger scale, which can be managed by portion-wise addition of the NaBH₄.
Experimental Protocol: NiCl₂-Catalyzed NaBH₄ Reduction
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).[10]
-
Catalyst Addition: Add a catalytic amount of NiCl₂·6H₂O (e.g., 0.1-0.2 eq).
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (NaBH₄, 4.0-6.0 eq) in small portions to control the vigorous hydrogen evolution and exotherm.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Quantitative Analysis: A Workflow for Kinetic Studies
Accurate kinetic data relies on a robust analytical workflow. High-Performance Liquid Chromatography (HPLC) is the preferred method for its precision and ability to simultaneously quantify both reactant and product.[12][13][14]
Caption: Standard workflow for kinetic analysis using HPLC monitoring.
Data Summary and Comparison
The choice of reduction method is a trade-off between speed, selectivity, cost, and operational complexity. The following table summarizes the kinetic and practical aspects of each method for the reduction of a sterically hindered substrate like this compound.
| Feature | Catalytic Hydrogenation (Pd/C) | Metal/Acid Reduction (SnCl₂) | Catalyzed Hydride (NaBH₄/NiCl₂) |
| Typical Kinetics | Zero-order at high [S], First-order at low [S] | Complex, multi-step | Pseudo-first-order |
| Relative Rate | Moderate to Slow (due to steric hindrance) | Slow to Moderate (requires heat) | Very Fast |
| Conditions | RT to moderate heat, H₂ pressure | Reflux temperature, highly acidic | 0°C to RT, atmospheric pressure |
| Chemoselectivity | Can reduce other groups (alkenes, C=O, benzyls) | Excellent for -NO₂; most other groups stable | Good; generally preserves esters and halides |
| Operational Safety | Flammable H₂ gas, pyrophoric catalyst | Corrosive acid, exothermic | Vigorous H₂ evolution, exotherm |
| Workup/Purification | Simple filtration | Difficult; requires neutralization & tin salt removal | Standard aqueous quench & extraction |
Conclusion
The reduction of this compound presents a classic case study in how steric hindrance impacts reaction kinetics.
-
Catalytic hydrogenation , while elegant and clean, is kinetically hampered by the bulky ortho-substituent, potentially requiring more forceful conditions.
-
The SnCl₂/HCl method is a robust and highly chemoselective alternative, but its harsh conditions, slow rate, and challenging workup make it less ideal for high-throughput applications.
-
For rapid and efficient reduction under mild conditions, the NaBH₄/NiCl₂ system is superior. Its fast, pseudo-first-order kinetics and simple execution make it an excellent choice for laboratory-scale synthesis, provided the initial exotherm is carefully managed.
Ultimately, the optimal choice depends on the specific requirements of the synthesis. For multi-step sequences where chemoselectivity is paramount, SnCl₂ remains a strong contender. For process development focused on speed and efficiency under mild conditions, the catalyzed borohydride reduction is often the most practical solution.
References
- Nishino, T., & Nagatsu, A. (2010). Reduction rate constants for nitroaromatic compounds estimated from adiabatic electron affinities. Environmental Science & Technology, 44(19), 7431-6. [Link]
- American Chemical Society. (2010).
- ResearchGate. (n.d.).
- Setamdideh, D., & Khezri, B. (2010). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Asian Journal of Chemistry, 22(7), 5575-5580. [Link]
- ResearchGate. (n.d.). The rate constants for the reduction of nitro compounds by M/ReS2 nanohybrids. [Link]
- MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. [Link]
- ACS Publications. (2010). Reduction Rate Constants for Nitroaromatic Compounds Estimated from Adiabatic Electron Affinities. Environmental Science & Technology. [Link]
- ACS Publications. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles.
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. [Link]
- ATSDR. (n.d.). Analytical methods. [Link]
- Queen's University Belfast. (2016). Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. [Link]
- Casa Verde Ambiental. (n.d.). Reductive degradation of nitrobenzene in aqueous solution by zero-valent iron. [Link]
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
- Frontiers. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. [Link]
- ResearchGate. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- Mettler Toledo. (n.d.). Nitrobenzyl reduction. [Link]
- Royal Society of Chemistry Publishing. (n.d.).
- BCREC Publishing Group. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
- Semantic Scholar. (1990). Kinetic study of the electroreduction of nitrobenzene. [Link]
- YouTube. (2018). Reduction of nitrobenzene. [Link]
- ACS Publications. (2025).
- AIDIC. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polysty. [Link]
- ResearchGate. (2006).
- ResearchGate. (n.d.). UV–vis absorption spectra of the reduction of nitrobenzene. [Link]
- Royal Society of Chemistry Publishing. (2019). Electrocatalytic reduction of trace nitrobenzene using a graphene-oxide@polymerized-manganese-porphyrin composite. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
- PubMed. (2016). Reduction of nitrobenzene with alkaline ascorbic acid: Kinetics and pathways.
- MDPI. (2020). Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. [Link]
- NIH. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. [Link]
- MDPI. (n.d.).
- New Journal of Chemistry (RSC Publishing). (n.d.).
- Sciencemadness Discussion Board. (2011).
- ChemRxiv. (n.d.). Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. [Link]
- Loughborough University Research Repository. (n.d.). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. [Link]
- ResearchGate. (n.d.). Three-Phase Nitrobenzene Hydrogenation over Supported Glass Fiber Catalysts: Reaction Kinetics Study. [Link]
- Semantic Scholar. (2000). Three‐Phase Nitrobenzene Hydrogenation over Supported Glass Fiber Catalysts: Reaction Kinetics Study. [Link]
- Sci-Hub. (2018). [Link]
- ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride. [Link]
- ResearchGate. (n.d.). Different analytical methods used in the reduction of 4-nitrophenol and the proposed reaction mechanism. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 1-tert-butyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, the rigorous confirmation of a molecule's identity and the precise determination of its purity are cornerstones of reliable and reproducible research. This guide offers an in-depth, comparative analysis of orthogonal analytical techniques for assessing the purity of synthesized 1-tert-butyl-2-nitrobenzene (CAS No. 1886-57-3). We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
Context: Synthesis and Potential Impurities
This compound is a valuable intermediate in organic synthesis. It is typically synthesized via the electrophilic nitration of tert-butylbenzene.[1][2] Understanding this synthesis pathway is critical as it informs the potential impurity profile we must screen for.
The nitration of tert-butylbenzene, an activating, ortho-, para-directing group, can lead to a mixture of products.[2][3] Due to the steric hindrance of the bulky tert-butyl group, the major product is often the para-substituted isomer, 1-tert-butyl-4-nitrobenzene.[3] However, the desired ortho-isomer, this compound, is also formed.[2][4]
Therefore, the primary impurities of concern are:
-
Regioisomers: 1-tert-butyl-4-nitrobenzene and, to a lesser extent, 1-tert-butyl-3-nitrobenzene.
-
Unreacted Starting Material: tert-Butylbenzene.
-
Over-nitrated Products: Di-nitrated tert-butylbenzene species.[5]
-
Residual Solvents and Reagents: Acetic anhydride, nitric acid, sulfuric acid, or other solvents used in the reaction and workup.
A multi-technique, or orthogonal, approach is essential for the confident identification and quantification of these varied potential impurities.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete picture of a compound's purity. By combining methods that measure different physicochemical properties, we create a self-validating system. The primary techniques for assessing this compound purity are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity, Impurity Profiling | Excellent for separating regioisomers and non-volatile impurities. Highly sensitive and reproducible.[6][7] | Requires chromophore; may not detect non-UV active impurities. Response factors can vary between compounds. |
| GC-MS | Impurity Identification, Volatile Impurity Analysis | Excellent for separating volatile impurities and starting materials.[8] Provides mass information for confident peak identification. | Not suitable for non-volatile or thermally labile compounds. Requires sample volatility. |
| ¹H NMR | Structural Confirmation, Purity Estimation | Provides definitive structural information. Can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.[9] | Lower sensitivity compared to chromatographic methods for trace impurities. Complex mixtures can lead to overlapping signals. |
| Melting Point | Preliminary Purity Indication | Simple, fast, and inexpensive. A sharp melting range close to the literature value suggests high purity. | Insensitive to small amounts of impurities. Not a quantitative measure. |
Workflow for Purity Assessment
A logical workflow ensures that all aspects of purity are addressed, from identity confirmation to the quantification of trace impurities.
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
Protocol: Purity Determination by Reversed-Phase HPLC
This method is designed to separate the target compound from its primary regioisomeric impurity, 1-tert-butyl-4-nitrobenzene, and unreacted starting material.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water.[10][11] A common starting point is 60:40 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Step-by-Step Methodology:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 15-20 minutes).
-
Data Interpretation: The desired this compound should be the major peak. Identify peaks corresponding to impurities based on their retention times relative to a standard, if available. The purity is typically calculated using area percent normalization, assuming similar response factors for closely related isomers.
Protocol: Impurity Identification by GC-MS
This method is ideal for detecting volatile starting materials like tert-butylbenzene and confirming the identity of isomeric impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as an HP-5MS (or equivalent), is suitable for separating aromatic compounds.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to separate compounds with different boiling points.[12]
-
Injector: Split/splitless inlet, typically in split mode to avoid overloading the column.
-
MS Detector: Electron Ionization (EI) mode. Scan a mass range of m/z 50-300.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.1 mg/mL).
Step-by-Step Methodology:
-
Equilibrate the GC oven at the starting temperature.
-
Inject 1 µL of the prepared sample.
-
Initiate the temperature program and data acquisition.
-
Data Interpretation: Identify the main peak corresponding to this compound. The mass spectrum should show a molecular ion peak (M+) at m/z 179.[13] Search the NIST library for matches to confirm the identity of the main peak and any impurity peaks.[14] The primary fragment ion for tert-butylated aromatics often corresponds to the loss of a methyl group (M-15) or the entire tert-butyl group.
Protocol: Structural Confirmation by ¹H NMR Spectroscopy
NMR provides an unambiguous confirmation of the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Procedure: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃. Acquire the ¹H NMR spectrum.
Expected ¹H NMR Spectrum for this compound:
-
~1.35 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~7.4-7.8 ppm (multiplet, 4H): The four protons on the aromatic ring will exhibit a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.
The presence of a singlet at ~1.35 ppm and aromatic signals in the downfield region confirms the presence of the tert-butyl group on a benzene ring. The specific pattern in the aromatic region helps to distinguish it from the more symmetric para-isomer.
Comparative Analysis Logic
The power of this orthogonal approach lies in how the techniques validate each other.
Caption: Interplay of orthogonal methods for purity validation.
For example, HPLC might show a major peak at 98.5% area and a minor peak at 1.5%. ¹H NMR confirms the major peak is the correct ortho-isomer. GC-MS could then identify that 1.0% of the impurity is the para-isomer and the remaining 0.5% is unreacted tert-butylbenzene. This combined data provides a much more complete and trustworthy purity assessment than any single method alone.
Conclusion
Assessing the purity of synthesized this compound requires a thoughtful, multi-faceted approach. Relying on a single technique can lead to an incomplete or misleading assessment. By strategically combining HPLC for quantitative separation of isomers, GC-MS for volatile impurity identification, and ¹H NMR for definitive structural confirmation, researchers can establish a robust, self-validating system. This ensures the quality and reliability of the synthesized material, which is paramount for its successful application in research, development, and manufacturing.
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A Cost-Benefit Analysis of Synthetic Routes to 2-tert-Butylaniline: A Guide for Researchers
Introduction
2-tert-Butylaniline (CAS 6310-21-0) is a sterically hindered primary aromatic amine that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique structural properties, imparted by the bulky tert-butyl group ortho to the amine, make it an invaluable intermediate for creating complex molecules where controlled reactivity and specific spatial arrangements are paramount.[3][4] The incorporation of this moiety can significantly influence a molecule's efficacy, metabolic stability, and other pharmacological properties.[1][5]
For researchers and drug development professionals, selecting the optimal synthetic route to 2-tert-butylaniline is a critical decision governed by a trade-off between cost, yield, purity, scalability, and environmental impact. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering field-proven insights and experimental data to inform this decision-making process. We will dissect the causality behind experimental choices for each route, ensuring a trustworthy and authoritative analysis.
Route 1: Direct Friedel-Crafts Alkylation of Aniline
The most direct approach to 2-tert-butylaniline is the electrophilic aromatic substitution of aniline with a tert-butylating agent. While conceptually straightforward, this reaction is complicated by the fact that the aniline's amino group (-NH₂) is a Lewis base, which can form a complex with the Lewis acid catalyst. This deactivates the catalyst and the aromatic ring, hindering the desired reaction.[6][7] However, various strategies have been developed to overcome this challenge.
Mechanistic Overview
The reaction proceeds via the generation of a tert-butyl carbocation electrophile, which then attacks the electron-rich aniline ring. The primary challenge is controlling the regioselectivity (ortho vs. para substitution) and the degree of alkylation (mono- vs. di-alkylation).
Variant 1A: Classic Lewis Acid Catalysis (e.g., AlCl₃)
This traditional method employs a strong Lewis acid like aluminum chloride (AlCl₃) with an alkylating agent such as tert-butyl chloride.[5][8]
-
Advantages: Utilizes readily available and inexpensive bulk chemicals.
-
Disadvantages:
-
Catalyst Deactivation: The reaction of aniline with AlCl₃ forms an adduct that deactivates the ring towards electrophilic attack.[6]
-
Poor Selectivity: Often results in a mixture of ortho, para, and di-alkylated products, leading to difficult and costly purification.
-
Harsh Conditions: The reaction can be exothermic and requires careful control.[5]
-
Waste Generation: The aqueous workup required to quench the catalyst generates significant acidic waste.
-
Variant 1B: Heterogeneous Solid Acid Catalysis
A more modern and industrially viable approach utilizes solid acid catalysts, such as zeolites (e.g., HZSM-5) or phosphotungstic acid supported on a solid matrix, with alkylating agents like isobutylene or methyl tert-butyl ether (MTBE).[9][10]
-
Advantages:
-
Improved Selectivity: Catalysts like phosphotungstic acid/HZSM-5 have been shown to significantly improve the selectivity for 2-tert-butylaniline.[9]
-
Catalyst Reusability: The heterogeneous catalyst can be recovered by simple filtration and reused, reducing cost and waste.[9]
-
Greener Process: Avoids the large quantities of corrosive Lewis acids and the associated aqueous waste streams.
-
-
Disadvantages:
Experimental Protocol: Synthesis via Solid Acid Catalysis
The following protocol is adapted from patent literature describing the synthesis of 2-tert-butylaniline using a phosphotungstic acid/HZSM-5 catalyst.[9]
-
Catalyst Preparation: A phosphotungstic acid (DTP)/HZSM-5 catalyst is prepared as described in the source literature.[9]
-
Reaction Setup: To a high-pressure autoclave, add aniline, methyl tert-butyl ether (MTBE) (molar ratio of MTBE to aniline between 2:1 and 6:1), and the DTP/HZSM-5 catalyst (catalyst mass is 0.5-2 times the mass of aniline).[9]
-
Reaction Execution: Seal the reactor and purge with an inert gas (e.g., nitrogen). Heat the mixture to 180-200°C with stirring for 2-6 hours.[9]
-
Workup and Isolation: After the reaction, cool the vessel to below 50°C. Filter the reaction mixture to recover the catalyst. The organic phase is then analyzed.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-tert-butylaniline.
Reported Results: Aniline conversions of 47-76% with selectivities for 2-tert-butylaniline of 57-68% have been achieved with this method.[9]
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of aryl amines.[11] This method involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine. For the synthesis of 2-tert-butylaniline, this would typically involve coupling 2-tert-butylbromobenzene with an ammonia equivalent.
Mechanistic Overview
The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) Coordination of the amine and deprotonation by a base, and (3) Reductive elimination of the aryl amine product, regenerating the Pd(0) catalyst.[12][13]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Advantages:
-
High Selectivity: The C-N bond is formed precisely at the position of the halide, avoiding isomers.
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on the aromatic ring.[11]
-
Milder Conditions: Often proceeds at lower temperatures compared to catalyzed alkylations.
-
-
Disadvantages:
-
High Cost: Palladium catalysts and the specialized phosphine ligands required can be very expensive.[12]
-
Expensive Starting Material: 2-tert-butyl-substituted aryl halides are significantly more expensive than aniline and a tert-butyl source.
-
Trace Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications, adding a costly purification step.
-
Experimental Protocol: General Buchwald-Hartwig Amination
The following is a general procedure representative of a Buchwald-Hartwig amination.[14]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine), and a strong base (e.g., sodium tert-butoxide).[14]
-
Reagent Addition: Add the 2-tert-butylaryl halide and degassed anhydrous solvent (e.g., toluene or dioxane). If using an ammonia surrogate, it is added at this stage.
-
Reaction Execution: Heat the reaction mixture (typically 80-110°C) with stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Isolation: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Route 3: Multi-Step Synthesis from 2-tert-Butylphenol
An alternative, though more circuitous, route involves the conversion of 2-tert-butylphenol to the target aniline. A patented method describes a pathway likely involving an O-arylation, a Chapman or Newman-Kwart rearrangement, and subsequent hydrolysis/amination steps.[15]
-
Advantages:
-
Unambiguous Regiochemistry: The position of the tert-butyl group is fixed from the start, ensuring a regiochemically pure product.
-
High Yield: The overall yield for the final hydrolysis step is reported to be over 70%.[15]
-
-
Disadvantages:
-
Multiple Steps: A multi-step synthesis is inherently less efficient and more costly in terms of labor and materials than a one- or two-step process.
-
Atom Economy: Multi-step routes often have lower overall atom economy.
-
Niche Application: This route is most practical when 2-tert-butylphenol is a readily available or inexpensive starting material compared to other options.
-
Comparative Analysis and Cost-Benefit Summary
The choice of synthetic route depends heavily on the specific requirements of the project.
Caption: Decision tree for selecting a synthetic route.
Table 1: Cost-Benefit Comparison of Synthetic Routes
| Metric | Route 1A: Classic Friedel-Crafts | Route 1B: Solid Acid Catalysis | Route 2: Buchwald-Hartwig | Route 3: From 2-tert-Butylphenol |
| Starting Material Cost | Low (Aniline, t-BuCl) | Low (Aniline, MTBE) | High (2-tert-Butyl-Ar-X) | Moderate to High |
| Catalyst/Reagent Cost | Low (AlCl₃) | Moderate (Specialty Catalyst) | Very High (Pd Catalyst, Ligand) | Moderate |
| Typical Yield | Low to Moderate | Moderate | High to Excellent | Moderate to High (Overall) |
| Regioselectivity | Poor (Mixture of isomers) | Good to Excellent | Excellent | Excellent |
| Reaction Conditions | Moderate (Exothermic) | Harsh (High T & P) | Mild to Moderate | Varies (Multiple Steps) |
| Scalability | Poor (due to waste) | Excellent | Good (but costly) | Poor |
| Environmental Impact | High (Acidic Waste) | Low (Recyclable Catalyst) | Moderate (Metal Waste) | Moderate (Multi-step) |
| Best For... | Educational purposes | Industrial-scale production | High-purity lab synthesis | Niche applications |
Safety and Handling
2-tert-Butylaniline is a hazardous chemical. It is classified as a skin, eye, and respiratory irritant.[2][16] Absorption may lead to the formation of methemoglobin, causing cyanosis.[17] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Reagents such as AlCl₃ are highly corrosive and water-reactive, while strong bases like sodium tert-butoxide are caustic. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[18]
Conclusion and Recommendation
The optimal synthetic route to 2-tert-butylaniline is dictated by the specific context of the synthesis.
-
For large-scale, industrial production where cost is the primary driver, Route 1B (Direct Alkylation with a Solid Acid Catalyst) is the most compelling option. Despite the initial investment in high-pressure equipment, the low cost of starting materials and the reusability of the catalyst make it the most economically viable and environmentally sound choice for bulk manufacturing.[9]
-
For laboratory-scale research and development , particularly in medicinal chemistry where high purity and functional group tolerance are paramount, Route 2 (Buchwald-Hartwig Amination) is the superior method. While expensive, its reliability, high yield, and exceptional regioselectivity justify the cost when producing high-value, complex molecules.[11][19]
-
Classic Friedel-Crafts (Route 1A) should generally be avoided due to poor selectivity and significant waste generation, rendering it impractical for most modern applications. The multi-step synthesis from 2-tert-butylphenol (Route 3) remains a niche option, valuable only when specific precursor availability makes it advantageous.
By carefully weighing the factors of cost, scale, purity requirements, and available equipment, researchers can confidently select the synthetic strategy that best aligns with their objectives.
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environmental impact assessment of 1-tert-butyl-2-nitrobenzene synthesis
An In-depth Comparative Guide to the Environmental Impact Assessment of 1-tert-butyl-2-nitrobenzene Synthesis
Introduction: The Imperative for Greener Chemical Synthesis
This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. However, its production, like that of many nitroaromatic compounds, has traditionally relied on methods that raise significant environmental and safety concerns. The use of harsh reagents, generation of hazardous waste, and potential for toxic byproducts necessitate a thorough environmental impact assessment of its synthesis. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on their environmental performance. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and evaluate them using established green chemistry metrics. This analysis is intended to equip researchers and chemical process developers with the insights needed to make more sustainable choices in their synthetic endeavors.
Traditional Synthesis: Direct Nitration of tert-Butylbenzene
The most common method for synthesizing this compound is through the electrophilic aromatic substitution of tert-butylbenzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, the so-called "mixed acid" nitration.
Mechanism and Experimental Considerations
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The aromatic ring of tert-butylbenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the nitrated product.
The tert-butyl group is an activating, ortho-para directing group due to its electron-donating inductive effect. However, the steric bulk of the tert-butyl group significantly hinders the approach of the electrophile to the ortho positions.[1][2] Consequently, the major product of this reaction is 1-tert-butyl-4-nitrobenzene (the para isomer), with this compound (the ortho isomer) being a minor product.[2] This poor selectivity is a major drawback of this method, as it necessitates energy-intensive separation processes and reduces the overall yield of the desired product, contributing to waste generation.
Experimental Protocol: Mixed Acid Nitration of tert-Butylbenzene
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a certified laboratory with appropriate safety measures.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice bath.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid (e.g., 15 mL) to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Addition of tert-Butylbenzene: To this cold mixed acid, add tert-butylbenzene (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Workup: Pour the reaction mixture slowly over crushed ice with stirring. The crude product will separate as an oil.
-
Extraction and Purification: Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or chromatography.
Environmental Impact Analysis
The traditional mixed acid nitration method has a significant environmental footprint. The primary concerns are:
-
Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive and pose significant handling and disposal risks.
-
Waste Generation: The reaction generates a large amount of acidic wastewater, which requires neutralization before disposal. The formation of the undesired para isomer also contributes to the waste stream.
-
Low Atom Economy: The formation of water as a byproduct and the use of stoichiometric amounts of acid lead to a low atom economy.
-
Energy Consumption: The need for low-temperature reaction conditions and subsequent purification steps contributes to the overall energy consumption of the process.
Alternative Synthetic Routes
Friedel-Crafts Alkylation of Nitrobenzene: A Challenging Alternative
An alternative approach to this compound could be the Friedel-Crafts alkylation of nitrobenzene with a tert-butylating agent (e.g., tert-butyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, this route is practically unfeasible. The nitro group is a powerful deactivating substituent, making the benzene ring in nitrobenzene highly unreactive towards electrophilic attack.[3][4][5] In fact, due to its inertness under these conditions, nitrobenzene is often used as a solvent for Friedel-Crafts reactions.[4][6][7]
Greener Alternatives: Paving the Way for Sustainable Nitration
Recent research has focused on developing more environmentally benign nitration methods. These approaches aim to replace hazardous reagents, reduce waste, and improve selectivity.
1. Mechanochemical Nitration
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a promising solvent-free alternative.[8][9] Nitration can be achieved by ball milling the aromatic substrate with a solid nitrating agent, such as a saccharin-derived reagent, in the presence of a catalyst.[8][9] This method can significantly reduce solvent usage and may offer improved selectivity and reactivity.[8][9]
2. Nitration with tert-Butyl Nitrite (TBN)
Comparative Analysis of Synthetic Routes
| Metric | Mixed Acid Nitration | Friedel-Crafts Alkylation | Greener Alternatives (Projected) |
| Feasibility | High | Very Low | Moderate to High |
| Yield of Ortho Isomer | Low (minor product) | Negligible | Potentially higher selectivity |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene, t-BuCl, AlCl₃ | Milder nitrating agents (e.g., TBN), solid catalysts |
| Solvents | Often none (reagents act as solvent) | Inert solvent (e.g., CS₂) | Minimal or no solvent (mechanochemistry) |
| Reaction Conditions | Low temperature (0-10 °C) | Elevated temperature | Often room temperature |
| Atom Economy | Poor | N/A | Potentially higher |
| E-Factor [13] | High | N/A | Potentially lower |
| Hazards | Highly corrosive acids, toxic fumes | Carcinogenic solvents, reactive catalyst | Reduced hazards |
| Waste | Acidic wastewater, isomeric byproducts | N/A | Significantly reduced waste |
Workflow for Environmental Impact Assessment of a Chemical Synthesis
The following diagram illustrates a generalized workflow for conducting an environmental impact assessment for a chemical synthesis process.
Caption: A generalized workflow for the environmental impact assessment of a chemical synthesis process.
Conclusion and Future Outlook
The traditional synthesis of this compound via mixed acid nitration of tert-butylbenzene is effective but environmentally problematic due to its use of hazardous reagents, poor selectivity, and significant waste generation. While the alternative of Friedel-Crafts alkylation of nitrobenzene is not a viable option, emerging greener nitration technologies, such as mechanochemistry and the use of milder nitrating agents like tert-butyl nitrite, hold considerable promise for a more sustainable future. Further research and development in these areas are crucial to designing synthetic routes that are not only efficient and economical but also environmentally responsible. A comprehensive life cycle assessment approach is essential for a holistic evaluation of the environmental performance of any new or existing chemical process.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-tert-Butyl-2-nitrobenzene
In the landscape of drug discovery and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and toxicologically significant molecules, such as nitroaromatic compounds, demands a profound understanding of their hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-tert-Butyl-2-nitrobenzene.
While specific toxicological data for this compound is not extensively documented, its structural class—a substituted nitrobenzene—provides a clear directive for our safety approach. The nitrobenzene moiety is a well-characterized toxophore, and we must therefore base our precautions on the known hazards of this parent compound. This principle of "class-based hazard assessment" is a cornerstone of proactive laboratory safety. The guidance herein is built upon a synthesis of regulatory standards, safety data sheets for analogous compounds, and practical laboratory experience.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the risk is the first step in mitigating it. Nitrobenzene and its derivatives are associated with significant health hazards. The primary risks, which we must assume apply to this compound, are:
-
High Acute Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5] Absorption through the skin is a particularly insidious route of exposure.[6][7]
-
Methemoglobinemia: A critical and potentially life-threatening hazard is the ability of nitroaromatics to oxidize the iron in hemoglobin, converting it to methemoglobin. This reduces the blood's oxygen-carrying capacity, leading to cyanosis (a blueish tint to the skin), headache, dizziness, and in severe cases, respiratory distress and death.[7][8]
-
Organ Toxicity: Prolonged or repeated exposure can cause significant damage to organs, particularly the blood, liver, kidneys, and cardiovascular system.[1][6][7]
-
Chronic Health Risks: Nitrobenzene is suspected of causing cancer and may damage fertility or the unborn child.[1][3][4][7] These long-term risks necessitate minimizing exposure to the lowest reasonably achievable levels.
-
Combustibility: The compound is a combustible liquid, requiring precautions against ignition sources, especially during heating or distillation.[1][3]
This hazard profile dictates that our primary goal is to prevent any direct contact with the substance. PPE is the final, critical barrier between the researcher and the chemical, used in conjunction with mandatory engineering controls.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before discussing specific PPE, it is crucial to situate its role within the universally accepted hierarchy of controls. PPE does not eliminate the hazard itself; it only provides a protective barrier. Therefore, its use must be preceded by:
-
Elimination/Substitution: Where possible, using a less hazardous chemical is the preferred approach.
-
Engineering Controls: These are the most critical physical installations for safety. All work with this compound must be performed inside a certified chemical fume hood to control vapor inhalation.[1][3][9]
-
Administrative Controls: These are standard operating procedures (SOPs), training, and signage that reinforce safe work practices.
Only after these controls are in place do we rely on PPE to protect against residual risks, such as splashes, spills, or unforeseen breaches in containment.
Core PPE Requirements for this compound
The selection of PPE must be deliberate and matched to the specific task and potential exposure.
Eye and Face Protection
The eyes are highly susceptible to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory.
-
Recommended for Active Handling: For any procedure involving transferring, weighing, or reacting this compound, chemical splash goggles are required. They provide a seal around the eyes, offering superior protection against splashes from any angle.[10][11]
-
High-Risk Operations: When handling larger volumes (>50 mL) or performing tasks with a significant splash or pressurization risk (e.g., workup of a quenched reaction), a full face shield should be worn over chemical splash goggles.[10]
Hand Protection
Skin absorption is a primary route of exposure for nitrobenzene compounds.[6] Glove selection is therefore critical.
-
Material Choice: Standard lightweight nitrile gloves may not offer sufficient protection for prolonged contact. Consult glove manufacturer chemical resistance charts. Materials like Butyl rubber or Viton® are often recommended for aromatic nitro compounds.[12] Thicker (e.g., >8 mil) nitrile gloves may be suitable for short-duration tasks.
-
The Double-Glove Technique: For all active handling of this compound, it is best practice to wear two pairs of gloves. This provides a significant safety margin against tears, punctures, and permeation. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or damage before use. Replace them immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[10][11]
Skin and Body Protection
Protecting the skin on the arms and body is essential.
-
Standard Use: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Enhanced Protection: For procedures involving larger quantities or a higher risk of splashing, supplement the lab coat with a chemical-resistant apron made from materials like rubber or neoprene.[10][11] In specialized high-risk scenarios, disposable chemical-resistant coveralls may be necessary.
Respiratory Protection
As stated, all work must be conducted in a chemical fume hood. A respirator is generally not required for routine bench-scale operations under these conditions. However, a respirator is essential for emergency situations.
-
Emergency Use: In the event of a large spill or a failure of the fume hood, a NIOSH-approved respirator is required.[10] The appropriate choice would be a full-facepiece respirator with combination organic vapor/particulate (P100) cartridges or a self-contained breathing apparatus (SCBA) for major events.[13][14] All personnel who may need to use such a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[15]
Summary of PPE Recommendations
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
| Weighing/Transfer (<10g) | Chemical Splash Goggles | Double Nitrile or Neoprene/Nitrile Gloves | Flame-Resistant Lab Coat | Not required |
| Reaction Setup & Workup | Chemical Splash Goggles | Double Butyl Rubber or Viton® Gloves | Flame-Resistant Lab Coat | Not required |
| Distillation / Rotary Evaporation | Face Shield over Chemical Splash Goggles | Double Butyl Rubber or Viton® Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required |
| Handling Large Quantities (>50g) | Face Shield over Chemical Splash Goggles | Double Butyl Rubber or Viton® Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not required |
| Spill Cleanup | Face Shield over Chemical Splash Goggles | Heavy-Duty Butyl Rubber or Viton® Gloves | Chemical-Resistant Coveralls | NIOSH-approved Air-Purifying Respirator with Organic Vapor Cartridges |
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE
-
Body Protection: Don the lab coat or coveralls. Fasten completely.
-
Respiratory Protection: If required for a non-routine task, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Hand Protection: Don the inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair of gloves over the inner pair.
Experimental Protocol: Doffing PPE
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten your lab coat or apron. Remove it by rolling it down your arms, touching only the inside surface. Hang it in its designated location or dispose of it if it's disposable.
-
Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.
-
Respiratory Protection: If a respirator was used, remove it without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: Decision workflow for selecting PPE for this compound.
Operational and Disposal Plans
-
Safe Handling: Always work in a well-ventilated area, specifically within a fume hood.[1][3] Use equipment and techniques that minimize the generation of aerosols. Take precautionary measures against static discharge, especially when transferring large volumes of the liquid.[1][10]
-
Spill Response: In the event of a small spill inside a fume hood, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Wearing the appropriate PPE (see table), carefully collect the contaminated material into a sealed container for hazardous waste disposal. For larger spills, evacuate the area, alert your institution's environmental health and safety (EHS) office, and restrict access.
-
Waste Disposal: All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and disposable PPE (gloves, aprons), must be collected in a clearly labeled, sealed hazardous waste container.[1][3][4] Follow all institutional, local, and national regulations for the disposal of toxic chemical waste. Never dispose of this chemical down the drain.[1]
By adhering to these rigorous guidelines, researchers can confidently and safely work with this compound, ensuring that scientific advancement and personal safety proceed in tandem.
References
- Personal Protective Equipment | US EPA. (n.d.). U.S. Environmental Protection Agency.
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.
- TBPND-75-AL1 Safety Data Sheet. (2024, April 25).
- SAFETY DATA SHEET - United Initiators. (n.d.).
- Is Personal Protective Equipment Required When Working with Solvents? - MicroCare LLC. (n.d.). MicroCare LLC.
- 1-(1,1-Dimethylethyl)-2-nitrobenzene - PubChem. (n.d.). National Center for Biotechnology Information.
- NITROBENZENE FOR SYNTHESIS MSDS - Loba Chemie. (2015, April 9). Loba Chemie.
- NITROBENZENE | Occupational Safety and Health Administration - OSHA. (n.d.). U.S. Department of Labor.
- Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.). Carl ROTH.
- NITRO BENZENE - Techno PharmChem. (n.d.). Techno PharmChem.
- Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Centers for Disease Control and Prevention.
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (n.d.). U.S. Department of Labor.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- PUBLIC HEALTH STATEMENT NITROBENZENE. (1990, December). Agency for Toxic Substances and Disease Registry.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.). U.S. Department of Labor.
- OSHA's toxic and hazardous substances standards - YouTube. (2023, September 11). J. J. Keller & Associates, Inc.
- NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers - CDC. (n.d.). Centers for Disease Control and Prevention.
- Nitrobenzene - HAZARD SUMMARY. (2004, April). New Jersey Department of Health.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). U.S. Department of Labor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
